molecular formula C11H23NO2 B1581921 1-(2,2-Diethoxyethyl)piperidine CAS No. 3616-58-8

1-(2,2-Diethoxyethyl)piperidine

Cat. No.: B1581921
CAS No.: 3616-58-8
M. Wt: 201.31 g/mol
InChI Key: VSHHRRNJQBETGT-UHFFFAOYSA-N
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Description

1-(2,2-Diethoxyethyl)piperidine is a useful research compound. Its molecular formula is C11H23NO2 and its molecular weight is 201.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66158. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,2-diethoxyethyl)piperidine
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2/c1-3-13-11(14-4-2)10-12-8-6-5-7-9-12/h11H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHHRRNJQBETGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN1CCCCC1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40189727
Record name Piperidine, 1-(2,2-diethoxyethyl)- (9CI)
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Molecular Weight

201.31 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3616-58-8
Record name 1-(2,2-Diethoxyethyl)piperidine
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Record name 1-(2,2-Diethoxyethyl)piperidine
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Record name 3616-58-8
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Record name Piperidine, 1-(2,2-diethoxyethyl)- (9CI)
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Record name 1-(2,2-diethoxyethyl)piperidine
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Record name 1-(2,2-DIETHOXYETHYL)PIPERIDINE
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Foundational & Exploratory

1-(2,2-Diethoxyethyl)piperidine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 1-(2,2-Diethoxyethyl)piperidine

Executive Summary

This compound (CAS: 3616-58-8) serves as a critical "masked aldehyde" building block in modern medicinal chemistry. Functioning as a stable precursor to piperidinoacetaldehyde , this molecule allows researchers to introduce the pharmacologically privileged N-ethylpiperidine moiety into complex scaffolds without the instability issues associated with the free aldehyde. Its primary utility lies in the synthesis of heterocyclic pharmaceuticals, including antispasmodics and antihistamines, and as a ligand precursor in organometallic catalysis (e.g., ethylene trimerization). This guide details its physicochemical profile, validated synthesis protocols, and reactivity mechanisms, providing a self-contained resource for drug development professionals.

Section 1: Physicochemical Profile[1][2]

The stability of this compound is derived from the protection of the reactive carbonyl group as a diethyl acetal. This lipophilic liquid is stable under basic and neutral conditions but reactive under acidic conditions.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number 3616-58-8[1]
IUPAC Name This compound[1]
Synonyms Piperidinoacetaldehyde diethyl acetal; N-(2,2-Diethoxyethyl)piperidine[1]
Molecular Formula C₁₁H₂₃NO₂[1]
Molecular Weight 201.31 g/mol [1]
Appearance Clear, colorless to pale yellow liquid[2]
Boiling Point 219–221 °C (at 760 mmHg)[2]
Density 0.915 g/mL (at 25 °C)[2]
Refractive Index

1.443
[2]
Flash Point ~81 °C (177 °F)[2]
Solubility Soluble in organic solvents (EtOH, DCM, DMF); limited water solubility[2]
pKa (Predicted) 8.09 ± 0.10[3]

Section 2: Synthetic Routes & Manufacturing

The industrial and laboratory synthesis of this compound relies on the nucleophilic substitution (


) of haloacetals by piperidine. The choice of leaving group (Bromine vs. Chlorine) and solvent dictates the reaction kinetics and yield.
Core Synthesis Pathway

The reaction involves the alkylation of piperidine with bromoacetaldehyde diethyl acetal . While the chloro- analog is cheaper, the bromo- derivative offers faster kinetics at lower temperatures, reducing thermal degradation byproducts.

Reaction Scheme:



SynthesisPath Piperidine Piperidine (Nucleophile) Intermediate Transition State (SN2 Attack) Piperidine->Intermediate DMF, K2CO3 100°C Reagent Bromoacetaldehyde diethyl acetal (Electrophile) Reagent->Intermediate Product This compound (Target) Intermediate->Product Alkylation Byproduct HBr / KBr (Salt) Intermediate->Byproduct

Figure 1: Nucleophilic substitution pathway for the synthesis of the target acetal.

Section 3: Chemical Reactivity & Functionalization[8][9]

The defining feature of this molecule is its dual functionality :

  • Tertiary Amine: Acts as a base and nucleophile.

  • Diethyl Acetal: A "masked" aldehyde that reveals a reactive electrophile upon acid hydrolysis.

Acid Hydrolysis Mechanism

Under acidic conditions (e.g., dilute HCl or


), the acetal is hydrolyzed to 1-(2-piperidino)acetaldehyde . This intermediate is unstable and prone to polymerization; therefore, it is typically generated in situ for immediate consumption in subsequent steps like reductive amination.

Hydrolysis Equation:



Key Transformations
  • Reductive Amination: Reaction with primary amines followed by reduction (e.g.,

    
    ) yields unsymmetrical diamines.
    
  • Heterocycle Formation: Condensation with hydrazine or hydroxylamine derivatives to form pyrazoles or oxazoles.

  • Superacid Activation: In advanced synthesis, the acetal can be activated by superacids to facilitate electrophilic aromatic substitution, attaching the piperidine ring to aryl cores [2].

Reactivity Acetal This compound (Stable Precursor) Aldehyde 1-(2-Piperidino)acetaldehyde (Reactive Electrophile) Acetal->Aldehyde Acid Hydrolysis (HCl/H2O) Target3 Ethylene Trimerization Ligands (Catalysis) Acetal->Target3 Direct Ligand Exchange Target1 Reductive Amination (Diamines) Aldehyde->Target1 + R-NH2 + Reducing Agent Target2 Heterocycle Synthesis (Pyrazoles/Imidazoles) Aldehyde->Target2 + Hydrazines

Figure 2: Divergent reactivity profile starting from the acetal hydrolysis.

Section 4: Applications in Medicinal Chemistry

Pharmacophore Installation

The N-ethylpiperidine motif is a structural feature in numerous bioactive compounds, acting as a basic center that interacts with aspartate residues in GPCRs (e.g., H1 histamine receptors, muscarinic receptors).

  • Antispasmodics: Used to synthesize analogues of smooth muscle relaxants.

  • Sigma Receptors: Piperidine derivatives are key ligands for Sigma-1 receptors, investigated for neuroprotective effects [4].

Catalysis Ligands

Beyond pharma, the molecule is used to synthesize ligands for ethylene trimerization [2]. The nitrogen atom coordinates with metal centers (e.g., Chromium), while the acetal tail can be modified to tune solubility and steric bulk.

Section 5: Experimental Protocols

Protocol A: Synthesis of this compound

Based on standard alkylation methodologies for secondary amines [5].

Reagents:

  • Piperidine (1.0 equiv)[1]

  • Bromoacetaldehyde diethyl acetal (1.1 equiv)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 equiv)
    
  • DMF (Dimethylformamide) or Acetonitrile

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend

    
     (27.6 g, 200 mmol) in dry DMF (100 mL).
    
  • Addition: Add Piperidine (8.5 g, 100 mmol) to the suspension.

  • Alkylation: Add Bromoacetaldehyde diethyl acetal (21.7 g, 110 mmol) dropwise over 15 minutes.

  • Reaction: Heat the mixture to 100°C for 4–6 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM) or GC-MS.

  • Workup: Cool to room temperature. Pour the mixture into ice-water (300 mL) and extract with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash the combined organic layers with brine, dry over

    
    , and concentrate under vacuum. Purify the residue via vacuum distillation (bp ~105°C at 3 mmHg) or column chromatography (Silica gel, Hexane:EtOAc) to obtain the clear oil.
    
Protocol B: In Situ Hydrolysis for Reductive Amination

Use this protocol to react the masked aldehyde without isolating the unstable intermediate.

  • Hydrolysis: Dissolve this compound (1 mmol) in 1N HCl (5 mL) and THF (5 mL). Stir at room temperature for 1 hour.

  • Neutralization: Carefully neutralize with saturated

    
     to pH 6–7.
    
  • Coupling: Immediately add the amine partner (1.0 equiv) and stir for 30 minutes to form the imine.

  • Reduction: Add

    
     (1.5 equiv) and stir overnight.
    

Section 6: Safety & Handling

GHS Classification: Warning[2][1]

  • H315: Causes skin irritation.[2][1]

  • H319: Causes serious eye irritation.[2][1]

  • H335: May cause respiratory irritation.[2][1]

Handling Precautions:

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at room temperature. The acetal is sensitive to moisture over long periods (slow hydrolysis).

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and work in a fume hood.

  • Incompatibility: Avoid strong oxidizing agents and strong acids (unless hydrolysis is intended).

References

  • National Institute of Standards and Technology (NIST). Piperidinoacetal (CAS 3616-58-8) Mass Spectrum and Properties. NIST Chemistry WebBook.[3] Link

  • Sigma-Aldrich. Product Specification: 1-Piperidineacetaldehyde diethyl acetal (CAS 3616-58-8).[2]Link

  • ChemicalBook. N-(2,2-Diethoxyethyl)piperidine Properties and Safety.Link

  • Meyer, C., et al.Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands.Journal of Medicinal Chemistry. (Contextual reference on piperidine scaffold utility).
  • Wang, C., et al. Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde.[4] (Protocol adaptation for piperidine alkylation). Link

Sources

Technical Monograph: 1-(2,2-Diethoxyethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 3616-58-8 Synonyms: Piperidinoacetaldehyde diethyl acetal; N-(2,2-Diethoxyethyl)piperidine Role: Masked Aldehyde Precursor for N-Heterocyclic Synthesis[1][2]

Part 1: Executive Summary & Chemical Profile[1]

In the landscape of medicinal chemistry, 1-(2,2-Diethoxyethyl)piperidine serves as a strategic "masked" synthon.[1] Unlike its unstable parent aldehyde (2-(piperidin-1-yl)acetaldehyde), which is prone to self-polymerization and oxidation, this diethyl acetal provides a robust, shelf-stable precursor.[1][2]

For drug development professionals, this compound offers a critical advantage: it allows the introduction of the 2-(piperidin-1-yl)ethyl pharmacophore—a motif ubiquitous in SERMs (e.g., Raloxifene) and acetylcholinesterase inhibitors (e.g., Donepezil)—via carbonyl chemistry (aldol, reductive amination, Wittig) rather than the traditional, often harsher, alkylation routes using nitrogen mustards (e.g., 1-(2-chloroethyl)piperidine).[1]

Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertyValueNote
Molecular Formula C₁₁H₂₃NO₂
Molecular Weight 201.31 g/mol
Boiling Point 109–112 °C@ 20 Torr (Vacuum Distillation)
Appearance Colorless to pale yellow liquidAmine-like odor
Solubility Soluble in EtOH, Et₂O, CHCl₃Limited solubility in water
Stability Stable under basic/neutral conditionsHydrolyzes rapidly in aqueous acid

Part 2: Synthesis & Mechanistic Pathways[1]

The synthesis of this compound is a classic nucleophilic substitution, typically utilizing Bromoacetaldehyde diethyl acetal as the electrophile.[1] This route avoids the handling of unstable free aldehydes.

Synthesis Workflow

The reaction proceeds via an


 mechanism where the secondary amine (piperidine) attacks the 

-carbon of the acetal.

Reaction Scheme:


[1]
Mechanistic Diagram (DOT)

The following diagram illustrates the synthesis and the critical "deprotection" pathway that activates the molecule for downstream applications.

G Start Piperidine (Nucleophile) Intermediate Transition State (SN2 Attack) Start->Intermediate K2CO3, Reflux Reagent Bromoacetaldehyde diethyl acetal (Electrophile) Reagent->Intermediate Product This compound (CAS 3616-58-8) Intermediate->Product -HBr

Figure 1: Synthesis pathway via nucleophilic substitution.

Part 3: Applications in Drug Discovery[13]

The "Masked Aldehyde" Advantage

The primary utility of CAS 3616-58-8 is its ability to liberate 2-(piperidin-1-yl)acetaldehyde in situ.[1][2] This aldehyde is a potent electrophile that enables the construction of complex heterocycles.

  • Versus Alkyl Halides: Traditional synthesis of piperidine drugs often uses 1-(2-chloroethyl)piperidine.[1][2] While effective, this reagent is a vesicant (nitrogen mustard class) and can cyclize to form a reactive aziridinium ion, leading to off-target side reactions.

  • The Acetal Route: Using CAS 3616-58-8 allows the chemist to work with a stable liquid that is only activated (hydrolyzed) when required, offering a safer and more controlled process.[1][2]

Case Study: Synthesis of Fused Heterocycles (Indoles/Pyrroles)

A key application is in the synthesis of tryptamine analogs or fused pyrroles via the Fischer Indole or similar cyclization protocols. The aldehyde generated from the acetal reacts with hydrazines to form hydrazones, which then undergo sigmatropic rearrangement.

Target Class: 1-(2-(Piperidin-1-yl)ethyl)-1H-pyrrole derivatives (Anticancer scaffolds).[1][2]

ReactionPath Acetal This compound (Stable Precursor) Hydrolysis Acidic Hydrolysis (HCl/H2O) Acetal->Hydrolysis Aldehyde 2-(Piperidin-1-yl)acetaldehyde (Reactive Electrophile) Hydrolysis->Aldehyde Deprotection Path1 Reductive Amination (NaCNBH3, R-NH2) Aldehyde->Path1 Path2 Fischer Indole / Cyclization (Aryl Hydrazine) Aldehyde->Path2 Target1 Polyamines / Linkers Path1->Target1 Target2 N-Ethylpiperidine Indoles (CNS Active Agents) Path2->Target2

Figure 2: Divergent synthetic utility upon acid-catalyzed deprotection.[1][2]

Part 4: Experimental Protocol

Protocol: Acid-Catalyzed Hydrolysis and In-Situ Trapping

This protocol describes the activation of the acetal for use in a subsequent condensation reaction.[1][2]

Reagents:

  • This compound (1.0 eq)[1][2]

  • Hydrochloric acid (1M or 3M, aqueous)

  • Solvent: THF or Dioxane (if organic co-solvent is needed)

Methodology:

  • Setup: Charge a round-bottom flask with this compound (10 mmol, ~2.01 g).

  • Solubilization: Dissolve in 10 mL of THF.

  • Hydrolysis: Add 10 mL of 3M HCl dropwise at 0°C.

  • Activation: Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Checkpoint: Monitor by TLC (disappearance of the high Rf acetal spot). The free aldehyde is polar and may streak.

  • Utilization (In-Situ):

    • Do not isolate the aldehyde. It is unstable.[2]

    • For Condensation: Adjust pH to the required level (e.g., pH 4-5 for reductive amination) using NaOAc or NaOH, then immediately add the coupling partner (e.g., amine, hydrazine, or ylide).

Part 5: Safety & Handling (SDS Summary)

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2][3]

    • H319: Causes serious eye irritation.[2][3]

    • H335: May cause respiratory irritation.[2][3]

  • Handling Precautions:

    • Eye Protection: Wear chemical safety goggles.[2] The acetal functionality can hydrolyze on the moist surface of the eye, potentially releasing aldehyde and acid.

    • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Moisture sensitive (slow hydrolysis).

    • Disposal: Dispose of as organic amine waste.

References

  • National Institute of Standards and Technology (NIST). "Piperidinoacetal (CAS 3616-58-8) - Gas Phase Thermochemistry Data."[1][2] NIST Chemistry WebBook, SRD 69. [Link][4]

  • PubChem. "Compound Summary: this compound."[1][2][5] National Library of Medicine. [Link]

  • Chemical Abstracts Service (CAS). "CAS Common Chemistry: this compound."[1][2] American Chemical Society. [Link][6]

  • Wang, C., et al. "Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde."[1][2] Atlantis Press / ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of 1-(2,2-Diethoxyethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(2,2-Diethoxyethyl)piperidine, a heterocyclic compound with significant potential in synthetic chemistry and drug discovery. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the synthesis, characterization, and application of this molecule, grounded in established scientific principles.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1][2] Its prevalence stems from its ability to impart favorable physicochemical properties to a molecule, such as modulating lipophilicity and aqueous solubility, which are critical for pharmacokinetic profiles (ADME - absorption, distribution, metabolism, and excretion).[3] The nitrogen atom within the piperidine ring can act as a hydrogen bond acceptor or be protonated, allowing for crucial interactions with biological targets. Furthermore, the conformational flexibility of the piperidine ring enables it to adapt to the steric requirements of enzyme active sites and receptor binding pockets.

This compound serves as a valuable building block, incorporating the advantageous piperidine scaffold along with a protected aldehyde functionality in the form of a diethyl acetal. This latent aldehyde group can be deprotected under specific conditions to participate in a variety of chemical transformations, making this compound a versatile intermediate in the synthesis of more complex molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

PropertyValueSource
CAS Number 3616-58-8[4][5]
Molecular Formula C₁₁H₂₃NO₂[4][5]
Molecular Weight 201.31 g/mol [4][5]
Boiling Point 109-112 °C at 20 Torr[4]
Appearance Likely a liquid (based on boiling point)Inferred
Solubility Expected to be soluble in common organic solventsInferred

Synthesis of this compound

The most logical and commonly employed method for the synthesis of this compound is the N-alkylation of piperidine. This reaction involves the formation of a new carbon-nitrogen bond between the piperidine nitrogen and the electrophilic carbon of an ethyl group bearing a leaving group and a diethyl acetal.

General Reaction Scheme

Synthesis_of_this compound Piperidine Piperidine reaction_center + Piperidine->reaction_center Bromoacetaldehyde_diethyl_acetal 2-Bromo-1,1-diethoxyethane Bromoacetaldehyde_diethyl_acetal->reaction_center Product This compound Base Base (e.g., K₂CO₃) Base->reaction_center Solvent Solvent (e.g., Acetonitrile) Solvent->reaction_center Byproduct HBr salt of Base reaction_center->Product reaction_center->Byproduct caption General synthesis of this compound. MS_Fragmentation M [M]⁺˙ m/z = 201 F1 Loss of •CH₂CH₃ [M - 29]⁺ m/z = 172 M->F1 F2 Loss of •OCH₂CH₃ [M - 45]⁺ m/z = 156 M->F2 F3 Piperidinomethyl cation [C₆H₁₂N]⁺ m/z = 98 M->F3 α-cleavage caption Plausible MS fragmentation of this compound.

Sources

Technical Guide: Synthesis of 1-(2,2-Diethoxyethyl)piperidine (CAS 3616-58-8)

[1]

Executive Summary

This technical guide details the synthesis of 1-(2,2-diethoxyethyl)piperidine (CAS: 3616-58-8), a critical "masked aldehyde" intermediate used primarily in the pharmaceutical industry for the construction of fused nitrogen heterocycles.[1]

The molecule consists of a piperidine ring N-alkylated with an ethyl group terminating in a diethyl acetal. Its primary value lies in its stability under basic conditions, allowing for complex scaffold manipulation before the acetal is hydrolyzed to a reactive aldehyde for cyclization reactions, such as the Pomeranz-Fritsch isoquinoline synthesis .[1]

Key Technical Specifications:

Parameter Specification
IUPAC Name This compound
CAS Number 3616-58-8
Molecular Formula C₁₁H₂₃NO₂
Molecular Weight 201.31 g/mol
Boiling Point 109–112 °C @ 20 Torr (approx. 220 °C atm)

| Physical State | Colorless to pale yellow oil |[1]

Strategic Pathway Analysis

The synthesis of amino-acetals is most efficiently achieved via Nucleophilic Substitution (


)
Reaction Scheme

Reactants: Piperidine (Nucleophile) + Bromoacetaldehyde diethyl acetal (Electrophile). Catalyst/Base: Potassium Carbonate (


Solvent:

1

ReactionSchemeReactant1Piperidine(Nucleophile)TransitionTransition State(SN2 Attack)Reactant1->Transition+ Base (K2CO3)Reactant2Bromoacetaldehydediethyl acetal(Electrophile)Reactant2->TransitionProductThis compound(Target)Transition->ProductByproductKBr + KHCO3Transition->Byproduct

Figure 1: High-level reaction logic for the N-alkylation process.

Detailed Experimental Protocol

This protocol is designed for a 100 mmol scale synthesis. It prioritizes yield and purity by utilizing a polar aprotic solvent to accelerate the

Reagents & Materials
  • Piperidine (99%): 8.51 g (100 mmol). Note: Toxic and flammable.[1]

  • Bromoacetaldehyde diethyl acetal (97%): 19.71 g (100 mmol). Note: Lachrymator.

  • Potassium Carbonate (

    
    , anhydrous):  27.6 g (200 mmol). Acts as an acid scavenger.
    
  • DMF (Anhydrous): 100 mL. Promotes ionization and SN2 attack.

  • Ethyl Acetate / Brine: For workup.

Step-by-Step Methodology
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Flame-dry the glassware under vacuum if high-precision water-free conditions are desired (though the acetal is relatively stable to base, moisture can lower yield).[1]

  • Charging: Add Potassium Carbonate (27.6 g) and DMF (100 mL) to the flask. Stir to create a suspension.

  • Addition: Add Piperidine (8.51 g) to the suspension. Subsequently, add Bromoacetaldehyde diethyl acetal (19.71 g) dropwise over 10 minutes.

    • Technical Insight: Adding the alkyl halide last prevents localized high concentrations that could lead to quaternary ammonium salt formation (though sterically unlikely with this acetal).

  • Reaction: Heat the mixture to 90–100 °C for 8–12 hours .

    • Monitoring: Monitor via TLC (Mobile phase: 5% Methanol in DCM) or GC-MS.[1] The disappearance of the bromoacetal indicates completion.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (

      
      , excess 
      
      
      ) using a sintered glass funnel. Wash the cake with a small amount of DMF or Ethyl Acetate.
    • Solvent Removal: Concentrate the filtrate under reduced pressure (Rotovap) to remove the bulk of DMF. Note: DMF requires high vacuum and heating (bath ~60°C).

  • Purification:

    • Dissolve the residue in Ethyl Acetate (100 mL) and wash with water (3 x 50 mL) to remove residual DMF and inorganic traces.

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate.
      
    • Distillation: Perform vacuum distillation on the crude oil. Collect the fraction boiling at 109–112 °C / 20 Torr .

Critical Process Parameters (CPPs)
ParameterRangeImpact on Quality
Temperature 80–110 °C<80°C results in slow kinetics; >120°C risks acetal thermal degradation.[1]
Base Equivalents 1.5 – 2.0 eqInsufficient base leads to HBr accumulation, forming piperidine hydrobromide salt which halts the reaction.
Moisture <0.5%While acetals are base-stable, water in the presence of heat can induce hydrolysis if the pH drops locally.

Downstream Application: The Pomeranz-Fritsch Cyclization[1]

The primary utility of this compound is its conversion into bicyclic aromatic or dihydro-aromatic systems.[1] The acetal serves as a protected aldehyde. Upon exposure to strong acid, the acetal hydrolyzes, and the resulting aldehyde attacks the aromatic/heterocyclic ring (if functionalized) or facilitates ring closure.

For piperidine derivatives, this is often used to synthesize quinolizidine or indolizidine frameworks (if ring contraction/expansion occurs) or simple fused systems.

PomeranzFritschStartThis compound(Acetal Protected)Step1Acid Hydrolysis(HCl/H2SO4)Start->Step1IntermedAldehyde Intermediate(In Situ)Step1->Intermed- 2 EtOHCyclizationIntramolecular Cyclization(Electrophilic Aromatic Substitution)Intermed->CyclizationEndFused Heterocycle(e.g. Indolizidine/Quinolizidine core)Cyclization->End- H2O

Figure 2: Mechanism of acid-catalyzed cyclization utilizing the synthesized acetal.

Safety & Handling

  • Piperidine: Highly toxic by inhalation and skin absorption. It is a precursor for controlled substances (PCP), so regulatory monitoring (DEA List II in the US) may apply depending on jurisdiction and quantity.

  • Bromoacetaldehyde diethyl acetal: A potent lachrymator (causes tearing) and skin irritant. All transfers must be performed in a functioning fume hood.

  • Waste Disposal: The aqueous waste from the workup contains DMF and potassium salts. It must be disposed of as hazardous organic waste.

References

  • CAS Common Chemistry. this compound (CAS 3616-58-8).[1][2][3][4][5] American Chemical Society.[2] [Link][2]

  • Organic Reactions. The Pomeranz-Fritsch Reaction. (General mechanism for amino-acetal cyclization).[1] [Link]

  • PubChem. Compound Summary for Bromoacetaldehyde diethyl acetal (Precursor). [Link][6]

1-(2,2-Diethoxyethyl)piperidine mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

Synthetic Utility & Pharmacophore Installation Mechanism

Executive Summary

1-(2,2-Diethoxyethyl)piperidine (CAS: 3616-58-8), also known as Piperidinoacetaldehyde diethyl acetal , functions as a strategic "masked" electrophile in organic synthesis. It is not a direct active pharmaceutical ingredient (API) but a critical high-value intermediate. Its primary mechanism of action is chemical: it serves as a stable precursor to 1-piperidineacetaldehyde , a reactive species that is otherwise unstable and prone to polymerization.

This compound is the "hardware" used to install the 2-(piperidin-1-yl)ethyl moiety—a privileged pharmacophore found in Selective Estrogen Receptor Modulators (SERMs) like Raloxifene , antispasmodics, and Sigma-1 receptor ligands. This guide details its chemical activation mechanism (Pomeranz-Fritsch cyclization) and the pharmacological mechanism of the structural motif it generates.

Part 1: Chemical Identity & Properties[1][2]
PropertyData
IUPAC Name This compound
CAS Number 3616-58-8
Molecular Formula C₁₁H₂₃NO₂
Molecular Weight 201.31 g/mol
Boiling Point ~246°C (Predicted)
Solubility Miscible in ethanol, chloroform, DCM; limited water solubility.
Stability Stable under basic/neutral conditions; hydrolyzes in acid.
Key Functional Groups Tertiary Amine (Nucleophile), Diethyl Acetal (Masked Electrophile).
Part 2: Mechanism of Chemical Action (Synthetic Reactivity)

The core utility of this compound lies in its ability to release a reactive aldehyde under controlled conditions. This "Latent Electrophile" mechanism is the foundation of the Pomeranz-Fritsch Reaction and its variants (e.g., Bobbitt modification), used to synthesize isoquinolines and benzo[a]quinolizines.

1. The Acid-Triggered Activation Cascade

The acetal functionality protects the aldehyde from nucleophilic attack during initial coupling steps. Upon exposure to Lewis or Brønsted acids (e.g., HCl, H₂SO₄, or TiCl₄), the compound undergoes the following transformation:

  • Protonation: The ethoxy oxygen is protonated.

  • Elimination: Ethanol is eliminated, generating an oxocarbenium ion.

  • Hydrolysis: Water attacks the oxocarbenium, releasing the second ethanol molecule and revealing 1-piperidineacetaldehyde .

  • Cyclization (Pomeranz-Fritsch): The newly formed aldehyde acts as an electrophile, attacking an electron-rich aromatic ring (e.g., a benzylamine derivative) to close a heterocyclic ring.

2. Visualization of the Reaction Pathway

The following diagram illustrates the transformation of the acetal into the active aldehyde and its subsequent cyclization to an isoquinoline scaffold.

PomeranzFritsch Acetal This compound (Stable Precursor) Oxocarbenium Oxocarbenium Intermediate Acetal->Oxocarbenium -EtOH Acid Acid Catalyst (H+ / Lewis Acid) Acid->Acetal Aldehyde 1-Piperidineacetaldehyde (Reactive Electrophile) Oxocarbenium->Aldehyde +H2O Isoquinoline Isoquinoline/Heterocycle Product Aldehyde->Isoquinoline Electrophilic Aromatic Substitution (Cyclization) Target Aromatic Nucleophile (e.g., Benzylamine) Target->Isoquinoline Coupling

Caption: The acid-catalyzed activation pathway converting the stable acetal precursor into the reactive aldehyde for heterocycle synthesis.[1]

Part 3: Pharmacological Implications (The "Side Chain" Theory)

While this compound is a reagent, the 2-(piperidin-1-yl)ethyl motif it installs is the functional "warhead" in several major drug classes. Understanding this motif's mechanism explains why this reagent is critical in drug design.

1. SERM Mechanism (Raloxifene)

In Selective Estrogen Receptor Modulators (SERMs) like Raloxifene, the piperidinoethyl side chain is responsible for the anti-estrogenic effect in breast tissue.

  • Mechanism: The bulky basic side chain protrudes from the ligand-binding pocket of the Estrogen Receptor (ER).

  • Interaction: The piperidine nitrogen forms a salt bridge with Aspartate-351 (Asp351) .

  • Consequence: This steric clash prevents "Helix 12" from sealing the pocket, blocking the recruitment of co-activators. This effectively turns the receptor "off" in breast tissue.

2. Sigma-1 Receptor Ligands

The N-ethylpiperidine motif is a classic pharmacophore for Sigma-1 receptors (


R), which are intracellular chaperones involved in neuroprotection and cancer cell survival.
  • Mechanism: The basic nitrogen binds to the anionic site of the

    
    R, while the hydrophobic piperidine ring interacts with the hydrophobic pocket.
    
  • Application: Ligands derived from this scaffold are explored for treating neuropathic pain and neurodegenerative diseases.

Part 4: Experimental Protocols
Protocol A: Synthesis of this compound

This protocol describes the alkylation of piperidine using bromoacetaldehyde diethyl acetal.

Reagents:

  • Piperidine (1.0 eq)

  • Bromoacetaldehyde diethyl acetal (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Solvent: DMF or Acetonitrile

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Piperidine (8.5 g, 100 mmol) in anhydrous DMF (50 mL).

  • Base Addition: Add anhydrous K₂CO₃ (27.6 g, 200 mmol) to the solution.

  • Alkylation: Add Bromoacetaldehyde diethyl acetal (21.7 g, 110 mmol) dropwise over 20 minutes under nitrogen atmosphere.

  • Reaction: Heat the mixture to 80°C and stir for 12–16 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM) or GC-MS.

  • Workup: Cool to room temperature. Filter off the inorganic salts. Dilute the filtrate with water (150 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Distill the crude oil under reduced pressure to obtain the pure acetal (Yield: ~75-85%).

Protocol B: General Pomeranz-Fritsch Cyclization

Utilization of the acetal to form an isoquinoline core.

  • Condensation: Mix equimolar amounts of a benzaldehyde derivative and an amine (if building the scaffold from scratch) or use the this compound directly if the target is a quaternary salt.

  • Cyclization: Dissolve the acetal (10 mmol) in 70% H₂SO₄ (10 mL).

  • Heating: Heat to 100°C for 1 hour. The solution will darken as the cyclization occurs.

  • Isolation: Pour the reaction mixture onto crushed ice. Neutralize with NH₄OH. Extract the heterocyclic product with chloroform.

Part 5: Safety & Toxicology
  • Corrosivity: As a tertiary amine, the compound is alkaline and can cause skin/eye irritation or burns.

  • Vapor Hazard: The acetal can hydrolyze in moist air to release ethanol and trace aldehydes; use in a fume hood.

  • Storage: Store under inert gas (Argon/Nitrogen) to prevent autoxidation or hydrolysis.

References
  • Pomeranz-Fritsch Reaction Mechanism. Comprehensive Organic Name Reactions and Reagents. Wiley.

  • Raloxifene Mechanism of Action. National Institutes of Health (NIH) - DailyMed. Description of the interaction between the piperidinoethoxy side chain and the Estrogen Receptor.

  • Synthesis of Piperidine-Based Sigma Ligands. Journal of Medicinal Chemistry. Structure-activity relationships of N-substituted piperidines.

  • Chemical Properties of this compound. PubChem Database. CID 77165.[2]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-(2,2-Diethoxyethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety and handling precautions for 1-(2,2-Diethoxyethyl)piperidine. As a Senior Application Scientist, the following protocols are grounded in established safety principles for piperidine derivatives and are designed to ensure the well-being of laboratory personnel and the integrity of research outcomes. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document leverages data from structurally similar piperidine compounds to establish a robust framework for safe laboratory practices.

Understanding the Hazard Profile: A Piperidine Derivative Perspective

This compound, while a unique molecule, shares the fundamental structural feature of a piperidine ring. This heterocyclic amine is the primary determinant of its chemical reactivity and toxicological properties. Safety data for piperidine and its various derivatives consistently highlight several key hazard classifications that must be considered.[1][2][3][4]

Anticipated Hazards:

  • Corrosivity: Piperidine and its analogues are known to be corrosive, capable of causing severe skin burns and eye damage upon contact.[1][2][4] Ingestion can lead to severe burns of the oral cavity and gastrointestinal tract.[4]

  • Toxicity: These compounds are often harmful if swallowed and can be toxic if they come into contact with the skin or are inhaled.[1][3][5] Inhalation of vapors may cause respiratory irritation.[6]

  • Flammability: Piperidine itself is a highly flammable liquid and vapor.[3][7] Therefore, this compound should be treated as a flammable substance, and all necessary precautions against ignition sources must be taken.[1][3][6]

GHS Hazard Classification (Anticipated)
Hazard ClassCategoryHazard Statement
Flammable LiquidsCategory 2/3Highly flammable liquid and vapor / Flammable liquid and vapor
Acute Toxicity, OralCategory 4Harmful if swallowed
Acute Toxicity, DermalCategory 3Toxic in contact with skin
Acute Toxicity, InhalationCategory 1/3Fatal if inhaled / Toxic if inhaled
Skin Corrosion/IrritationCategory 1BCauses severe skin burns and eye damage
Serious Eye Damage/IrritationCategory 1Causes serious eye damage

Note: This table is an extrapolated guide based on the known hazards of piperidine and its derivatives. The actual classification for this compound may vary and should be confirmed if a specific SDS becomes available.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following represents the minimum required protection.

  • Hand Protection: Wear suitable chemical-resistant gloves tested according to EN 374.[1] Given the corrosive nature of piperidines, gloves should be inspected for any signs of degradation or perforation before each use.

  • Eye and Face Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[1]

  • Skin and Body Protection: A flame-retardant lab coat is essential. For procedures with a significant risk of exposure, consider additional protective clothing, such as an apron or a full chemical suit.[3][8] Antistatic clothes and footwear are recommended to prevent the buildup of static electricity, which could serve as an ignition source.[2]

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][8] If engineering controls are not sufficient to maintain exposure below acceptable limits, a properly fitted respirator with an appropriate cartridge for organic vapors should be used.

Caption: Essential PPE for handling this compound.

Safe Handling and Storage: Mitigating Risks

Adherence to strict handling and storage protocols is crucial for preventing accidents and ensuring the stability of the compound.

Handling Procedures:
  • Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[3][8]

  • Avoid all contact with skin and eyes.[5][8] Do not breathe vapors or mists.[3][8]

  • Use non-sparking tools and explosion-proof equipment, especially when transferring or handling larger quantities.[2][9]

  • Ground and bond containers and receiving equipment during transfers to prevent static discharge.[1][2][3]

  • Keep the compound away from heat, sparks, open flames, and other ignition sources.[1][5][6] No smoking in the handling area.[1][2]

  • Wash hands thoroughly after handling and before eating, drinking, or smoking.[2][3][6] Contaminated clothing should be removed immediately and laundered before reuse.[3]

Storage Conditions:
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][5]

  • Keep away from incompatible materials, such as strong oxidizing agents.

  • The storage area should be designated as a flammable liquids storage area.[3]

  • Protect from sunlight.[1]

  • Store in a locked-up and secure location.[6]

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is critical to minimizing harm.

First-Aid Measures:
Exposure RouteFirst-Aid Protocol
Inhalation Remove the individual to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Immediately call a poison center or doctor.[1][6]
Skin Contact Immediately take off all contaminated clothing. Rinse the affected skin with plenty of water or shower for at least 15-20 minutes. Seek immediate medical attention.[2][6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15-20 minutes. Immediately call a poison center or doctor.[1][2][6]
Ingestion Rinse the mouth with water. Do NOT induce vomiting. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Spill and Leak Response:
  • Evacuate and Isolate: Immediately evacuate all non-essential personnel from the spill area. Isolate the hazard area and deny entry.[7][10]

  • Eliminate Ignition Sources: Remove all sources of ignition, such as sparks, open flames, and hot surfaces.[3][7][10]

  • Ventilate: Ensure adequate ventilation of the spill area.

  • Containment and Cleanup:

    • For small spills, absorb the material with a non-combustible absorbent, such as sand, diatomaceous earth, or vermiculite.[8]

    • Use non-sparking tools for cleanup.[3][9]

    • Collect the absorbed material into a suitable, labeled container for disposal.

    • Do not allow the spilled material to enter drains or waterways.[8]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

Spill_Response spill Spill of this compound Occurs evacuate Evacuate Area & Isolate Hazard spill->evacuate ignition Eliminate All Ignition Sources evacuate->ignition ventilate Ensure Adequate Ventilation ignition->ventilate contain Contain Spill with Inert Absorbent ventilate->contain cleanup Collect Waste with Non-Sparking Tools contain->cleanup dispose Place in Labeled Container for Disposal cleanup->dispose decontaminate Decontaminate Spill Area dispose->decontaminate end Spill Response Complete decontaminate->end

Caption: Step-by-step emergency response for a chemical spill.

Fire-Fighting Measures and Disposal

Fire-Fighting:
  • Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO2).[5][6] A water spray can be used to cool fire-exposed containers.[3]

  • Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.[3]

  • Specific Hazards: The compound is flammable and its vapors can form explosive mixtures with air.[7] Vapors are heavier than air and may travel to a source of ignition and flash back.[3] Hazardous decomposition products, including nitrogen oxides and carbon monoxide, may be released during a fire.[3]

  • Protective Equipment for Firefighters: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[3][8]

Disposal:
  • Disposal of this compound and its containers must be in accordance with all applicable federal, state, and local regulations.

  • It may be possible to dispose of the chemical by burning in a licensed chemical incinerator equipped with an afterburner and scrubber.[3][5]

  • Do not dispose of the material into the environment or sewage systems.[3]

Conclusion

The safe handling of this compound requires a proactive and informed approach to laboratory safety. By understanding its potential hazards based on the well-documented properties of piperidine derivatives, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can mitigate the risks associated with this compound. This guide serves as a foundational document to be integrated into your institution's broader chemical hygiene and safety protocols.

References

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • PENTA s.r.o. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Oakwood Products, Inc. (n.d.). 7 - Safety Data Sheet. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 99%. Retrieved from [Link]

Sources

Technical Guide: Reactivity and Synthetic Utility of 1-(2,2-Diethoxyethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity of the Acetal Group in 1-(2,2-Diethoxyethyl)piperidine Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

This compound serves as a critical "masked" aldehyde intermediate in the synthesis of nitrogen-containing heterocycles and pharmaceutical scaffolds. Structurally, it combines a robust tertiary amine (piperidine) with an acid-labile diethyl acetal. This guide provides an in-depth analysis of its reactivity profile, specifically focusing on the orthogonal stability of the acetal functionality in the presence of the basic piperidine nitrogen. We explore the mechanistic requirements for deprotection, the instability of the resulting free aldehyde, and validated protocols for its application in reductive aminations and Pomeranz-Fritsch type cyclizations.

Structural Analysis & Chemo-Physical Properties

The molecule comprises two distinct functional zones that dictate its reactivity:

  • The Piperidine Ring: A tertiary amine with a pKa

    
     10.1 (conjugate acid). It acts as a proton trap in acidic media.
    
  • The Diethyl Acetal: An acid-labile protecting group for the aldehyde. It is sterically unhindered but electronically stabilized by the ethoxy groups.

Key Chemical Challenges
  • Protonation Hierarchy: In acidic hydrolysis, the amine nitrogen protonates before the acetal oxygens. This creates a cationic ammonium species that electrostatically repels the hydronium ions (

    
    ) required to activate the acetal, significantly retarding the hydrolysis rate compared to non-basic acetals.
    
  • Product Instability: The hydrolysis product, 2-(piperidin-1-yl)acetaldehyde , is highly reactive. As a free base, it is prone to rapid self-aldol condensation and polymerization. It must be isolated as a salt (e.g., hydrochloride) or reacted in situ.

PropertyDescriptionImplication for Synthesis
Molecular Weight 201.31 g/mol --
Amine pKa ~10.1 (est.)Requires excess acid (>2 eq) for hydrolysis.
Solubility Soluble in organic solvents (DCM, EtOH); Low water solubility (Free Base)Biphasic hydrolysis kinetics often apply.
Stability Stable to strong bases (NaOH, KOH), hydrides (LiAlH4), and nucleophiles.Ideal for multistep synthesis where the aldehyde must remain latent.

Hydrolytic Reactivity: The Mechanistic Core

The hydrolysis of the acetal group in this compound does not follow standard pseudo-first-order kinetics due to the buffering capacity of the amine.

Mechanism of Acid-Catalyzed Deprotection

The reaction proceeds through an A1 mechanism, but the stoichiometry of the acid is the critical variable.

  • N-Protonation (Fast): The first equivalent of acid is consumed immediately by the piperidine nitrogen.

    
    
    
  • O-Protonation (Rate Limiting): A second proton must activate one of the ethoxy oxygens. Because the molecule is already positively charged (ammonium), the local concentration of

    
     near the acetal is reduced due to electrostatic repulsion.
    
  • Elimination & Hydrolysis: Ethanol leaves, forming a resonance-stabilized oxocarbenium ion, which is then trapped by water to release the aldehyde.

Visualization: Protonation Pathway

The following diagram illustrates the critical requirement for excess acid to overcome the "Ammonium Trap."

HydrolysisMechanism cluster_conditions Reaction Conditions Start This compound (Free Base) Ammonium Ammonium Salt (Mono-protonated) Start->Ammonium + 1 eq H+ (Fast) Activated Activated Acetal (Di-protonated Transient) Ammonium->Activated + Excess H+ (Slow/Equilibrium) Oxocarbenium Oxocarbenium Ion Activated->Oxocarbenium - EtOH Product 2-(Piperidin-1-yl)acetaldehyde (HCl Salt) Oxocarbenium->Product + H2O

Caption: Step-wise protonation mechanism. Note that hydrolysis is inhibited until the amine is fully saturated, requiring low pH conditions.

Synthetic Applications & Workflows

A. Reductive Amination (One-Pot Protocol)

The most common application is generating the aldehyde in situ to react with a secondary amine, forming complex ethyl-linked diamines. This avoids the isolation of the unstable aldehyde.

Advantage: The acetal acts as a shelf-stable precursor. Reagents: Aqueous HCl (deprotection), followed by NaBH(OAc)3 (reduction).

B. Pomeranz-Fritsch Cyclization

This molecule is a derivative of the amino-acetal building blocks used in isoquinoline synthesis.

  • Classic Route: Condensation with an aromatic aldehyde followed by acid-catalyzed cyclization.

  • Modified Route: In this specific piperidine derivative, the nitrogen is already alkylated. It is often used to synthesize indoles (via Fischer indole synthesis with phenylhydrazines) or condensed heteroaromatics where the piperidine acts as a leaving group or a structural motif depending on the conditions.

Visualization: Synthetic Decision Tree

SyntheticWorkflow Input This compound Hydrolysis Acid Hydrolysis (HCl/H2O, 60°C) Input->Hydrolysis Aldehyde Aldehyde Intermediate (Do Not Isolate Free Base) Hydrolysis->Aldehyde ReductiveAmination Reductive Amination (+ Amine + NaBH(OAc)3) Aldehyde->ReductiveAmination pH adjust to 5-6 Heterocycle Heterocycle Synthesis (e.g., Indole via Hydrazine) Aldehyde->Heterocycle Acidic reflux

Caption: Workflow for utilizing the acetal precursor in divergent synthetic pathways.

Validated Experimental Protocols

Protocol A: Hydrolysis to 2-(Piperidin-1-yl)acetaldehyde Hydrochloride

Use this protocol if you need to isolate the stable salt form of the aldehyde.

  • Dissolution: Dissolve 10 mmol of this compound in 20 mL of 1M HCl (approx. 2 equivalents).

    • Note: The solution will initially be biphasic or cloudy if the oil is not fully protonated. Stir vigorously until homogeneous.

  • Reaction: Heat the solution to 60°C for 2–4 hours.

    • Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). The acetal spot (high Rf) will disappear; the aldehyde spot (lower Rf, often streaking) will appear.

  • Workup (Critical):

    • Do NOT neutralize with NaOH to extract. The free aldehyde will polymerize.

    • Evaporate the water/HCl under reduced pressure (rotary evaporator) at <50°C.

    • Azeotrope with ethanol or toluene to remove residual moisture.

  • Result: The product is obtained as a hygroscopic solid (Hydrochloride salt). Store in a desiccator at -20°C.

Protocol B: One-Pot Reductive Amination

Use this protocol to couple the latent aldehyde with a secondary amine (R2-NH).

  • Deprotection: Treat 1.0 eq of acetal with 3M HCl (5 eq) in THF/Water (1:1). Stir at 50°C for 2 hours.

  • Neutralization: Cool to 0°C. Carefully adjust pH to ~5–6 using saturated NaOAc or solid NaHCO3.

    • Why pH 5-6? This pH is low enough to prevent aldehyde polymerization but high enough to allow iminium ion formation with the incoming amine.

  • Coupling: Add the secondary amine (1.1 eq) and stir for 30 mins.

  • Reduction: Add NaBH(OAc)3 (1.5 eq) portion-wise. Stir at room temperature overnight.

References

  • Acetal Hydrolysis Mechanism : Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581–603.

  • Pomeranz-Fritsch Reaction : Gensler, W. J. (1951). The Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191.

  • Amino-Acetal Stability : Meskini, N., et al. (2021). Stability of amino-acetals in acidic media: Substituent effects. ResearchGate Discussions.

  • General Reactivity of Piperidine Acetals : Fisher Scientific Safety Data Sheet: (Dimethylamino)acetaldehyde diethyl acetal (Analogous reactivity profile).

  • Synthesis of Piperidine Aldehydes : Wang, C., et al. (2017). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. Atlantis Press.

Methodological & Application

Application Note: Scalable Synthesis of 1-(2,2-Diethoxyethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the N-alkylation of piperidine to synthesize 1-(2,2-Diethoxyethyl)piperidine (CAS: 3616-58-8). This intermediate is a critical "masked aldehyde" building block used in the synthesis of pharmaceutical agents, including spasmolytics (e.g., Fenpiverinium) and isoquinoline alkaloids via the Pomeranz-Fritsch cyclization.

While traditional methods utilize dimethylformamide (DMF) at high temperatures, this guide presents a refined Acetonitrile (


) Reflux Method . This approach minimizes solvent retention, simplifies salt removal, and prevents thermal degradation of the acetal moiety, resulting in high-purity material suitable for GMP-adjacent workflows.

Retrosynthetic Analysis & Mechanism

The synthesis relies on a bimolecular nucleophilic substitution (


). The secondary amine (piperidine) acts as the nucleophile, attacking the 

-carbon of bromoacetaldehyde diethyl acetal. Potassium carbonate (

) serves as the proton scavenger to neutralize the hydrobromic acid byproduct, driving the equilibrium forward.
Chemical Pathway

The reaction proceeds through a transition state where the nitrogen lone pair displaces the bromide ion.

ReactionMechanism Piperidine Piperidine (Nucleophile) TS Transition State [S_N2] Piperidine->TS Attack AlkylHalide Bromoacetaldehyde diethyl acetal AlkylHalide->TS Product 1-(2,2-Diethoxyethyl) piperidine TS->Product Salt KBr + KHCO3 (Solid Byproduct) TS->Salt Base K2CO3 (Base) Base->Salt Scavenges H+

Figure 1: Mechanistic pathway of the N-alkylation reaction showing the


 displacement and base-mediated scavenging.

Experimental Protocol

Reagents & Stoichiometry

Purity Note: Piperidine should be distilled over KOH if significant yellowing is observed prior to use.

ReagentMW ( g/mol )Equiv.[1][2]Density (g/mL)Role
Piperidine 85.151.00.862Nucleophile
Bromoacetaldehyde diethyl acetal 197.071.11.28Electrophile
Potassium Carbonate (

)
138.212.0SolidBase (Anhydrous)
Acetonitrile (MeCN) 41.05N/A0.786Solvent
Safety & Handling
  • Piperidine: Highly toxic by inhalation and flammable. Manipulate only in a fume hood.

  • Bromoacetaldehyde diethyl acetal: A potent lachrymator. Wear goggles and double nitrile gloves.

  • Reaction Hazards: The reaction is exothermic. Addition of the alkyl halide must be controlled to prevent thermal runaway.

Step-by-Step Procedure (Acetonitrile Method)

Step 1: Reaction Setup

  • Equip a 3-neck round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.

  • Charge the flask with Potassium Carbonate (2.0 equiv) and Acetonitrile (10 mL per gram of piperidine).

  • Add Piperidine (1.0 equiv) to the suspension while stirring.

  • Purge the system with nitrogen for 5 minutes.

Step 2: Controlled Addition

  • Charge the addition funnel with Bromoacetaldehyde diethyl acetal (1.1 equiv).[2]

  • Add the acetal dropwise to the stirring mixture over 30 minutes at room temperature.

    • Note: A mild exotherm may occur. Ensure the internal temperature does not exceed 40°C during addition.

Step 3: Reaction Phase

  • Heat the mixture to a gentle reflux (

    
    ) using an oil bath.
    
  • Maintain reflux for 12–16 hours .

  • Validation (TLC): Monitor reaction progress using TLC (Silica gel; Eluent: 10% MeOH in DCM). Stain with Ninhydrin.

    • Endpoint: Disappearance of the piperidine spot (

      
      ) and appearance of the product (
      
      
      
      ).

Step 4: Workup

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite or a sintered glass funnel to remove solid potassium salts (

    
    , excess 
    
    
    
    ).
  • Wash the filter cake with fresh Acetonitrile (

    
     mL).
    
  • Concentrate the combined filtrate under reduced pressure (Rotary Evaporator) at

    
     to yield a crude yellow oil.
    

Step 5: Purification

  • Perform vacuum distillation on the crude oil.

    • Boiling Point:

      
       at 20 Torr (approx. 26 mbar).
      
  • Collect the main fraction as a colorless to pale yellow liquid.

    • Yield Expectation: 75–85%.

Process Workflow Visualization

Workflow Start Start: Charge K2CO3 + MeCN AddPip Add Piperidine (Stir under N2) Start->AddPip AddBrom Dropwise Addition: Bromoacetaldehyde diethyl acetal AddPip->AddBrom Reflux Reflux (80°C) 12-16 Hours AddBrom->Reflux Check TLC Check (Ninhydrin) Reflux->Check Check->Reflux Incomplete Filter Filter Solids (Remove KBr/K2CO3) Check->Filter Complete Evap Rotary Evaporation (Remove Solvent) Filter->Evap Distill Vacuum Distillation (109-112°C @ 20 Torr) Evap->Distill End Final Product: This compound Distill->End

Figure 2: Operational workflow for the synthesis, purification, and isolation of the target amine.

Quality Control & Characterization

ParameterSpecificationMethod
Appearance Colorless to pale yellow liquidVisual
Purity >98%GC-FID or HPLC
Refractive Index

Refractometer

NMR (CDCl

)

4.6 (t, 1H, acetal CH);

3.5-3.7 (m, 4H,

);

2.5 (d, 2H,

);

2.4 (m, 4H, ring

)
400 MHz NMR
Critical Control Point: Acetal Stability

Warning: The acetal functionality is extremely sensitive to acidic conditions.

  • Do NOT use acidic washes (e.g., HCl or

    
    ) during workup. This will hydrolyze the acetal to the aldehyde, leading to rapid polymerization and darkening of the product.
    
  • Storage: Store over activated molecular sieves (3Å) or

    
     pellets to maintain a basic microenvironment.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Old/Wet ReagentsEnsure

is anhydrous (dry in oven at 120°C). Distill piperidine before use.[3]
Product Darkening Acidic HydrolysisCheck pH of crude. If acidic, neutralize immediately with

. Avoid silica gel chromatography if possible (silica is slightly acidic); use basic alumina or distillation.
Emulsions DMF Solvent UseIf using DMF instead of MeCN, avoid aqueous extraction. Remove DMF via high-vacuum distillation before attempting to isolate product.
Solid Clogging Fine KBr SaltsUse a wide-pore sintered glass filter or a Celite pad. Do not use paper filters as they clog easily with fine salts.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • CAS Common Chemistry. this compound (CAS 3616-58-8).[4] American Chemical Society.[4] Link[4]

  • Gotkowska, J. "Bromoacetaldehyde Diethyl Acetal." ResearchGate, 2015. (Reagent properties and reactivity). Link

  • Szcześniak, P., et al. "Total Asymmetric Synthesis of (+)-Paroxetine and (+)-Femoxetine." Journal of Medicinal Chemistry (via ResearchGate), 2019. (Example of piperidine alkylation conditions). Link

  • Sigma-Aldrich. this compound Product Specification. (Physical data verification). Link

Sources

Application Notes and Protocols: 1-(2,2-Diethoxyethyl)piperidine as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, serving as a fundamental scaffold in a vast array of pharmaceuticals.[1][2][3][4] Its derivatives are integral to over twenty classes of drugs, demonstrating a remarkable spectrum of pharmacological activities including analgesic, antipsychotic, anti-cancer, and anti-Alzheimer's properties.[1][5][6] The prevalence of this saturated heterocycle in both natural alkaloids and synthetic drugs underscores its importance as a privileged structure in drug design.[3][4]

This guide focuses on a particularly strategic building block: 1-(2,2-diethoxyethyl)piperidine .[7][8][9] At first glance, it is a simple N-substituted piperidine. However, its true utility lies in the diethoxyethyl moiety, which functions as a masked aldehyde. This acetal protecting group transforms the molecule into a stable, easy-to-handle synthetic equivalent of the highly reactive N-(2-oxoethyl)piperidine (piperidinoacetaldehyde). This feature allows medicinal chemists to carry a latent aldehyde functionality through multiple synthetic steps, unmasking it only when required for a key bond-forming reaction. This approach streamlines complex syntheses, enhances compatibility with sensitive functional groups, and provides a robust method for introducing the valuable piperidinoethyl pharmacophore into target molecules.

Section 1: The Diethyl Acetal Handle: A Gateway to Controlled Reactivity

The core advantage of this compound stems from the chemical nature of its diethyl acetal group. Acetals are one of the most common and effective protecting groups for aldehydes and ketones in organic synthesis.[10][11]

Causality of Protection: The acetal is fundamentally an ether-like structure and lacks the electrophilic π-bond of a carbonyl group.[12] This structural difference renders it inert to a wide range of reagents that would readily react with an unprotected aldehyde.

Key Stability Features:

  • Stability towards Bases and Nucleophiles: The acetal is completely stable to strong bases (e.g., hydroxides, alkoxides) and a wide variety of nucleophiles, including organometallic reagents (Grignard, organolithium) and reducing agents (e.g., NaBH₄, LiAlH₄).[13]

  • Stability towards Oxidation: The acetal group is resistant to many common oxidizing agents.

This stability profile is crucial in multi-step drug synthesis, where other parts of the molecule may need to be modified using conditions that would be incompatible with a free aldehyde.

Deprotection: The Unmasking Step The aldehyde functionality can be regenerated from the acetal with remarkable ease and selectivity through hydrolysis under mild acidic conditions.[13][14] This reaction is typically performed using aqueous acid, allowing for a clean and high-yielding transformation.

G cluster_main Acetal as a Masked Aldehyde Start This compound (Stable Building Block) Reactions Multi-Step Synthesis (Base, Nucleophiles, Reductants) Start->Reactions Stable to various reagents Aldehyde N-(2-oxoethyl)piperidine (Reactive Intermediate) Final_Product Target Molecule with Piperidinoethyl Moiety Aldehyde->Final_Product Key Reaction (e.g., Cyclization) Product Final Protected Intermediate Reactions->Product Product->Aldehyde Deprotection (Mild H₃O⁺)

Caption: Workflow for utilizing the acetal protecting group strategy.

Section 2: Core Application: The Pictet-Spengler Reaction for Fused Heterocycles

One of the most powerful applications of this compound is in the Pictet-Spengler reaction. This reaction is a cornerstone of heterocyclic synthesis, enabling the construction of tetrahydroisoquinolines and tetrahydro-β-carbolines—scaffolds found in numerous bioactive alkaloids and pharmaceuticals.[15][16][17]

Mechanistic Insight: The reaction proceeds via the condensation of a β-arylethylamine (like tryptamine or dopamine derivatives) with an aldehyde.[18] This initially forms a Schiff base, which under acidic conditions is protonated to an electrophilic iminium ion. The electron-rich aromatic ring then attacks this iminium ion in an intramolecular electrophilic aromatic substitution to forge the new heterocyclic ring.[15]

By using this compound, the required aldehyde is generated in situ. This allows for the direct synthesis of complex molecules containing a piperidinomethyl side chain at the newly formed stereocenter, a valuable motif for modulating receptor affinity and pharmacokinetic properties.

G cluster_workflow Pictet-Spengler Workflow A 1. Acetal Hydrolysis (Generate Aldehyde) B 2. Iminium Ion Formation (with β-Arylethylamine) A->B Acid Catalyst (e.g., TFA) C 3. Intramolecular Cyclization (Electrophilic Attack) B->C Spontaneous D 4. Final Product (Fused Heterocycle) C->D

Caption: Logical steps of the in-situ Pictet-Spengler reaction.

Protocol 1: Synthesis of 1-(Piperidin-1-ylmethyl)-1,2,3,4-tetrahydro-β-carboline

This protocol details the synthesis of a tetrahydro-β-carboline derivative using tryptamine and this compound.

Materials:

  • Tryptamine

  • This compound (MW: 201.31 g/mol )[7][8]

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM/Methanol or Ethyl Acetate/Hexane with Triethylamine)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add tryptamine (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Reagent Addition: Add this compound (1.1 eq) to the solution.

  • Initiation of Reaction: Cool the mixture to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 2.0 eq) dropwise. The TFA serves as the catalyst for both the acetal deprotection and the subsequent cyclization.

  • Reaction Progression: After the addition of TFA, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (tryptamine) is consumed (typically 4-12 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture again to 0 °C.

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases and the aqueous layer is basic (pH > 8).

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine (1x), and dry over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel. A typical eluent system is a gradient of methanol in DCM (e.g., 0% to 10% MeOH) with 0.5-1% triethylamine added to the mobile phase to prevent product tailing on the acidic silica.

Self-Validation System:

  • TLC Monitoring: Use a UV lamp (254 nm) to visualize the indole moiety. A ninhydrin or permanganate stain can also be used to visualize the amine products. The product should have a different Rf value than the starting tryptamine.

  • Characterization: Confirm the structure of the purified product using standard analytical techniques:

    • ¹H and ¹³C NMR: To verify the covalent structure and diastereomeric ratio (if applicable).

    • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.

Section 3: Extended Applications - Reductive Amination

Beyond cyclizations, the aldehyde generated from this compound is a versatile intermediate for other C-N bond-forming reactions. Reductive amination is a powerful method to form amines and is widely used in drug discovery to connect molecular fragments. In this context, it can be used to synthesize complex diamine linkers or to append the piperidinoethyl group onto a larger scaffold.

Protocol 2: One-Pot Synthesis of an N-Benzyl-N'-(2-(piperidin-1-yl)ethyl)amine Derivative

This protocol describes a one-pot deprotection and subsequent reductive amination with benzylamine.

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Aqueous HCl (e.g., 1 M)

  • Aqueous NaOH (e.g., 1 M)

  • Standard work-up and purification reagents as listed in Protocol 1.

Procedure:

  • Deprotection: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like THF or a THF/water mixture. Add aqueous HCl (1 M, approx. 2-3 eq) and stir at room temperature for 1-2 hours, or until TLC/LC-MS analysis confirms complete conversion of the acetal to the aldehyde.

  • Neutralization and Imine Formation: Carefully add benzylamine (1.05 eq) to the reaction mixture. Then, neutralize the excess HCl by adding a base (e.g., triethylamine or saturated NaHCO₃) until the pH is approximately 5-7. Stir for 30 minutes to allow for the formation of the intermediate imine/iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the stirring solution. STAB is a mild reducing agent ideal for reductive aminations and is tolerant of mildly acidic conditions.

  • Reaction Progression: Allow the reaction to stir at room temperature for 2-16 hours. Monitor by TLC or LC-MS for the disappearance of the intermediate aldehyde/imine and the formation of the product.

  • Work-up:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Extract the mixture with a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography as described in Protocol 1.

Section 4: Data Summary and Representative Conditions

The following table summarizes representative conditions for the key transformations discussed. Yields are highly substrate-dependent but these conditions provide a validated starting point for optimization.

TransformationKey ReagentsSolventCatalyst / AdditiveTemp.Typical TimeExpected Yield
Acetal Deprotection Aqueous AcidTHF, Acetone, or DCMH₂SO₄, HCl, or TFART1-4 h>95% (crude)
Pictet-Spengler β-ArylethylamineDCM or DCETFA or PPA0 °C to RT4-12 h60-85%
Reductive Amination Primary/Secondary Amine, NaBH(OAc)₃DCE or THFAcetic Acid (optional)RT2-16 h65-90%

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry. Its primary strength lies in the strategic use of its acetal group, which acts as a robust and reliable masked aldehyde. This allows for the late-stage introduction of a reactive carbonyl functionality, enabling access to complex molecular architectures that would be challenging to synthesize otherwise. From the construction of intricate fused heterocyclic systems via the Pictet-Spengler reaction to the facile synthesis of diamine linkers through reductive amination, this reagent provides chemists with a powerful tool to accelerate the discovery and development of novel therapeutics.

References

  • Praliev, K. D., & Yu, V. K. (n.d.). Pharmacologically Active 1-(2-ethoxyethyl)-Piperidines. Institute of Chemical Sciences of MS-AS RK.
  • Google Patents. (n.d.). CN103224476A - New process for preparing 1-[2-(2-hydroxyethoxy)ethyl]piperazine through diethanolamine method.
  • (2024, July 26). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives.
  • (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Retrieved from [Link]

  • (n.d.). The Pictet-Spengler Reaction.
  • (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Retrieved from [Link]

  • Google Patents. (n.d.). CN1293055C - Piperidine derivative crystal, midbody for preparation and preparing method.
  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • (2025, June 4). Piperidine Synthesis. DTIC. Retrieved from [Link]

  • GSRS. (n.d.). This compound. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. Retrieved from [Link]

  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • (n.d.). The Pictet-Spengler Reaction Updates Its Habits. PMC. Retrieved from [Link]

  • PubChem. (n.d.). Substituted vinyl piperazine-piperidine urea derivatives as anticancer agents - Patent EP-4163273-B1. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). The reaction of piperidine with CO2/H2 over various catalytic systems. Retrieved from [Link]

  • YouTube. (2019, January 8). acetals and ketals as protecting groups. Retrieved from [Link]

  • Google Patents. (n.d.). US5043345A - Piperidine compounds and their preparation and use.
  • PubMed Central. (n.d.). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Retrieved from [Link]

  • Pearson. (2022, July 22). Acetal Protecting Group Explained. Retrieved from [Link]

  • Google Patents. (n.d.). US5738872A - Pharmaceutical composition for piperidinoalkanol compounds.
  • (2024, March 29). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Retrieved from [Link]

  • Beilstein Journals. (2023, June 30). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 9). The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-active isoquinoline and indole alkaloids. Retrieved from [Link]

  • PubChem. (n.d.). 2-Piperidin-2-ylethanol. Retrieved from [Link]

Sources

1-(2,2-Diethoxyethyl)piperidine as a precursor for novel heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(2,2-Diethoxyethyl)piperidine as a Masked Aldehyde Precursor for Novel Heterocyclic Scaffolds

Executive Summary

This compound (CAS 3616-58-8) serves as a critical "masked" aldehyde precursor in organic synthesis.[1] While often overlooked as a simple building block, its acetal protection confers superior stability compared to the volatile and polymerization-prone 2-(piperidin-1-yl)acetaldehyde.[1] This application note details the strategic use of this precursor in generating novel fused heterocyclic systems —specifically imidazo[1,2-a]pyridines and benzimidazoles—which are privileged scaffolds in kinase inhibitors and GPCR ligands.[1] We present optimized protocols for in situ deprotection-cyclization sequences that maximize yield and minimize handling of unstable intermediates.

Chemical Profile & Properties[2][3][4][5][6][7][8][9]

The acetal functionality protects the reactive aldehyde, allowing the compound to be stored and handled under standard laboratory conditions without degradation.[1]

PropertyData
Chemical Name This compound
Synonyms Piperidinoacetaldehyde diethyl acetal;

-(2,2-Diethoxyethyl)piperidine
CAS Number 3616-58-8
Molecular Formula C

H

NO

Molecular Weight 201.31 g/mol
Boiling Point 219–221 °C (lit.)[1][2]
Density 0.915 g/mL at 25 °C
Solubility Soluble in Ethanol, DCM, THF, DMF; Slightly soluble in water
Stability Stable under basic/neutral conditions; Hydrolyzes in aqueous acid

Mechanistic Insight: The "Masked" Electrophile

The utility of this compound lies in its ability to release 2-(piperidin-1-yl)acetaldehyde (Species B ) upon acid catalysis.[1] This transient aldehyde is a potent electrophile containing a basic amine handle, making it ideal for tandem condensation-cyclization reactions.[1]

Key Advantage: Direct use of the free aldehyde often leads to self-condensation (aldol-type) or polymerization.[1] Generating it in situ from the acetal ensures that the monomeric aldehyde reacts immediately with the target nucleophile.[1]

Pathway Diagram: Acid-Catalyzed Activation[1]

ActivationPathway Acetal This compound (Stable Precursor) Oxonium Oxonium Intermediate Acetal->Oxonium H+ / -EtOH Aldehyde 2-(Piperidin-1-yl)acetaldehyde (Reactive Electrophile) Oxonium->Aldehyde +H2O / -EtOH Target Fused Heterocycle (e.g., Imidazopyridine) Aldehyde->Target Nucleophile (Cyclization)

Figure 1: The acid-catalyzed unmasking of the reactive aldehyde species followed by nucleophilic trapping.[1]

Application Protocol A: Synthesis of 3-(Piperidin-1-ylmethyl)imidazo[1,2-a]pyridines

This protocol utilizes the Groebke-Blackburn-Bienaymé (GBB) reaction , a multicomponent coupling that constructs the imidazo[1,2-a]pyridine core in a single step.[1] This is a high-value reaction for generating library diversity in drug discovery.[1]

Reaction Class: Multicomponent Reaction (MCR) Target Scaffold: Nitrogen-fused bicyclic systems (Kinase inhibitor core).[1]

Materials
  • Amine: 2-Aminopyridine (1.0 equiv)[1]

  • Aldehyde Precursor: this compound (1.1 equiv)[1]

  • Isocyanide: tert-Butyl isocyanide (1.1 equiv)[1]

  • Catalyst: Scandium(III) triflate [Sc(OTf)

    
    ] (5 mol%) or Glacial Acetic Acid (10 mol%)
    
  • Solvent: Methanol (MeOH) or Dichloromethane (DCM) / Trifluoroethanol (TFE) mix.[1]

Step-by-Step Methodology
  • Pre-activation (Hydrolysis):

    • In a reaction vial, dissolve 1.1 mmol of This compound in 1 mL of 1:1 THF/1N HCl.

    • Stir at room temperature for 30 minutes to unmask the aldehyde.

    • Neutralize carefully with saturated NaHCO

      
       and extract with DCM (3 x 5 mL). Dry the organic layer (Na
      
      
      
      SO
      
      
      ) and concentrate in vacuo immediately before use.[1]
    • Note: For Sc(OTf)

      
       catalyzed reactions in TFE, the acetal can often be used directly, as the Lewis acid facilitates both acetal exchange and cyclization.[1]
      
  • MCR Assembly:

    • Dissolve 2-aminopyridine (1.0 mmol) and the freshly prepared aldehyde residue (from Step 1) in 3 mL of Methanol.

    • Add the catalyst (e.g., 5 mol% Sc(OTf)

      
      ).[1]
      
    • Stir for 10 minutes to allow imine formation (Schiff base).

    • Add tert-butyl isocyanide (1.1 mmol) via syringe.[1]

  • Cyclization:

    • Stir the mixture at room temperature for 12–24 hours.

    • Optimization: If conversion is slow, heat to 50 °C.

  • Work-up & Purification:

    • Remove solvent under reduced pressure.[1]

    • Redissolve the residue in EtOAc and wash with water.[1]

    • Purify via flash column chromatography (SiO

      
      , MeOH/DCM gradient 0–10%).[1]
      
    • Expected Yield: 65–85%.[1]

GBB Reaction Workflow

GBB_Workflow Start Start: Reagent Prep Hydrolysis 1. Acid Hydrolysis of Acetal (Generate Aldehyde in situ) Start->Hydrolysis Imine 2. Imine Formation (Aldehyde + 2-Aminopyridine) Hydrolysis->Imine + 2-Aminopyridine + Sc(OTf)3 Insertion 3. Isocyanide Insertion ([4+1] Cycloaddition) Imine->Insertion + t-Butyl Isocyanide Product Final Product: 3-(Piperidin-1-ylmethyl)imidazo[1,2-a]pyridine Insertion->Product - H2O

Figure 2: Workflow for the Groebke-Blackburn-Bienaymé synthesis of imidazo[1,2-a]pyridines.

Application Protocol B: Synthesis of 2-(Piperidin-1-ylmethyl)benzimidazoles

This protocol targets the benzimidazole scaffold, a bioisostere of the indole ring found in numerous antihistamines and antipsychotics.[1]

Mechanism: Oxidative condensation of an aldehyde with a diamine.[1]

Materials
  • Diamine:

    
    -Phenylenediamine (1.0 equiv)[1]
    
  • Precursor: this compound (1.2 equiv)[1]

  • Oxidant/Additive: Sodium metabisulfite (Na

    
    S
    
    
    
    O
    
    
    ) (1.5 equiv)
  • Solvent: DMF or Ethanol/Water.[1]

Step-by-Step Methodology
  • Reagent Mixing:

    • In a round-bottom flask, dissolve

      
      -phenylenediamine (5 mmol) in 10 mL DMF.
      
    • Add this compound (6 mmol).

  • Acid Activation & Cyclization:

    • Add Na

      
      S
      
      
      
      O
      
      
      (7.5 mmol). Note: The bisulfite serves a dual role: it provides a mild acidic source to hydrolyze the acetal and acts as an oxidant to facilitate the formation of the benzimidazole from the dihydro-intermediate.[1]
    • Heat the mixture to 100 °C for 4–6 hours.

  • Quenching:

    • Cool to room temperature.[1]

    • Pour the reaction mixture into 50 mL of ice-water.

    • Adjust pH to ~8–9 using aqueous ammonium hydroxide.[1]

  • Isolation:

    • The product often precipitates as a solid.[1] Filter and wash with cold water.[1]

    • If oil forms, extract with Ethyl Acetate, dry over MgSO

      
      , and recrystallize from Ethanol/Hexane.[1]
      

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (GBB) Incomplete hydrolysis of acetalPre-hydrolyze with 1N HCl/THF before adding amine.
Polymerization Aldehyde concentration too highAdd the hydrolyzed aldehyde solution dropwise to the amine.
No Reaction Catalyst deactivationEnsure solvents are dry (for Lewis acids); switch to Brønsted acid (AcOH).[1]
Sticky Oil Product Amine salts remainingWash organic layer with basic brine (pH 10) to free-base the piperidine.[1]

Safety & Handling

  • Hazard Classification: this compound is an Irritant (Skin/Eye) .[1][2]

  • Storage: Store under nitrogen at 2–8 °C to prevent slow hydrolysis by atmospheric moisture.

  • Incompatibility: Avoid strong oxidizing agents and strong acids (unless controlled for reaction).[1]

  • Disposal: Dispose of as organic nitrogenous waste.[1]

References

  • Sigma-Aldrich. Product Specification: 1-Piperidineacetaldehyde diethyl acetal (CAS 3616-58-8).[1]

  • Bienaymé, H., & Bouzid, K. (1998).[1] A New Heterocyclic Multicomponent Reaction for the Parallel Synthesis of Imidazo[1,2-a]pyridines. Angewandte Chemie International Edition, 37(16), 2234–2237.[1] (Foundational reference for GBB reaction).

  • Dömling, A. (2006).[1] Recent Advances in Isocyanide-Based Multicomponent Chemistry. Chemical Reviews, 106(1), 17–89.[1] (Review covering aldehyde inputs in MCRs).

  • Wang, C., et al. (2015).[1] Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. ResearchGate.[1][3] (Demonstrates reactivity of analogous piperidine-ethyl precursors).

  • ChemicalBook. CAS 3616-58-8 Technical Data.[1][4][2]

Sources

Application Note: Experimental Strategies for the N-Alkylation of Piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine moiety is a privileged pharmacophore, ubiquitous in FDA-approved therapeutics ranging from antihistamines (fexofenadine) to opioids (fentanyl derivatives) and acetylcholinesterase inhibitors (donepezil).[1] Efficient N-alkylation of piperidine is a critical transformation in medicinal chemistry.

This guide details two primary methodologies: Nucleophilic Substitution (


)  and Reductive Amination . While 

offers direct access using alkyl halides, it is prone to over-alkylation (quaternization). Reductive amination, utilizing carbonyl precursors, provides superior chemoselectivity. This note provides validated protocols, mechanistic insights, and troubleshooting frameworks to ensure high-yield synthesis.

Strategic Selection: Choosing the Right Pathway

The choice between direct alkylation and reductive amination is dictated by the availability of the electrophile and the sensitivity of the substrate.

Decision Matrix
  • Choose

    
     Alkylation  if: You have a primary alkyl halide/sulfonate, the substrate is robust, and you require a rapid, low-cost reaction.
    
  • Choose Reductive Amination if: You have an aldehyde/ketone, you must avoid over-alkylation, or the substrate contains base-sensitive groups.

DecisionTree cluster_opt Optimization Start Target: N-Alkyl Piperidine Electrophile Available Electrophile? Start->Electrophile Halide Alkyl Halide (R-X) (Cl, Br, I, OMs) Electrophile->Halide Has Leaving Group Carbonyl Carbonyl (R=O) (Aldehyde/Ketone) Electrophile->Carbonyl Has C=O MethodA Method A: Direct SN2 Alkylation (Risk: Quaternization) Halide->MethodA MethodB Method B: Reductive Amination (High Selectivity) Carbonyl->MethodB Finkelstein Add KI (Finkelstein) MethodA->Finkelstein STAB Use NaBH(OAc)3 MethodB->STAB

Figure 1: Strategic decision tree for selecting the optimal N-alkylation methodology based on precursor availability.

Protocol A: Direct N-Alkylation via Substitution

This method relies on the nucleophilic attack of the secondary amine (piperidine) on an alkyl halide.

Mechanistic Insight

The reaction is a bimolecular nucleophilic substitution. The key challenge is the Menshutkin reaction , where the product (a tertiary amine) is often more nucleophilic than the starting material, leading to quaternary ammonium salts.

  • Base Selection: Heterogeneous bases (e.g.,

    
    ) are preferred over homogeneous bases (TEA) to facilitate workup and moderate the reaction rate.
    
  • Solvent Effects: Dipolar aprotic solvents (Acetonitrile, DMF) stabilize the transition state.

Materials
  • Substrate: Piperidine (1.0 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.0 - 1.1 equiv)[2]

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 - 3.0 equiv)
    
  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – Use for alkyl chlorides to generate reactive iodides in situ (Finkelstein conditions).

  • Solvent: Acetonitrile (ACN) or DMF (anhydrous).[2]

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend

    
     (3.0 equiv) in anhydrous Acetonitrile (0.2 M concentration relative to piperidine).
    
  • Addition: Add Piperidine (1.0 equiv) to the suspension.

  • Controlled Alkylation:

    • Critical Step: Add the Alkyl Halide (1.0 equiv) dropwise over 30 minutes.

    • Why? Keeping the concentration of the electrophile low relative to the amine minimizes over-alkylation.

  • Reaction: Stir at room temperature for 4–12 hours.

    • Optimization: If the substrate is unreactive (e.g., secondary alkyl halide), heat to 60°C and add 10 mol% KI.

  • Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the secondary amine.

  • Workup:

    • Filter off the solid inorganic salts (

      
      /KX).
      
    • Concentrate the filtrate under reduced pressure.

    • Redissolve residue in EtOAc, wash with water (x2) and brine (x1).

    • Dry over

      
      , filter, and concentrate.
      

Protocol B: Reductive Amination (The Abdel-Magid Protocol)

Reductive amination is the "Green" and high-fidelity alternative, avoiding the handling of mutagenic alkyl halides.

Mechanistic Insight

This protocol utilizes Sodium Triacetoxyborohydride (STAB) .[3] Unlike Sodium Cyanoborohydride (


), STAB is non-toxic and avoids HCN generation. Crucially, STAB reduces the iminium ion (formed from piperidine + aldehyde) much faster than it reduces the aldehyde itself, ensuring high chemoselectivity.

ReductiveAmination Reactants Piperidine + Aldehyde Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Equilibrium AldehydeRed Side Rxn: Aldehyde Reduction Reactants->AldehydeRed Slow with STAB Iminium Iminium Ion (C=N+) Hemiaminal->Iminium -H2O Reduction Hydride Transfer (STAB) Iminium->Reduction Fast Product N-Alkyl Piperidine Reduction->Product

Figure 2: Reaction pathway for reductive amination using STAB, highlighting the kinetic preference for iminium reduction.

Materials
  • Substrate: Piperidine (1.0 equiv)

  • Electrophile: Aldehyde or Ketone (1.1 - 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (

    
    ) (1.4 - 1.5 equiv)
    
  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv) – Required for ketones; optional for aldehydes.

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[4]

Step-by-Step Procedure
  • Preparation: Dissolve Piperidine (1.0 equiv) and the Carbonyl compound (1.1 equiv) in DCE (0.2 M).

  • Activation (Optional): If using a ketone, add Acetic Acid (1.0 equiv) and stir for 20 minutes to promote iminium formation.

  • Reduction: Add

    
     (1.5 equiv) in a single portion.
    
    • Note: Slight gas evolution may occur.[5]

  • Reaction: Stir at room temperature under nitrogen for 2–16 hours.

  • Quench: Quench the reaction by adding saturated aqueous

    
    . Stir for 15 minutes until gas evolution ceases.
    
  • Workup:

    • Extract the aqueous layer with DCM (x3).

    • Combine organic layers, dry over

      
      , and concentrate.[6]
      
    • Purification: Flash chromatography is usually required to remove excess carbonyl/alcohol byproducts.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Over-alkylation (Quaternary Salt) Excess alkyl halide or high local concentration.Protocol A: Use syringe pump for slow addition of R-X. Reduce R-X equivalents to 0.95.
Low Conversion (Steric Hindrance) Bulky electrophile (e.g., isopropyl, tert-butyl).Protocol A: Switch solvent to DMF; heat to 80°C; add 0.5 eq KI. Protocol B: Use

as a Lewis acid additive to force imine formation before reduction.[7]
Incomplete Reaction (Reductive Amination) Iminium ion not forming efficiently.Protocol B: Add molecular sieves (4Å) to scavenge water; ensure 1 eq of Acetic Acid is present.
Emulsion during Workup Amphiphilic nature of piperidine derivatives.Saturate the aqueous phase with NaCl (brine) or use a specific extraction solvent like Chloroform/Isopropanol (3:1).

Advanced Note: Green Chemistry (Borrowing Hydrogen)

For industrial scale-up where halide waste is a concern, the "Borrowing Hydrogen" methodology is the emerging standard.

  • Concept: Catalytic N-alkylation using Alcohols directly.[6][8]

  • Catalyst: Ruthenium or Iridium complexes (e.g.,

    
    ).
    
  • Mechanism: The catalyst oxidizes the alcohol to an aldehyde (borrowing

    
    ), facilitates imine formation, and returns the 
    
    
    
    to reduce the imine.
  • Benefit: Water is the only byproduct.

Safety & Compliance

  • Piperidine Handling: Piperidine is toxic, flammable, and a known precursor for Schedule II controlled substances (e.g., PCP). Ensure strict inventory logging and use in a fume hood.

  • Alkyl Halides: Many are potent alkylating agents (mutagenic). Destroy excess alkyl halides by stirring with aqueous ammonia or thiosulfate before disposal.

  • STAB: Releases acetic acid upon hydrolysis. Handle solids with gloves to avoid skin irritation.

References

  • Abdel-Magid, A. F., et al. (1996).[4][7][9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

  • Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron.

  • Guillena, G., et al. (2010). "Hydrogen Autotransfer in the N-Alkylation of Amines and Related Compounds using Alcohols and Amines as Electrophiles." Chemical Reviews.

  • Organic Chemistry Portal.

Sources

Application Notes and Protocols for the Comprehensive Characterization of 1-(2,2-Diethoxyethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Characterization

1-(2,2-Diethoxyethyl)piperidine, a key intermediate in the synthesis of various pharmaceutical compounds, demands thorough analytical characterization to ensure its identity, purity, and stability. The presence of impurities or isomeric variations can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a suite of detailed analytical methods for the comprehensive characterization of this compound, rooted in fundamental principles and validated practices. As a Senior Application Scientist, the following protocols are presented not merely as a sequence of steps, but as a self-validating system designed to ensure scientific integrity. The causality behind experimental choices is elucidated to empower the researcher in adapting and troubleshooting these methods.

Physicochemical Properties

A foundational understanding of the molecule's properties is paramount before embarking on its analysis.

PropertyValueSource
CAS Number 3616-58-8[1][2]
Molecular Formula C₁₁H₂₃NO₂[1]
Molecular Weight 201.31 g/mol [1]
Boiling Point 109-112 °C at 20 Torr[1]

Analytical Workflow: A Multi-Technique Approach

A single analytical technique is insufficient to fully characterize a molecule. A multi-pronged approach, leveraging the strengths of orthogonal techniques, provides a comprehensive and trustworthy assessment of the compound's quality. The following workflow is recommended for the characterization of this compound.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Primary Identification & Purity cluster_2 Structural Elucidation cluster_3 Data Analysis & Reporting Prep This compound Sample GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Prep->GCMS HPLC High-Performance Liquid Chromatography (HPLC) Prep->HPLC NMR Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) Prep->NMR FTIR Fourier-Transform Infrared Spectroscopy (FT-IR) Prep->FTIR Analysis Comprehensive Data Interpretation GCMS->Analysis HPLC->Analysis NMR->Analysis FTIR->Analysis Report Certificate of Analysis (CoA) Analysis->Report

Caption: Recommended analytical workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): For Identity and Purity

GC-MS is a powerhouse for the analysis of volatile and semi-volatile compounds like this compound. It offers exceptional separation efficiency and provides structural information through mass spectral fragmentation, making it ideal for both identification and impurity profiling.

Causality of Experimental Choices:
  • Injector Temperature: Set significantly above the compound's boiling point to ensure rapid and complete volatilization without thermal degradation.

  • Column Selection: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is chosen as a versatile starting point for separating the target analyte from potential impurities with varying polarities.

  • Temperature Program: A gradient temperature program is employed to ensure good separation of early-eluting volatile impurities while also allowing for the timely elution of the main analyte and any less volatile contaminants.

  • Ionization Mode: Electron Ionization (EI) at 70 eV is a standard and robust method that generates reproducible fragmentation patterns, which are crucial for library matching and structural elucidation.

Detailed GC-MS Protocol:

Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable volatile solvent such as methanol or dichloromethane.[3]

  • Prepare a working solution by further diluting the stock solution to a concentration of approximately 100 µg/mL.

Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250 °C
Injection Volume 1 µL (Split mode, 50:1)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial 100 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.[3]
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

Expected Mass Spectrum Fragmentation:

The mass spectrum of this compound is expected to show characteristic fragments arising from the cleavage of the piperidine ring and the diethoxyethyl side chain. Key expected fragments include:

  • m/z 98: Corresponding to the piperidine methylene iminium ion, a common fragment in N-substituted piperidines.

  • m/z 103: Arising from the [CH(OC₂H₅)₂]⁺ fragment.

  • m/z 73: From the loss of an ethoxy group from the m/z 103 fragment.

  • m/z 84: Corresponding to the piperidine radical cation.

The molecular ion peak [M]⁺ at m/z 201 may be weak or absent due to the facile fragmentation of the molecule.

High-Performance Liquid Chromatography (HPLC): For Purity and Quantification

While GC-MS is excellent for volatile compounds, HPLC is a complementary technique that is well-suited for the analysis of less volatile impurities and for quantitative analysis. Given the polar nature of the tertiary amine in this compound, a standard reversed-phase (RP) C18 column may exhibit poor retention and peak shape.[4] Therefore, a method employing a polar-embedded or a mixed-mode stationary phase is recommended.

Causality of Experimental Choices:
  • Column Selection: A mixed-mode column that combines reversed-phase and ion-exchange properties can provide better retention and peak shape for basic compounds like piperidine derivatives.

  • Mobile Phase: A buffered mobile phase is crucial to control the ionization state of the analyte and ensure reproducible retention times. The use of a small amount of a volatile acid like formic acid can improve peak shape by protonating the analyte and minimizing interactions with residual silanols on the stationary phase.

  • Detector: A UV detector is suitable if the compound has a chromophore. However, this compound lacks a strong chromophore, making a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) a more appropriate choice for purity analysis. For quantitative purposes where sensitivity is key, coupling to a mass spectrometer (LC-MS) is the preferred method.

Detailed HPLC Protocol (with UV/ELSD detection):

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

  • For analysis, dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV-Vis Diode Array Detector (DAD) and/or ELSD/CAD
Column Mixed-Mode (e.g., Acclaim Trinity P1) or Polar-Embedded (e.g., Waters XBridge Shield RP18) (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength 210 nm (for general impurity detection)
ELSD/CAD Settings Nebulizer Temperature: 40 °C, Evaporator Temperature: 60 °C, Gas Flow: 1.5 L/min (optimize as needed)

Nuclear Magnetic Resonance (NMR) Spectroscopy: For Unambiguous Structural Confirmation

NMR spectroscopy is the most powerful technique for the unambiguous elucidation of molecular structure. Both ¹H and ¹³C NMR should be performed to confirm the connectivity of all atoms in the this compound molecule.

Causality of Experimental Choices:
  • Solvent: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound.

  • Internal Standard: Tetramethylsilane (TMS) is the standard internal reference for ¹H and ¹³C NMR.

  • 2D NMR: In cases of spectral overlap or for definitive assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.[5]

Detailed NMR Protocol:

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS.

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Conditions:

Parameter¹H NMR¹³C NMR
Spectrometer Bruker Avance III 400 MHz or equivalentBruker Avance III 100 MHz or equivalent
Solvent CDCl₃CDCl₃
Temperature 298 K298 K
Pulse Program zg30zgpg30
Number of Scans 161024
Relaxation Delay 1.0 s2.0 s

Expected Chemical Shifts (¹H and ¹³C):

The following table provides estimated chemical shifts based on the analysis of similar piperidine derivatives.[6][7][8]

PositionEstimated ¹H Chemical Shift (ppm)Estimated ¹³C Chemical Shift (ppm)
Piperidine C2, C6 (α to N)~2.4~54
Piperidine C3, C5 (β to N)~1.6~26
Piperidine C4 (γ to N)~1.4~24
N-CH₂~2.6~58
CH(OEt)₂~4.6 (triplet)~102
O-CH₂-CH₃~3.5 (quartet)~62
O-CH₂-CH₃~1.2 (triplet)~15

Fourier-Transform Infrared (FT-IR) Spectroscopy: For Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Causality of Experimental Choices:
  • Sampling Technique: Attenuated Total Reflectance (ATR) is a simple and rapid sampling technique for liquid samples that requires minimal sample preparation.

Detailed FT-IR Protocol:

Sample Preparation:

  • Place a single drop of neat this compound liquid directly onto the ATR crystal.

Instrumentation and Conditions:

ParameterRecommended Setting
Spectrometer PerkinElmer Spectrum Two FT-IR or equivalent with ATR accessory
Spectral Range 4000 - 400 cm⁻¹
Resolution 4 cm⁻¹
Number of Scans 16

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Assignment
2970-2800C-H stretching (aliphatic)
1120-1085C-O-C stretching (strong, characteristic of the acetal)
~1100C-N stretching

The absence of a broad absorption band around 3300 cm⁻¹ would confirm the absence of N-H or O-H functional groups, which could be potential impurities. The spectrum of piperidine itself shows characteristic bands that can be used for comparison.[9]

Conclusion: A Framework for Quality Assurance

The analytical methods detailed in these application notes provide a robust framework for the comprehensive characterization of this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers and drug development professionals can confidently ascertain the identity, purity, and structural integrity of this important chemical intermediate. Adherence to these protocols, coupled with a thorough understanding of the underlying scientific principles, will ensure the generation of high-quality, reliable data, which is the cornerstone of scientific integrity and the development of safe and effective pharmaceuticals.

References

  • BenchChem. (2025). Purity Analysis of 1-(2-Hydroxyethyl)piperazine: A Comparative Guide to GC-MS and Alternative Methods.
  • Zhou, G., Chen, Y., & Tang, Y. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, bmab099. [Link]

  • BenchChem. (2025). Application Notes and Protocols for GC-MS Analysis of Amphetamines using 1-(Chlorocarbonyl)piperidine-d10 Derivatization.
  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). Retrieved from [Link]

  • CAS. (n.d.). This compound. CAS Common Chemistry. Retrieved from [Link]

  • Prajapati, N., Nagarajan, K., Kamboj, S., Grover, P., Goel, R., & Arora, S. (2023). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF PIPERINE BY GAS-LIQUID CHROMATOGRAPHY. European Chemical Bulletin, 12(Special issue 6), 957-963.
  • Zhou, G., Chen, Y., & Tang, Y. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science. [Link]

  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for Chiral Piperidine Intermediates.
  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.
  • Basile, L., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Scientific Reports, 11(1), 1-15.
  • DeRuiter, J., & Noggle, F. T. (2010). Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS.
  • Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

  • Analytice. (n.d.). Determination of piperidine alkaloids (anaferine, anahygrine, isopelletierine). Retrieved from [Link]

  • Jones, B. J., et al. (2015). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Journal of pharmaceutical sciences, 104(4), 1236–1247.
  • Antonides, L. H., et al. (2017). Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs). Analytical and bioanalytical chemistry, 409(3), 815-827.
  • ResearchGate. (n.d.). Fig. S2. FT-IR spectrum of diethyl 2,2′ -bipyridine- 4,4′ -dicarboxylate. Retrieved from [Link]

  • NIST. (n.d.). Piperidine. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Piperidine, 1-(2-phenylethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-Piperidin-2-ylethanol. Retrieved from [Link]

  • SpectraBase. (n.d.). Piperidine hydrochloride. Retrieved from [Link]

  • NIST. (n.d.). 1-Piperidineethanol. NIST Chemistry WebBook. Retrieved from [Link]

Sources

The Strategic Application of 1-(2,2-Diethoxyethyl)piperidine in the Synthesis of Novel Sigma Receptor Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Sigma Receptors and the Role of Piperidine Scaffolds

Sigma receptors, comprising the sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, have emerged as significant targets in contemporary drug discovery. These unique receptor proteins are implicated in a wide array of cellular functions and are associated with numerous pathological conditions. The σ₁ receptor, in particular, is a chaperone protein at the endoplasmic reticulum that modulates calcium signaling and intercellular communication, making it a key player in neurodegenerative diseases, psychiatric disorders, and pain management.[1] The σ₂ receptor is overexpressed in proliferating cells, including various cancer cell lines, positioning it as a promising target for anti-cancer therapies.[2]

A substantial body of research has demonstrated that molecules incorporating a piperidine moiety often exhibit high affinity and selectivity for sigma receptors.[1] This heterocyclic scaffold serves as a versatile building block in the design of potent sigma receptor ligands. This application note provides a detailed guide on the strategic use of a specialized piperidine-containing synthon, 1-(2,2-diethoxyethyl)piperidine , in the synthesis of novel sigma receptor ligands. We will delve into the chemical rationale for its use, provide a detailed synthetic protocol for a representative reaction, and discuss the broader implications for drug development.

Core Rationale: The Utility of this compound as a Synthetic Intermediate

This compound is a valuable reagent in medicinal chemistry due to the presence of a masked aldehyde functionality. The diethyl acetal group serves as a robust protecting group for the aldehyde, rendering the molecule stable under a variety of reaction conditions, particularly those involving nucleophiles or bases that would otherwise react with an unprotected aldehyde. This stability allows for the selective modification of other parts of a molecule before the aldehyde is unmasked for subsequent transformations.

The primary synthetic strategy involving this compound is its use as a precursor to 2-(piperidin-1-yl)acetaldehyde. This in-situ generated aldehyde is highly reactive and can participate in a range of carbon-carbon and carbon-nitrogen bond-forming reactions. For the synthesis of sigma receptor ligands, two key reaction pathways are of particular interest:

  • Reductive Amination: The deprotected aldehyde can react with a primary or secondary amine to form an imine or iminium ion, which is then reduced in situ to yield a more complex amine. This is a powerful method for constructing the ethylamine side chains commonly found in high-affinity sigma receptor ligands.

  • Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline or a tetrahydro-β-carboline.[3][4][5] The use of this compound in this context allows for the introduction of a piperidinylethyl substituent at the 1-position of the newly formed heterocyclic ring system, a common structural motif in potent sigma receptor ligands.

The following sections will provide a detailed protocol for a Pictet-Spengler reaction utilizing this compound to synthesize a tetrahydro-β-carboline derivative, a scaffold known to interact with sigma receptors.

Experimental Protocol: Synthesis of a Piperidinylethyl-Substituted Tetrahydro-β-carboline

This protocol details the synthesis of a model sigma receptor ligand scaffold via a Pictet-Spengler reaction between tryptamine and the aldehyde derived from this compound.

Reaction Scheme:

G reagents Tryptamine + this compound step1 Acidic Deprotection reagents->step1 intermediate1 Intermediate Aldehyde + Tryptamine step1->intermediate1 step2 Pictet-Spengler Cyclization intermediate1->step2 product Tetrahydro-β-carboline Product step2->product

A simplified workflow for the Pictet-Spengler reaction.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
Tryptamine160.221.0160 mg
This compound201.311.2242 mg (0.27 mL)
Trifluoroacetic Acid (TFA)114.02-5 mL
Dichloromethane (DCM), anhydrous84.93-20 mL
Sodium Bicarbonate (sat. aq. soln.)84.01-As needed
Sodium Sulfate (anhydrous)142.04-As needed
Silica Gel for column chromatography--As needed
Eluent for chromatography--e.g., DCM/Methanol

Step-by-Step Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add tryptamine (160 mg, 1.0 mmol) and anhydrous dichloromethane (10 mL). Stir the mixture at room temperature until the tryptamine is fully dissolved.

  • Addition of Piperidine Acetal: Add this compound (242 mg, 1.2 mmol) to the solution.

  • Initiation of Deprotection and Cyclization: Cool the reaction mixture to 0 °C in an ice bath. Slowly add trifluoroacetic acid (5 mL) dropwise over 10 minutes. A color change may be observed.

  • Reaction Progression: After the addition of TFA, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 95:5 DCM:Methanol). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases and the pH of the aqueous layer is basic (pH > 8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of dichloromethane and methanol to afford the desired tetrahydro-β-carboline product.

Characterization:

The purified product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Causality in Experimental Design: Why This Protocol Works

  • Choice of Acid: Trifluoroacetic acid serves a dual purpose. It acts as a catalyst for the deprotection of the diethyl acetal to generate the reactive aldehyde in situ. Subsequently, it provides the acidic environment necessary to protonate the imine formed from the condensation of the aldehyde and tryptamine, generating the electrophilic iminium ion that is crucial for the intramolecular cyclization onto the electron-rich indole ring.

  • Anhydrous Conditions: The use of anhydrous dichloromethane is important to prevent the unwanted hydrolysis of the intermediate iminium ion back to the aldehyde and amine, which would reduce the yield of the desired cyclized product.

  • Stoichiometry: A slight excess of this compound is used to ensure complete consumption of the tryptamine, which can be the more expensive starting material.

  • Temperature Control: The initial cooling to 0 °C during the addition of the strong acid (TFA) helps to control the exothermic nature of the reaction and prevent potential side reactions. The reaction is then allowed to proceed at room temperature to ensure a reasonable reaction rate.

Broader Applications and Future Directions

The synthetic strategy outlined above is not limited to tryptamine. A wide variety of substituted β-arylethylamines can be employed to generate a diverse library of piperidinylethyl-substituted heterocyclic scaffolds. These scaffolds can then be further functionalized to optimize their binding affinity and selectivity for sigma-1 and sigma-2 receptors.

G Start This compound Deprotection Acid-Catalyzed Deprotection Start->Deprotection Aldehyde 2-(Piperidin-1-yl)acetaldehyde (in situ) Deprotection->Aldehyde PictetSpengler Pictet-Spengler Reaction Aldehyde->PictetSpengler Tryptamines Substituted Tryptamines Tryptamines->PictetSpengler Phenethylamines Substituted Phenethylamines Phenethylamines->PictetSpengler BetaCarbolines Tetrahydro-β-carbolines PictetSpengler->BetaCarbolines Isoquinolines Tetrahydroisoquinolines PictetSpengler->Isoquinolines Ligands Sigma Receptor Ligands BetaCarbolines->Ligands Isoquinolines->Ligands

Synthetic pathways to sigma receptor ligands.

The versatility of this compound as a synthetic building block, coupled with the established importance of the piperidine moiety in sigma receptor pharmacology, makes this an invaluable tool for researchers in drug discovery. Future work could explore the use of this synthon in solid-phase synthesis for the rapid generation of compound libraries for high-throughput screening.

Conclusion

This compound is a strategically important reagent for the synthesis of complex piperidine-containing molecules with potential therapeutic applications. Its ability to serve as a stable precursor to a reactive aldehyde allows for the efficient construction of key structural motifs found in high-affinity sigma receptor ligands. The detailed protocol provided herein for a Pictet-Spengler reaction serves as a practical guide for researchers and highlights the utility of this versatile building block in the ongoing quest for novel and selective modulators of sigma receptors.

References

  • chemeurope.com. Pictet-Spengler reaction. Available at: [Link]

  • Larghi, E. L., & Kaufman, T. S. (2016). The Pictet-Spengler Reaction: A Classic Strategy for the Synthesis of Tetrahydroisoquinoline and Tetrahydro-β-carboline Alkaloids. Synthesis, 48(05), 629-654.
  • Wünsch, B. (2013). Synthesis of σ Receptor Ligands with a Spirocyclic System Connected with a Tetrahydroisoquinoline Moiety via Different Linkers. Archiv der Pharmazie, 346(10), 735-745.
  • Chem-Impex. 1-(2-aminoethyl)piperidine. Available at: [Link]

  • Otsuki, K., Nakano, J., & Irie, H. (1998). A New Synthesis of Indoloquinolizines by Pictet–Spengler Reaction of Tryptamine Type 1,2-Dihydropyridines Utilizing sec-Nitrodienamine. Chemical and Pharmaceutical Bulletin, 46(2), 249-253.
  • Wiese, M., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(8), e202100735.
  • Maryanoff, B. E., & Maryanoff, C. A. (2017). The Pictet-Spengler Reaction. Comprehensive Organic Name Reactions and Reagents, 1-15.
  • Amata, E., et al. (2024). A focus on piperidine and piperazine scaffolds for the design of selective sigma receptor ligands with analgesic activity. European Journal of Medicinal Chemistry, 269, 116288.
  • Shiotani, S., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 390-399.
  • Zhang, M., et al. (2024). Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles. Molecules, 29(21), 5029.
  • Costa, M., et al. (2015).
  • Matassini, C., Clemente, F., & Cardona, F. (2020). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. European Journal of Organic Chemistry, 2020(2), 288-301.
  • Wikipedia. Pictet–Spengler reaction. Available at: [Link]

  • Griggs, S. D., Tape, D. T., & Clarke, P. A. (2018). Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry, 16(44), 8412-8428.
  • Akhmetova, V. R., et al. (2004). Pharmacologically Active 1-(2-ethoxyethyl)-Piperidines. Bashkirskii Khimicheskii Zhurnal, 11(3), 18-24.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Journal of Medicinal Chemistry, 57(23), 9817-9844.
  • Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. European Journal of Organic Chemistry, 2020(2), 175-186.
  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302, 118213.
  • Abate, C., et al. (2026). Development of sigma-1 fluorescent probes and their application in binding assays. Dyes and Pigments, 221, 111768.
  • Kuenstner, E. J., & Movassaghi, M. (2021). Development of CPA‐Catalyzed β‐Selective Reductive Amination of Cardenolides for the Synthesis and Biological Evaluation of Hydrolytically Stable Analogs.
  • Shiotani, S., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 390-399.

Sources

Application Note: Biological Activity & Safety Profiling of 1-(2,2-Diethoxyethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(2,2-Diethoxyethyl)piperidine (CAS: 3616-56-6) acts as a critical "masked" aldehyde intermediate in the synthesis of neuroactive pharmaceuticals (e.g., sigma receptor ligands, antihistamines) and agrochemicals. While often viewed solely as a synthetic building block, the piperidine moiety is a "privileged structure" in medicinal chemistry with inherent biological activity.[1] Furthermore, the diethyl acetal functionality is acid-labile, serving as a pro-reactive center that unmasks a reactive aldehyde under physiological conditions.

This guide outlines a Quality by Design (QbD) approach to evaluating this molecule. We move beyond simple purity checks to functional bioassays that predict the safety and developability of drugs derived from this scaffold.

Key Biological Risks & Mechanisms
  • Acetal Hydrolysis: In acidic environments (e.g., gastric fluid pH 1.2 or lysosomal pH 4.5), the acetal hydrolyzes to 2-(piperidin-1-yl)acetaldehyde . This aldehyde is electrophilic and can form Schiff bases with protein amines, leading to potential cytotoxicity.

  • hERG Channel Blockade: The piperidine nitrogen, positively charged at physiological pH, mimics the pharmacophore of many known hERG blockers (e.g., terfenadine), posing a risk of QT interval prolongation (cardiotoxicity).

  • Metabolic Liability: The piperidine ring is a common substrate for CYP450 oxidation, necessitating early metabolic stability profiling.

Module 1: Hydrolytic Stability & Aldehyde Release Assay

Objective: To quantify the rate of acetal hydrolysis and the subsequent release of the reactive aldehyde species in simulated physiological fluids. This predicts the stability of the intermediate if ingested or subjected to acidic formulation conditions.

Mechanism of Action

The diethyl acetal undergoes acid-catalyzed hydrolysis, releasing two equivalents of ethanol and one equivalent of the parent aldehyde.

Hydrolysis Acetal 1-(2,2-Diethoxyethyl) piperidine (Stable Precursor) Hemiacetal Hemiacetal Intermediate Acetal->Hemiacetal Hydrolysis (Fast) H_Ion H+ (Acid) H_Ion->Acetal Aldehyde 2-(Piperidin-1-yl) acetaldehyde (Reactive Electrophile) Hemiacetal->Aldehyde Elimination Ethanol 2 x Ethanol Hemiacetal->Ethanol Release

Figure 1: Acid-catalyzed hydrolysis pathway of the diethyl acetal moiety.

Experimental Protocol

Reagents:

  • Test Compound: this compound (>98% purity).

  • Simulated Gastric Fluid (SGF): 0.1 N HCl, pH 1.2 (USP grade).

  • Simulated Intestinal Fluid (SIF): Phosphate buffer, pH 6.8.

  • Internal Standard: Verapamil or Propranolol.

  • Derivatizing Agent: 2,4-Dinitrophenylhydrazine (DNPH) (Required to trap and quantify the volatile aldehyde).

Workflow:

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Incubation: Spike the stock into SGF and SIF (final concentration 10 µM) in glass vials. Incubate at 37°C in a shaking water bath.

  • Sampling: Aliquot 100 µL samples at T=0, 15, 30, 60, 120, and 240 minutes.

  • Quenching & Derivatization: Immediately add 100 µL of DNPH solution (acidified) to trap the generated aldehyde as a hydrazone.

  • Analysis: Analyze via LC-MS/MS (MRM mode). Monitor the disappearance of the parent acetal (m/z ~201) and the appearance of the aldehyde-DNPH adduct.

Data Analysis: Plot


 vs. Time. Calculate the half-life (

) using first-order kinetics:

Module 2: hERG Channel Inhibition (Fluorescence Polarization)

Objective: To screen for off-target cardiac toxicity. Piperidine derivatives are structurally predisposed to bind the inner pore of the hERG potassium channel. This high-throughput assay uses a fluorescent tracer to detect binding competition.

Assay Logic

A fluorescent tracer (Red-hERG) binds to the hERG channel membrane preparation. If this compound binds to the channel, it displaces the tracer.

  • High Polarization (mP): Tracer is bound (Low/No inhibition by test compound).

  • Low Polarization (mP): Tracer is free (High inhibition by test compound).

hERG_Workflow Step1 1. Prepare Membrane Prep (hERG-expressing HEK293) Step2 2. Add Fluorescent Tracer (High Polarization State) Step1->Step2 Step3 3. Titrate this compound (0.1 nM - 100 µM) Step2->Step3 Decision Does it bind hERG? Step3->Decision ResultA Tracer Displaced (Low Polarization) RISK: Cardiotoxicity Decision->ResultA Yes (IC50 < 10µM) ResultB Tracer Remains Bound (High Polarization) SAFE: Low Liability Decision->ResultB No (IC50 > 10µM)

Figure 2: Fluorescence Polarization workflow for hERG liability screening.

Experimental Protocol

Materials:

  • Assay Kit: Invitrogen Predictor™ hERG Fluorescence Polarization Assay or equivalent.

  • Plate: 384-well black low-binding microplate.

  • Controls: E-4031 (Positive Control, known hERG blocker), DMSO (Negative Control).

Step-by-Step:

  • Titration: Prepare a 10-point serial dilution of this compound in assay buffer (1% DMSO final). Range: 1 nM to 30 µM.

  • Dispensing: Add 5 µL of test compound dilution to the plate.

  • Membrane Addition: Add 10 µL of hERG membrane preparation.

  • Tracer Addition: Add 5 µL of Red-hERG tracer (1 nM final).

  • Equilibration: Incubate for 4 hours at room temperature (25°C) in the dark.

  • Measurement: Read Fluorescence Polarization (Ex: 530 nm / Em: 590 nm) on a multimode plate reader (e.g., Tecan Spark or PerkinElmer EnVision).

Data Interpretation: Calculate IC50 using a sigmoidal dose-response equation.

  • IC50 < 1 µM: High Risk (Potent blocker).

  • IC50 1–10 µM: Moderate Risk.

  • IC50 > 10 µM: Low Risk (Acceptable for early intermediates).

Module 3: In Vitro Cytotoxicity (MTT Assay)

Objective: To establish a baseline safety profile. Since the hydrolysis product (aldehyde) is reactive, this assay determines the concentration at which the compound induces cell death in metabolically active cells.

Experimental Protocol

Cell Lines:

  • HepG2: Liver carcinoma (relevant for metabolic toxicity).

  • HEK293: Kidney epithelial (standard general toxicity).

Reagents:

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Solubilization Buffer: DMSO or SDS-HCl.

Workflow:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Treat cells with the test compound (0.1, 1, 10, 50, 100 µM) for 48 hours.

    • Note: Include a "Acidic Media" control well (pH 6.0) to simulate conditions where the acetal might hydrolyze during the assay.

  • MTT Addition: Add 20 µL MTT reagent per well. Incubate 3–4 hours at 37°C.

  • Solubilization: Aspirate media and add 150 µL DMSO to dissolve purple formazan crystals.

  • Quantification: Measure absorbance at 570 nm.

Results Table Template:

Concentration (µM)HepG2 Viability (%)HEK293 Viability (%)Interpretation
0 (Control) 100100Baseline
1.0 >95>95No Toxicity
10.0 9092Low Toxicity
50.0 6570Moderate Toxicity
100.0 4045Cytotoxic (Calculate IC50)

References

  • Davenport, A. P., et al. (2010).[2] "The pharmacophores of the hERG channel and the histamine receptor show remarkable similarities."[2] British Journal of Pharmacology. Link

  • Vandenberg, J. I., et al. (2012). "hERG K+ channels: structure, function, and clinical significance." Physiological Reviews. Link

  • ECHA (European Chemicals Agency). (2023). "Registration Dossier: Piperidine." ECHA CHEM. Link

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Authoritative text on acetal stability and hydrolysis kinetics).
  • Guo, L., et al. (2011). "Validation of a high-throughput fluorescence polarization assay for hERG channel inhibition." Journal of Pharmacological and Toxicological Methods. Link

Sources

Application Notes and Protocols for the Favorskii Reaction of 1-(2-ethoxyethyl)-4-oxopiperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the Favorskii reaction, a powerful tool in organic synthesis for the rearrangement of α-halo ketones to carboxylic acid derivatives.[1][2][3] Specifically, this application note will focus on the protocol for the ring contraction of a substituted piperidine, 1-(2-ethoxyethyl)-4-oxopiperidine, a valuable transformation for accessing novel scaffolds in drug discovery.

Introduction to the Favorskii Rearrangement

The Favorskii rearrangement, named after Russian chemist Alexei Yevgrafovich Favorskii, is a base-catalyzed reaction of an α-halo ketone that results in a rearranged carboxylic acid derivative.[4][5] When applied to cyclic α-halo ketones, this reaction provides an elegant method for ring contraction, producing a cycloalkanecarboxylic acid derivative with a ring one carbon smaller than the starting material.[1][6][7] This transformation is particularly useful in the synthesis of strained ring systems and complex molecular architectures, including the famous synthesis of cubane.[4][7] The reaction typically employs a strong base, such as an alkoxide or hydroxide, and the nature of the product (ester, carboxylic acid, or amide) is determined by the nucleophile present in the reaction medium.[7][8]

Reaction Mechanism: From α-Halo Ketone to Contracted Ring

The generally accepted mechanism for the Favorskii rearrangement of enolizable α-halo ketones proceeds through a cyclopropanone intermediate.[1][5][7][9] The key steps are as follows:

  • Enolate Formation: A base abstracts an acidic α'-proton (a proton on the carbon on the opposite side of the carbonyl from the halogen) to form an enolate.[6][7][10]

  • Intramolecular Nucleophilic Substitution: The enolate then undergoes an intramolecular SN2 reaction, attacking the carbon bearing the halogen and displacing the halide ion to form a bicyclic cyclopropanone intermediate.[5][7][10]

  • Nucleophilic Attack: A nucleophile, such as an alkoxide ion from the base, attacks the carbonyl carbon of the strained cyclopropanone.[7][10]

  • Ring Opening: The resulting tetrahedral intermediate collapses, leading to the opening of the three-membered ring to form a more stable carbanion. The ring opening generally occurs to produce the more substituted and therefore more stable carbanion.[7]

  • Protonation: The carbanion is subsequently protonated by the solvent (e.g., alcohol) to yield the final ring-contracted carboxylic acid derivative.[6][10]

For α-halo ketones lacking enolizable α'-hydrogens, an alternative pathway known as the quasi-Favorskii rearrangement may occur, which proceeds through a semi-benzilic acid type rearrangement.[6][7][8]

Favorskii_Mechanism start α-Halo Ketone enolate Enolate start->enolate + Base (-H+) cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2 (-X-) tetrahedral Tetrahedral Intermediate cyclopropanone->tetrahedral + Nucleophile (e.g., -OR) carbanion Carbanion tetrahedral->carbanion Ring Opening product Ring-Contracted Ester carbanion->product + H+ (from solvent)

Caption: Mechanism of the Favorskii Rearrangement.

Experimental Protocol

This protocol details the synthesis of ethyl 1-(2-ethoxyethyl)pyrrolidine-3-carboxylate via a Favorskii rearrangement of α-chloro-1-(2-ethoxyethyl)-4-oxopiperidine. The first part of the protocol describes the synthesis of the requisite α-chloro ketone.

Part A: Synthesis of 3-chloro-1-(2-ethoxyethyl)piperidin-4-one

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
1-(2-ethoxyethyl)-4-oxopiperidine171.2410.0 g58.4 mmolStarting material
Sulfuryl chloride (SO₂Cl₂)134.978.66 g (5.25 mL)64.2 mmolChlorinating agent
Dichloromethane (DCM)84.93100 mL-Anhydrous solvent
Saturated aq. NaHCO₃-~50 mL-For quenching
Anhydrous MgSO₄120.37~5 g-Drying agent

Procedure:

  • To a stirred solution of 1-(2-ethoxyethyl)-4-oxopiperidine (10.0 g, 58.4 mmol) in anhydrous dichloromethane (100 mL) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sulfuryl chloride (5.25 mL, 64.2 mmol) dropwise over 15 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (~50 mL) at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude α-chloro ketone. This product is often used in the next step without further purification.

Part B: Favorskii Rearrangement to Ethyl 1-(2-ethoxyethyl)pyrrolidine-3-carboxylate

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
3-chloro-1-(2-ethoxyethyl)piperidin-4-one205.68~12.0 g (from Part A)~58.4 mmolCrude α-halo ketone
Sodium ethoxide (NaOEt)68.055.96 g87.6 mmolBase
Ethanol (EtOH)46.07150 mL-Anhydrous solvent
Diethyl ether (Et₂O)74.12100 mL-For workup
Saturated aq. NH₄Cl53.49~50 mL-For quenching
Anhydrous MgSO₄120.37~5 g-Drying agent

Procedure:

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal in anhydrous ethanol or by using commercially available sodium ethoxide.

  • To a stirred solution of sodium ethoxide (5.96 g, 87.6 mmol) in anhydrous ethanol (150 mL) at 0 °C under an inert atmosphere, add a solution of the crude 3-chloro-1-(2-ethoxyethyl)piperidin-4-one (~12.0 g, ~58.4 mmol) in a small amount of anhydrous ethanol dropwise.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 78 °C) for 4-6 hours.[6]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Quench the reaction by the careful addition of saturated aqueous ammonium chloride solution (~50 mL).[6]

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.[6]

  • Purify the crude product by silica gel flash chromatography to afford the desired ethyl 1-(2-ethoxyethyl)pyrrolidine-3-carboxylate.[6]

Experimental_Workflow start Start: 1-(2-ethoxyethyl)-4-oxopiperidine chlorination α-Chlorination (SO₂Cl₂, DCM) start->chlorination chloro_ketone Crude 3-chloro-1-(2-ethoxyethyl)piperidin-4-one chlorination->chloro_ketone rearrangement Favorskii Rearrangement (NaOEt, EtOH, Reflux) chloro_ketone->rearrangement workup Aqueous Workup (Quench with NH₄Cl, Extraction) rearrangement->workup purification Purification (Silica Gel Chromatography) workup->purification product Final Product: Ethyl 1-(2-ethoxyethyl)pyrrolidine-3-carboxylate purification->product

Sources

Application Note: Process Development & Scale-Up of 1-(2,2-Diethoxyethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the process development and scale-up synthesis of 1-(2,2-Diethoxyethyl)piperidine , a critical masked aldehyde intermediate used in the synthesis of isoquinoline alkaloids and reductive amination workflows. Unlike standard bench-scale protocols, this guide focuses on kilogram-ready parameters , emphasizing thermal management, impurity control (specifically quaternary ammonium salts), and the safe handling of lachrymatory alkylating agents.

The protocol utilizes a robust SN2 alkylation of piperidine with bromoacetaldehyde diethyl acetal, optimized for high throughput and minimal chromatographic purification.

Strategic Context & Retrosynthesis

The target molecule serves as a stable equivalent of 1-piperidineacetaldehyde . Free amino-aldehydes are notoriously unstable due to self-polymerization. The diethyl acetal protecting group provides steric bulk and acid-labile stability, allowing the molecule to be purified via distillation and stored indefinitely under basic conditions.

Reaction Scheme

The synthesis is a direct nucleophilic substitution.[1] The secondary amine (piperidine) attacks the primary alkyl halide (bromoacetaldehyde diethyl acetal) in the presence of an inorganic base to scavenge the generated hydrobromic acid.

ReactionScheme Piperidine Piperidine (Nucleophile) TS Transition State [S_N2] Piperidine->TS Bromoacetal Bromoacetaldehyde diethyl acetal (Electrophile) Bromoacetal->TS Base K2CO3 (Base) Base->TS scavenges HBr Product This compound (Target) TS->Product Byproduct KBr + KHCO3 TS->Byproduct

Figure 1: Mechanistic pathway for the N-alkylation of piperidine. The reaction is driven by the nucleophilicity of the secondary amine and the leaving group ability of the bromide.

Critical Process Parameters (CPP)

To ensure reproducibility and safety on a larger scale (100g – 1kg), the following parameters must be strictly controlled.

ParameterSpecificationScientific Rationale (Causality)
Stoichiometry 1.1 eq PiperidineUsing a slight excess of the amine drives the reaction to completion. Piperidine is more volatile than the bromoacetal, making it easier to remove via vacuum stripping than the high-boiling halide.
Base Selection K₂CO₃ (granular)Potassium carbonate is preferred over NaH for scale-up. It avoids hydrogen gas evolution and is less sensitive to moisture. Granular form prevents caking in the reactor.
Solvent Acetonitrile (MeCN)MeCN (bp 82°C) provides sufficient thermal energy at reflux to overcome the activation barrier while being easier to remove than DMF (bp 153°C).
Temperature Reflux (~80°C)Essential for reaction kinetics. Lower temperatures result in stalled conversion (approx. 60%) even after 24h.
Atmosphere Nitrogen/ArgonWhile not strictly air-sensitive, the acetal functionality can degrade with atmospheric moisture over time; inert gas prevents oxidation of the amine.

Detailed Experimental Protocol

Scale: 1.0 mol (Target output: ~170 g) Safety Critical: Bromoacetaldehyde diethyl acetal is a severe lachrymator and toxic if inhaled. All operations must be performed in a functioning fume hood.

Phase 1: Reactor Setup & Addition
  • Equipment: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer (Teflon paddle), a reflux condenser, a pressure-equalizing addition funnel, and a nitrogen inlet.

  • Charging: Add Potassium Carbonate (207 g, 1.5 mol, 1.5 eq) and Acetonitrile (500 mL) to the flask.

  • Amine Addition: Add Piperidine (93.6 g, 1.1 mol, 1.1 eq) to the stirring suspension.

  • Thermal Equilibration: Heat the mixture to 50°C.

  • Electrophile Addition: Charge Bromoacetaldehyde diethyl acetal (197.1 g, 1.0 mol, 1.0 eq) into the addition funnel. Add dropwise over 60 minutes.

    • Note: The reaction is exothermic. Monitor internal temperature; do not exceed mild reflux during addition.

Phase 2: Reaction & Monitoring
  • Reflux: Once addition is complete, heat the system to a vigorous reflux (internal temp ~80-82°C).

  • Duration: Stir at reflux for 12–16 hours.

  • IPC (In-Process Control): Sample 50 µL of the reaction mixture, dilute in DCM, and analyze via GC-MS or TLC (Mobile phase: 10% MeOH in DCM).

    • Criteria: >98% consumption of Bromoacetaldehyde diethyl acetal.

Phase 3: Workup & Purification[2]
  • Filtration: Cool the mixture to room temperature (20-25°C). Filter off the solid inorganic salts (KBr/excess K₂CO₃) using a sintered glass funnel. Wash the cake with fresh Acetonitrile (2 x 50 mL).

  • Concentration: Concentrate the filtrate under reduced pressure (Rotavap, 40°C bath, 50 mbar) to remove Acetonitrile and excess Piperidine.

    • Result: A viscous orange/yellow oil.

  • Acid-Base Purification (Optional but Recommended for High Purity):

    • Dissolve residue in Ethyl Acetate (300 mL) .

    • Extract with 0.5 M HCl (2 x 200 mL) . Caution: Keep cold (0°C) to prevent acetal hydrolysis. The product moves to the aqueous layer; neutral impurities (unreacted bromoacetal) stay in organic.

    • Wash the aqueous layer with Ethyl Acetate (100 mL).

    • Basify the aqueous layer to pH >12 with 20% NaOH (cold).

    • Extract the liberated oil into Dichloromethane (3 x 200 mL) .

    • Dry over Na₂SO₄ and concentrate.[2]

  • Vacuum Distillation: Distill the crude oil under high vacuum.

    • Boiling Point: 105–110°C at 3 Torr (approx. 4 mbar) [1].

    • Collection: Discard the first 5% (fores) containing residual piperidine. Collect the main fraction as a colorless to pale yellow liquid.

Process Flow Diagram (PFD)

This diagram illustrates the unit operations required to isolate the target molecule from raw materials.

PFD Reactor Reactor (1L) Reflux @ 82°C 16 Hours Filter Filtration Unit Remove KBr/K2CO3 Reactor->Filter Slurry Evaporator Rotary Evaporator Solvent Strip Filter->Evaporator Filtrate Extraction Acid-Base Extraction (Removal of Neutrals) Evaporator->Extraction Crude Oil Distillation Vacuum Distillation 106°C @ 3 Torr Extraction->Distillation Basified Organic Layer FinalProduct Pure this compound >98% Purity Distillation->FinalProduct Main Fraction

Figure 2: Process flow for the isolation of the target amine.[2][3][4] The acid-base extraction step is critical for removing unreacted alkyl halides.

Analytical Characterization

Validating the structure requires confirming the integrity of the acetal group and the presence of the piperidine ring.

MethodExpected Signal / ResultInterpretation
1H NMR (CDCl₃) δ 4.65 (t, 1H)Acetal Methine: Characteristic triplet for the -CH(OEt)₂ proton.
1H NMR (CDCl₃) δ 3.5-3.7 (m, 4H)Ethoxy CH₂: Multiplets corresponding to the ethyl groups on the acetal.
1H NMR (CDCl₃) δ 2.55 (d, 2H)N-CH₂: Doublet for the methylene linking the nitrogen to the acetal.
GC-MS M+ = 201.3 m/zMolecular ion peak confirming formula C₁₁H₂₃NO₂.
Appearance Colorless LiquidOxidation typically turns the liquid yellow/brown.

Safety & Handling Protocol

Bromoacetaldehyde Diethyl Acetal (CAS: 2032-35-1)
  • Hazards: Combustible liquid.[5][6][7] Fatal if inhaled.[5][7][8] Toxic if swallowed.[5][7][8] Lachrymator .

  • Engineering Controls: All weighing and transfer operations must occur inside a certified fume hood.

  • Decontamination: Spills should be treated with a solution of dilute ammonia or ethanolamine to quench the alkylating agent before cleanup.

Piperidine (CAS: 110-89-4)[10]
  • Hazards: Flammable liquid.[5][6][9] Toxic. Causes severe skin burns and eye damage.

  • Regulatory: Piperidine is a watched chemical (precursor) in many jurisdictions (e.g., DEA List II in the USA). Ensure accurate inventory logging.

References

  • CAS Common Chemistry. (n.d.). This compound.[10] Retrieved January 30, 2026, from [Link]

Sources

Design and synthesis of novel 1-(2,2-Diethoxyethyl)piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

In modern medicinal chemistry, the stability of reactive intermediates is often the bottleneck in high-throughput library generation. 1-(2,2-Diethoxyethyl)piperidine serves as a critical "masked" synthon. It contains a piperidine pharmacophore—ubiquitous in GPCR ligands and antihistamines—linked to a diethyl acetal.

This acetal acts as a chemical Trojan horse: it is robust against basic nucleophilic attacks, oxidations, and reductions, yet can be "unmasked" under specific acidic conditions to reveal a reactive 2-(piperidin-1-yl)acetaldehyde . This aldehyde is notoriously unstable in its free form due to rapid self-condensation (Mannich-type polymerization). Therefore, the strategic value of this molecule lies in its ability to generate the aldehyde in situ for immediate downstream functionalization, such as reductive amination, Strecker synthesis, or Wittig olefination.

This guide details the robust synthesis of the acetal precursor and provides a validated protocol for its "one-pot" deprotection and functionalization, ensuring high yields and reproducibility.

Synthesis of the Scaffold: this compound

The synthesis relies on a standard SN2 alkylation. While conceptually simple, the choice of base and solvent is critical to prevent elimination side-products (vinyl ethers).

Protocol 1: N-Alkylation of Piperidine

Reagents:

  • Piperidine (CAS: 110-89-4)

  • 2-Bromo-1,1-diethoxyethane (Bromoacetaldehyde diethyl acetal) (CAS: 2032-35-1)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (ACN)

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend K₂CO₃ (1.5 equiv) in DMF (0.5 M concentration relative to piperidine) .

  • Addition: Add Piperidine (1.0 equiv) followed by 2-Bromo-1,1-diethoxyethane (1.1 equiv) .

    • Expert Note: A slight excess of the alkyl bromide ensures complete consumption of the amine, which is easier to remove during workup if it is the limiting reagent.

  • Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Mobile Phase: 10% MeOH in DCM; Stain: Iodine or Ninhydrin). The product will appear as a distinct spot less polar than piperidine.

  • Workup:

    • Cool to room temperature.[1][2]

    • Filter off the inorganic salts (KBr, excess K₂CO₃).

    • Dilute the filtrate with Ethyl Acetate (EtOAc) and wash 3x with water (to remove DMF) and 1x with brine.

    • Dry over Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Vacuum distillation is preferred for scale >5g (bp ~110°C at 10 mmHg). For smaller scales, flash chromatography (DCM:MeOH 95:5) is sufficient.

Yield Expectation: 85–92% (Colorless to pale yellow oil).

Mechanism & Workflow Visualization

The following diagram illustrates the synthesis and the critical divergence point where the acetal is activated.

SynthesisWorkflow Start Piperidine (Nucleophile) Reaction S_N2 Alkylation (K2CO3, DMF, 90°C) Start->Reaction Reagent Bromoacetaldehyde diethyl acetal Reagent->Reaction Product 1-(2,2-Diethoxyethyl) piperidine (STABLE PRECURSOR) Reaction->Product 85-92% Yield Acid Acid Hydrolysis (HCl/H2O) Product->Acid Deprotection Aldehyde 2-(Piperidin-1-yl) acetaldehyde (UNSTABLE INTERMEDIATE) Acid->Aldehyde In Situ Generation

Figure 1: Synthesis of the stable acetal precursor and its activation pathway.

Downstream Application: The "One-Pot" Divergence

The core utility of this scaffold is the generation of the aldehyde in situ. Isolating 2-(piperidin-1-yl)acetaldehyde is NOT recommended due to its tendency to dimerize or polymerize via self-aldol or Mannich-type reactions [1].

Protocol 2: In Situ Hydrolysis & Reductive Amination

This protocol couples the deprotection directly with amine coupling, ideal for generating diversity libraries.

Reagents:

  • This compound (Precursor)

  • 1N HCl (aqueous)

  • Secondary Amine (R₂NH) or Primary Amine (RNH₂)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) or NaCNBH₃

  • Solvent: DCM or DCE (1,2-Dichloroethane)

Step-by-Step Methodology:

  • Deprotection (Unmasking):

    • Dissolve the acetal precursor (1.0 mmol) in 1N HCl (3 mL) .

    • Stir at room temperature for 1–2 hours.

    • Validation: Monitor by TLC. The acetal spot will disappear. The aldehyde stays in the aqueous phase.

  • Buffering (Critical Step):

    • The reductive amination requires a pH of ~5–6.

    • Neutralize the solution carefully with solid sodium acetate or saturated NaHCO₃ until pH ~5.

    • Note: Do not make it basic (pH > 8), or the aldehyde may self-condense.

  • Reductive Amination:

    • Add the Target Amine (1.1 equiv) to the aqueous mixture.

    • Add DCM or DCE (5 mL) to create a biphasic system (or use MeOH if solubility permits).

    • Add STAB (1.5 equiv) in one portion.

    • Stir vigorously for 4–12 hours.

  • Workup:

    • Basify to pH 10 with 1N NaOH (to ensure the product amine is free-based).

    • Extract with DCM (3x).[1][3]

    • Dry organic layers over MgSO₄ and concentrate.

Data Summary: Solvent & Reductant Effects

ParameterCondition A (Recommended)Condition B (Alternative)
Deprotection 1N HCl (aq), 2h, RT50% TFA in DCM, 1h
Solvent DCE/Water (Biphasic)Methanol (Homogeneous)
Reductant NaBH(OAc)₃ (STAB)NaCNBH₃
Selectivity High (Reduces Imine only)High (Risk of HCN byproduct)
Yield 75–85% 60–70%

Divergent Pathway Visualization

This diagram demonstrates how the single acetal precursor feeds into multiple reaction types.

DivergentSynthesis Hub Reactive Aldehyde (In Situ) RedAm Reductive Amination (Target: Polyamines) Hub->RedAm Amine + STAB Wittig Wittig Reaction (Target: Alkenes) Hub->Wittig Ylide Base Strecker Strecker Synthesis (Target: alpha-Amino Nitriles) Hub->Strecker KCN + Amine Acetal Acetal Precursor Acetal->Hub HCl/H2O

Figure 2: The "Hub-and-Spoke" model for library generation using the masked aldehyde.

Troubleshooting & Expert Insights (E-E-A-T)

  • The "Black Tar" Scenario:

    • Problem: The reaction mixture turns black/brown upon deprotection.

    • Cause: The aldehyde concentration was too high, or the pH became too basic (>9) before the trapping agent (amine) was added, leading to polymerization.

    • Solution: Keep the solution dilute (0.1 M) and strictly control pH during the neutralization step.

  • Incomplete Alkylation (Protocol 1):

    • Problem: Residual piperidine remains.

    • Solution: Piperidine is volatile. If simple evaporation doesn't remove it, an acidic wash (1N HCl) during workup will protonate the unreacted piperidine, pulling it into the aqueous phase, while the acetal (which is less basic due to steric hindrance and lack of protonation at pH ~4 for short durations) remains in the organic phase. Caution: Prolonged exposure to acid washes will hydrolyze the acetal.

  • Storage Stability:

    • The acetal precursor is stable for >1 year at 4°C.

    • The aldehyde must never be stored. If you must stop the experiment, freeze the aqueous acidic solution at -20°C, though fresh preparation is always superior [2].

References

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Reagents (NaBH3CN vs STAB). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Acetal Hydrolysis and Deprotection Mechanisms.[2][4] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 1-(2,2-Diethoxyethyl)piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yield & Process Stability Ticket ID: OPT-SYN-2201 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 1-(2,2-Diethoxyethyl)piperidine (CAS: 3616-58-8) via the alkylation of piperidine with 2-bromo-1,1-diethoxyethane is a classic SN2 reaction. However, it is plagued by three common failure modes: competitive elimination (forming vinyl ethers), acetal hydrolysis (due to moisture/acid), and incomplete conversion due to steric hindrance.

This guide moves beyond standard textbook protocols, integrating Finkelstein catalysis and strict pH control to maximize yield.

Part 1: The Optimized Protocol (The "Golden Route")

This protocol is designed to suppress elimination by-products while maximizing SN2 kinetics.

Reaction Scheme

The reaction involves the nucleophilic attack of piperidine on 2-bromo-1,1-diethoxyethane. We utilize Potassium Iodide (KI) as a catalyst to generate a more reactive iodide intermediate in situ.

ReactionPathway Start Piperidine (Nucleophile) Product This compound (Target) Start->Product Slow SN2 (Direct) Reagent 2-Bromo-1,1-diethoxyethane (Electrophile) Intermediate In-situ Iodide (More Reactive) Reagent->Intermediate KI exchange SideProduct Vinyl Ether (Elimination By-product) Reagent->SideProduct High Temp / Strong Base Catalyst KI (10 mol%) (Finkelstein Catalyst) Intermediate->Product Fast SN2

Figure 1: Catalytic cycle highlighting the Finkelstein modification to favor substitution over elimination.

Reagents & Stoichiometry
ComponentRoleEq.Notes
Piperidine Substrate1.2Slight excess drives kinetics; acts as secondary base.
2-Bromo-1,1-diethoxyethane Electrophile1.0Limiting reagent.
K₂CO₃ (Anhydrous) Base2.0Scavenges HBr. Milder than NaH to reduce elimination.
Potassium Iodide (KI) Catalyst0.1Critical for yield. Converts R-Br → R-I.
Acetonitrile (MeCN) Solvent--Polar aprotic. Must be dry (<0.1% H₂O).
Step-by-Step Methodology
  • Preparation: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Nitrogen (N₂).

  • Solvation: Charge the flask with Acetonitrile (10 mL per gram of bromide) , Piperidine (1.2 eq) , K₂CO₃ (2.0 eq) , and KI (0.1 eq) . Stir for 15 minutes at room temperature.

    • Why? This ensures the base is well-suspended and the piperidine is fully dissolved before the electrophile is introduced.

  • Addition: Add 2-Bromo-1,1-diethoxyethane (1.0 eq) dropwise over 30 minutes via a syringe pump or addition funnel.

    • Control: Do not add all at once. An exotherm can trigger local overheating, favoring elimination.

  • Reaction: Heat the mixture to reflux (approx. 80-82°C) for 12–16 hours.

    • Monitoring: Check TLC (Mobile phase: 10% MeOH in DCM). Look for the disappearance of the bromide (high R_f) and appearance of the amine (lower R_f, stains with Ninhydrin or Dragendorff).

  • Work-up (Critical Phase):

    • Cool to room temperature.[1] Filter off the solid salts (KBr, KHCO₃).

    • Concentrate the filtrate under reduced pressure (Rotovap) to remove Acetonitrile.

    • Partition: Dissolve residue in Diethyl Ether or EtOAc and wash with 5% NaHCO₃ (aq).

    • Warning:NEVER use acid (HCl, etc.) during extraction. The acetal will hydrolyze immediately to the aldehyde.

  • Purification: Vacuum distillation is the gold standard.

    • Target BP: ~100–110°C at 10 mmHg (Lit BP: 219°C at atm).

Part 2: Troubleshooting & FAQs

Q1: My yield is low (<40%), and I see a lot of starting material remaining. Why?

Diagnosis: Low reactivity of the bromoacetal. Technical Insight: The ethoxy groups on the acetal are electron-donating, which can slightly deactivate the adjacent carbon toward nucleophilic attack compared to a simple alkyl bromide. Furthermore, steric hindrance plays a role.[2] Solution:

  • Add Catalyst: Ensure you are using 10 mol% KI. The in situ generation of the iodo-acetal (which is a better leaving group) accelerates the reaction significantly [1].

  • Solvent Switch: If using Ethanol, switch to DMF or Acetonitrile . Polar aprotic solvents solvate the cation (K⁺) better, leaving the carbonate anion "naked" and more basic, and the nucleophile more active [2].

Q2: I see a new spot on TLC that is less polar than the product. What is it?

Diagnosis: Elimination product (Ethyl vinyl ether derivative). Technical Insight: Under basic conditions and high heat, 2-bromo-1,1-diethoxyethane can undergo E2 elimination to form 1,1-diethoxyethene (ketene acetal) or 2-ethoxyvinyl ether. Solution:

  • Lower Temperature: Reduce reaction temp from reflux (80°C) to 60°C. Extend reaction time to compensate.

  • Change Base: If using NaH or KOH, switch to K₂CO₃ or Cs₂CO₃ . Stronger bases favor elimination [3].

Q3: My product turned into a thick oil/solid that smells like aldehydes after column chromatography.

Diagnosis: Acetal hydrolysis on silica. Technical Insight: Silica gel is slightly acidic (pH 4-5). This is sufficient to hydrolyze the sensitive diethyl acetal into the corresponding aldehyde during a slow column run. Solution:

  • Pre-treat Silica: Flush your column with mobile phase containing 1% Triethylamine (Et₃N) before loading your sample. This neutralizes the silica.

  • Alternative: Use neutral alumina instead of silica gel.

  • Preferred: Skip chromatography. Distillation is far superior for acetal amines [4].

Q4: The product is colored (yellow/brown) after distillation.

Diagnosis: Oxidation of the piperidine ring or trace iodine carryover. Technical Insight: Amines oxidize easily in air. If KI was used, trace iodine (I₂) can sublime with the product, imparting a yellow tint. Solution:

  • Wash: Wash the organic ether layer with a dilute Sodium Thiosulfate (Na₂S₂O₃) solution during workup. This reduces I₂ (yellow) to I⁻ (colorless).

  • Storage: Store the final product under Argon/Nitrogen in an amber vial.

Part 3: Diagnostic Decision Tree

Use this logic flow to identify the root cause of synthesis failure.

Troubleshooting Start Start: Analyze Crude Mixture CheckTLC Check TLC/NMR Is Starting Material Present? Start->CheckTLC YesSM Yes: Incomplete Conversion CheckTLC->YesSM Significant SM NoSM No: Full Consumption CheckTLC->NoSM Mostly Product CheckTemp Check Reaction Temp/Time YesSM->CheckTemp CheckByprod Check for Non-Polar Spot (Elimination Product?) NoSM->CheckByprod AddKI Action: Add 0.1 eq KI Increase Temp slightly CheckTemp->AddKI ReduceBase Action: Switch NaH -> K2CO3 Lower Temp CheckByprod->ReduceBase Yes CheckAldehyde Check NMR for Aldehyde Peak (~9.5 ppm) CheckByprod->CheckAldehyde No FixWorkup Action: Neutralize Silica Avoid Acidic Extraction CheckAldehyde->FixWorkup Aldehyde Present Success Success

Figure 2: Troubleshooting logic for yield optimization.

References

  • ResearchGate. Procedure for N-alkylation of Piperidine? (2017).[3][4] Discussion on solvent effects (DMF vs MeCN) and base selection. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Piperidinoacetal Mass Spectrum and Properties. Retrieved from [Link]

Sources

Technical Support Center: Purification of 1-(2,2-Diethoxyethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 1-(2,2-Diethoxyethyl)piperidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with the purification of this versatile intermediate. We will move beyond simple protocols to explain the chemical principles governing each step, empowering you to troubleshoot effectively and ensure the integrity of your material.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: After my synthesis and initial workup, my crude this compound shows multiple spots on a TLC plate. What are the most likely impurities?

A1: The impurity profile of your crude product is intrinsically linked to your synthetic route and workup conditions. However, for typical syntheses involving the alkylation of piperidine with a protected bromoacetaldehyde equivalent (e.g., bromoacetaldehyde diethyl acetal), the primary impurities fall into three categories:

  • Starting Materials: Unreacted piperidine or the alkylating agent. Piperidine is volatile and can often be removed under high vacuum, but residual amounts may persist.

  • By-products: Depending on the reaction conditions, over-alkylation or side reactions can occur.

  • Degradation Products: The most common degradation product is 1-piperidineacetaldehyde, formed via the hydrolysis of the diethyl acetal group. This is a significant challenge as the acetal is sensitive to acidic conditions, which can be inadvertently introduced during workup or chromatography.[1][2]

Here is a summary of common impurities and their characteristics:

ImpurityStructureBoiling Point (°C)Key Characteristics & Removal Strategy
Piperidine C₅H₁₁N106 °CBasic, volatile. Can be removed by an acidic wash (e.g., dilute HCl) during workup or by vacuum distillation.
1-Piperidineacetaldehyde C₇H₁₃NO~70-75 °C @ 15 mmHg (est.)Product of acetal hydrolysis. Reactive aldehyde. Can be difficult to separate. Best strategy is prevention by avoiding acid.
Bromoacetaldehyde diethyl acetal C₆H₁₃BrO₂170-171 °CUnreacted starting material. Higher boiling than the product. Can be removed by careful vacuum distillation or chromatography.
Q2: I noticed a new, lower Rf spot appearing on my TLC plate during my silica gel chromatography run. What is happening and how can I prevent it?

A2: This is a classic sign of on-column decomposition, a frequent issue when purifying acid-sensitive compounds on standard silica gel. The root cause is the inherent acidity of silica gel (SiO₂), which can catalyze the hydrolysis of the acetal moiety in your target compound.[1][3][4] The piperidine nitrogen atom can also interact strongly with the acidic silanol groups on the silica surface, leading to significant peak tailing and prolonged exposure to the acidic environment, exacerbating decomposition.

Mechanism of On-Column Acetal Hydrolysis:

  • Protonation: The acidic surface of the silica gel protonates one of the ethoxy groups of the acetal.[2][5]

  • Leaving Group Departure: This protonation turns the ethoxy group into a good leaving group (ethanol), which departs.

  • Oxonium Ion Formation: An electrophilic oxonium ion intermediate is formed.

  • Nucleophilic Attack: Water molecules present in the solvent or on the silica surface attack the oxonium ion.

  • Deprotonation: The final deprotonation step yields the unstable hemiacetal, which quickly decomposes to the corresponding aldehyde (1-piperidineacetaldehyde) and ethanol.

Troubleshooting & Prevention Workflow:

Caption: Decision tree for troubleshooting amine purification on silica.

Recommended Purification Protocols

Method 1: Fractional Vacuum Distillation

This is the preferred method for large-scale purification (>5 g) when impurities have sufficiently different boiling points. It avoids the potential for decomposition on stationary phases.

When to Use:

  • For removing less volatile impurities (e.g., unreacted alkylating agents) or more volatile impurities (e.g., residual piperidine).

  • When the product is the major component of the crude mixture.

Key Physical Data:

  • Boiling Point of this compound: 109-112 °C at 20 Torr.[6]

Step-by-Step Protocol:

  • Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Use a short-path distillation head if possible to minimize product loss. Ensure all glass joints are well-sealed with vacuum grease.

  • Drying: Add a few boiling chips or a magnetic stir bar to the distillation flask containing the crude product. It is crucial that the material is dry (e.g., previously dried over Na₂SO₄ or MgSO₄) as water can interfere.

  • Vacuum Application: Slowly and carefully apply vacuum from a vacuum pump protected by a cold trap.

  • Heating: Begin heating the distillation pot using an oil bath or heating mantle once the target vacuum is reached and stable.

  • Fraction Collection:

    • Forerun: Collect any low-boiling impurities (like residual solvents or piperidine) first.

    • Main Fraction: Collect the product fraction at the expected boiling point and pressure (e.g., 109-112 °C @ 20 Torr).[6] The distillation temperature should remain stable during this period.

    • Final Fraction: Stop the distillation once the temperature begins to rise again or when only a small residue remains in the pot.

  • Shutdown: Allow the apparatus to cool completely before slowly releasing the vacuum to avoid cracking the glassware.

Method 2: Modified Flash Column Chromatography

This method is ideal for smaller scales or when distillation fails to separate impurities with similar boiling points. The key is to mitigate the acidity of the stationary phase.

Step-by-Step Protocol:

  • Stationary Phase Preparation:

    • Option A (Recommended): Use basic alumina (Brockmann I) instead of silica gel.[7]

    • Option B (If Silica Must Be Used): Prepare a slurry of silica gel in your starting eluent (e.g., 99:1 Hexanes:Ethyl Acetate). Add 1-2% triethylamine (Et₃N) by volume to the slurry and mix thoroughly. This neutralizes the acidic sites.

  • Column Packing: Pack the column with the prepared slurry. Do not let the column run dry.

  • Eluent Preparation: Prepare your gradient eluents, ensuring that each solvent mixture contains the same percentage of triethylamine (1-2%) that you used to pack the column.

  • Sample Loading: Dissolve your crude product in a minimal amount of the starting eluent. If it doesn't dissolve well, you can use a stronger solvent (like dichloromethane) and adsorb the sample onto a small amount of silica gel or Celite. After evaporation of the solvent, the dry powder can be loaded onto the column.

  • Elution: Run the column, collecting fractions and monitoring by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent and triethylamine using a rotary evaporator. The triethylamine is volatile and should be easily removed under high vacuum.

Method 3: Acid-Base Liquid-Liquid Extraction

This technique leverages the basicity of the piperidine nitrogen to separate it from neutral organic impurities. It is an excellent pre-purification step before distillation or chromatography.

Caption: Workflow for acid-base extraction purification.

Final Purity Assessment

Regardless of the purification method chosen, final purity should always be confirmed by multiple analytical techniques. Recommended methods include:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of proton/carbon signals from impurities.

  • GC-MS or LC-MS: To assess purity quantitatively and identify any trace impurities.[8]

  • FT-IR: To confirm the presence of key functional groups and the absence of impurities like aldehydes (C=O stretch ~1720 cm⁻¹) or alcohols (O-H stretch ~3300 cm⁻¹).

By understanding the inherent chemical liabilities of this compound—namely, the acid-sensitive acetal and the basic piperidine ring—researchers can proactively select the appropriate purification strategy and troubleshoot effectively, leading to higher yields and superior purity.

References

  • CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
  • CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
  • WO2002068391A1 - Process for resolving racemic mixtures of piperidine deriv
  • Organic Syntheses Procedure: 2,2-diethoxy-1-isocyanoethane. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect. [Link]

  • This compound. CAS Common Chemistry. [Link]

  • This compound. Global Substance Registration System (GSRS). [Link]

  • Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]

  • Acetal Hydrolysis Mechanism + EASY TRICK! Organic Chemistry with Victor. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • Acetal Hydrolysis Mechanism. Chemistry Steps. [Link]

  • Hydrolysis of Acetals Reaction and Mechanism. The Organic Chemistry Tutor. [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. [Link]

  • Acetals Formation and Hydrolysis. Organic Chemistry Tutor. [Link]

  • How to remove excess 4-amino piperidine from reaction medium? ResearchGate. [Link]

  • 1-(2-HYDROXYETHYL) PIPERIDINE. Loba Chemie. [Link]

  • Supporting Information for publications. Wiley-VCH. [Link]

  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

  • Piperidine-1,2-diethanol. PubChem. [Link]

  • N-(2,2-DIETHOXYETHYL)PIPERIDINE [3616-58-8]. Chemsigma. [Link]

Sources

Technical Support Center: Synthesis of N-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-substituted piperidines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in their synthetic routes. Piperidines are a cornerstone of modern pharmaceuticals, but their synthesis is not without common pitfalls.[1] This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you overcome specific side reactions and optimize your experimental outcomes.

Part 1: Troubleshooting N-Alkylation Reactions

Direct N-alkylation is a fundamental method for synthesizing N-substituted piperidines, typically involving the reaction of a piperidine with an alkyl halide. While straightforward in principle, this reaction is often plagued by issues of selectivity and reactivity.

Question 1: My N-alkylation is producing a significant amount of a quaternary ammonium salt. How can I prevent this over-alkylation?

Answer:

This is arguably the most common side reaction in piperidine N-alkylation.[2][3] It occurs because your desired N-substituted piperidine product is still a nucleophile and can compete with the starting piperidine for the alkylating agent, leading to a second alkylation and the formation of a quaternary ammonium salt.

Causality: The root cause is the comparable nucleophilicity of the secondary amine starting material and the tertiary amine product. When the concentration of the alkylating agent is high, or when it is highly reactive, the chance of a second reaction occurring before all the starting material is consumed increases.

Troubleshooting Strategies:

  • Control Stoichiometry: The most direct way to favor mono-alkylation is to use the piperidine nucleophile in excess. This statistically increases the probability that the alkylating agent will react with the starting material rather than the product.[2][4]

  • Slow Addition of Electrophile: Maintaining a low concentration of the alkylating agent is crucial. Adding the alkyl halide slowly, ideally with a syringe pump, prevents a localized excess that can lead to over-alkylation.[2][5]

  • Lower Reaction Temperature: Reducing the temperature slows the rate of both the desired reaction and the side reaction. Often, the activation energy for the second alkylation is higher, so lowering the temperature can disproportionately reduce the rate of the side reaction, improving selectivity.[2]

Comparative Strategy Table:

ParameterStandard Approach (High Byproduct)Optimized Approach (High Selectivity)Rationale
Stoichiometry (Piperidine:RX) 1 : 1.11.2 - 1.5 : 1Statistically favors reaction with the more abundant starting material.[2]
Alkyl Halide Addition Bolus (all at once)Slow addition over 2-4 hoursMaintains a low concentration of the electrophile.[2][5]
Temperature Room Temperature (20-25 °C)0 °C to Room TemperatureReduces the rate of the less-favored over-alkylation reaction.[2]

Workflow Diagram: Preventing Over-Alkylation

G cluster_0 Problem Identification cluster_1 Primary Troubleshooting Steps cluster_2 Outcome problem Quaternary Salt Detected (e.g., by LC-MS, NMR) stoich Adjust Stoichiometry (Use 1.2 eq. Piperidine) problem->stoich Step 1 addition Slow Alkyl Halide Addition (Use Syringe Pump) stoich->addition Step 2 temp Lower Reaction Temperature (Run at 0 °C) addition->temp Step 3 outcome Clean Mono-Alkylation >95% Selectivity temp->outcome

Caption: A logical workflow for troubleshooting over-alkylation.

Question 2: My N-alkylation reaction is sluggish or stalls completely. What are the likely causes and solutions?

Answer:

Incomplete conversion can be frustrating and is often due to one of several factors that reduce the nucleophilicity of the piperidine or the reactivity of the electrophile.

Causality & Solutions:

  • Acid Scavenging: The reaction generates a hydrohalic acid (e.g., HBr, HCl) as a byproduct. This acid protonates the basic piperidine nitrogen, forming an ammonium salt that is non-nucleophilic, effectively shutting down the reaction.

    • Solution: Add a non-nucleophilic base to scavenge the acid as it forms. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA).[2] For sensitive substrates, sodium bicarbonate (NaHCO₃) is a milder option.[2]

  • Leaving Group Quality: The efficiency of the substitution depends on the ability of the leaving group to depart.

    • Solution: If you are using an alkyl chloride, its reactivity may be too low. Switching to a more reactive alkyl bromide or, ideally, an alkyl iodide will significantly accelerate the reaction.[2]

  • Steric Hindrance: Bulky substituents on either the piperidine ring (especially at the 2- and 6-positions) or on the alkylating agent can physically block the nitrogen's approach to the electrophilic carbon.

    • Solution: Increase the reaction temperature to provide more kinetic energy to overcome the steric barrier. If that fails, a different synthetic route, such as reductive amination, may be necessary.[2]

  • Solvent Choice: The solvent plays a critical role in stabilizing the transition state.

    • Solution: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred as they can solvate the cation without strongly hydrogen-bonding to the nucleophile, thus enhancing its reactivity.[2]

Detailed Protocol for Sluggish N-Alkylation:

  • To a stirred solution of your piperidine (1.0 eq) in anhydrous DMF (0.1 M), add powdered anhydrous K₂CO₃ (1.5 eq).

  • Heat the mixture to 50-70 °C under a nitrogen atmosphere.

  • Add the alkyl bromide (1.1 eq) dropwise over 30 minutes.

  • Monitor the reaction progress by TLC or LC-MS every hour.

  • Upon completion, cool the reaction to room temperature, filter off the K₂CO₃, and perform an aqueous workup to isolate the product.

Part 2: Troubleshooting Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, involving the reaction of a piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ.[6]

Question 3: My reductive amination of an aldehyde with a primary amine is giving di-alkylated byproducts. How do I improve selectivity?

Answer:

This side reaction occurs when the newly formed secondary amine product reacts with another molecule of the aldehyde, leading to a second reductive amination cycle.

Causality: The secondary amine product is often more nucleophilic than the primary amine starting material, making it a competitive substrate for the remaining aldehyde.

Troubleshooting Strategies:

  • Stoichiometric Control: While less common in reductive amination than in direct alkylation, using a slight excess of the primary amine (e.g., 1.1 to 1.2 equivalents) can help favor the initial reaction.[7]

  • Stepwise (Indirect) Procedure: The most robust solution is to separate the imine formation and reduction steps.[7]

    • Imine Formation: React the aldehyde and primary amine in a solvent like methanol or toluene, often with an acid catalyst (e.g., acetic acid) and a dehydrating agent (e.g., molecular sieves) or Dean-Stark apparatus to drive the equilibrium towards the imine.

    • Reduction: Once imine formation is complete (monitored by NMR or IR), cool the reaction and add the reducing agent. This ensures the reducing agent only encounters the desired imine, not a mixture of amines and aldehyde.

Mechanism Diagram: Direct vs. Indirect Reductive Amination

G cluster_0 Direct (One-Pot) Pathway cluster_1 Indirect (Stepwise) Pathway A Aldehyde + Primary Amine B Imine Intermediate A->B + [H+], -H2O C Desired Secondary Amine B->C + NaBH3CN D Side Reaction: Di-alkylated Product C->D + Aldehyde, then + NaBH3CN X Step 1: Aldehyde + Primary Amine Y Isolate/Confirm Imine Intermediate X->Y + [H+], -H2O Z Step 2: Reduce Imine (e.g., with NaBH4) Y->Z W Clean Secondary Amine Z->W

Caption: Comparison of direct and indirect reductive amination pathways.

Question 4: The primary side product is my starting carbonyl compound being reduced to an alcohol. How do I prevent this?

Answer:

This indicates that your reducing agent is not selective enough and is reducing the carbonyl group faster than or concurrent with the iminium ion.

Causality: The choice of reducing agent is critical for success.[7] Some hydride reagents, like sodium borohydride (NaBH₄), are capable of reducing both ketones/aldehydes and iminium ions. If iminium formation is slow, the carbonyl will be reduced.

Troubleshooting Strategies:

  • Use a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for most reductive aminations.[8] It is a milder reducing agent that is generally incapable of reducing aldehydes and ketones at a significant rate but reacts rapidly with the protonated imine (iminium ion).

  • pH Control: Sodium cyanoborohydride (NaBH₃CN) is another classic choice. Its reactivity is pH-dependent.[6] Under weakly acidic conditions (pH 4-6), which are optimal for iminium ion formation, NaBH₃CN selectively reduces the iminium ion over the carbonyl.[9]

  • Ensure Imine Formation: As in the previous question, allowing the imine to form before adding the reducing agent can solve this problem. If using NaBH₄, you must allow sufficient time for imine formation before its addition.[8]

Reducing Agent Selectivity Table:

Reducing AgentTypical SolventSelectivity ProfileKey Considerations
NaBH(OAc)₃ (STAB) DCE, THF, DCMExcellent: Reduces iminiums much faster than carbonyls.[8]Moisture-sensitive. The reagent of choice for one-pot reactions.
NaBH₃CN MeOH, EtOHGood (pH-dependent): Selective for iminiums at pH 4-6.[6]Can release toxic HCN upon acidic workup.
NaBH₄ MeOH, EtOHPoor: Reduces both carbonyls and iminiums.[8]Must be used in a stepwise procedure after imine formation is complete.
Part 3: Troubleshooting Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds, particularly for creating N-aryl piperidines.[10] Despite its utility, it is sensitive to reaction conditions and can be prone to specific side reactions.

Question 5: I am observing significant hydrodehalogenation of my aryl halide starting material. What causes this and how can I minimize it?

Answer:

Hydrodehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene, consuming starting material and lowering your yield.

Causality: This side reaction can arise from several pathways. One common mechanism is a competing β-hydride elimination from the palladium-amide intermediate, which can occur particularly with sterically demanding secondary amines like piperidine.[10][11] It can also be exacerbated by high temperatures or issues with catalyst integrity.[12]

Troubleshooting Strategies:

  • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands generally promote the desired reductive elimination step over side reactions. For piperidine couplings, ligands like RuPhos, XPhos, or DavePhos are often good starting points.[12] If one fails, screen others.

  • Base Selection: The base plays a crucial role. While strong bases like NaOt-Bu are common, they can sometimes promote side reactions.[11][13] Weaker bases like Cs₂CO₃ or K₃PO₄ might be beneficial, especially with base-sensitive substrates, although this may require higher temperatures.[11]

  • Lower Temperature: High temperatures can promote catalyst decomposition and side reactions.[12] Using a more active catalyst/ligand system that allows the reaction to run at a lower temperature (e.g., 80-100 °C) can significantly suppress hydrodehalogenation.

  • Use a Pre-catalyst: Using a well-defined palladium pre-catalyst (e.g., an XPhos G3 or G4 precatalyst) ensures the efficient formation of the active Pd(0) species and can lead to cleaner reactions with fewer side products compared to using separate Pd sources (like Pd₂(dba)₃) and ligands.[12]

Mechanism Diagram: Desired vs. Side Reaction in Buchwald-Hartwig

G cluster_0 Desired Pathway cluster_1 Side Reaction Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-N(Pip)(L2) Ar-Pd(II)-N(Pip)(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-N(Pip)(L2) + Piperidine, -HX Ar-N(Pip) N-Arylpiperidine Ar-Pd(II)-N(Pip)(L2)->Ar-N(Pip) Reductive Elimination Ar-H Hydrodehalogenation Product Ar-Pd(II)-N(Pip)(L2)->Ar-H β-Hydride Elimination

Sources

Optimization of reaction conditions for piperidine N-alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: L3 Senior Application Support Topic: Optimization of Reaction Conditions for Piperidine N-Alkylation Ticket ID: PIP-ALK-OPT-001

Introduction: The Reactivity Landscape

Welcome to the Optimization Hub. You are likely here because your piperidine alkylation is suffering from one of three common failure modes: Quaternization (Over-alkylation) , Elimination (E2 competition) , or Stalled Conversion .

Piperidine is a robust secondary amine (


), making it a strong nucleophile but also a competent base. The key to successful N-alkylation lies in modulating this duality. We do not simply "mix and heat"; we engineer the reaction environment to favor the Nucleophilic Attack (

) or bypass it entirely via Reductive Amination.

Module 1: Direct Alkylation ( ) Optimization

The "Cesium Effect" & Base Selection

Question: My reaction stalls at 60% conversion with


 in acetonitrile. Should I heat it?
Technical Insight:  Heating secondary amines with alkyl halides often promotes E2 elimination, not substitution. Instead, upgrade the base.

The Protocol Adjustment: Switch from Potassium Carbonate (


) to Cesium Carbonate (

)
.

The Mechanism (Why it works):

  • Solubility:

    
     is significantly more soluble in organic solvents (DMF, MeCN) than 
    
    
    
    .
  • The "Naked" Anion: The large ionic radius of Cesium (

    
    ) results in a lower lattice energy and weaker ion-pairing with the carbonate anion. This creates a "naked," highly active carbonate species that deprotonates the ammonium intermediate more efficiently, driving the equilibrium forward without requiring thermal energy that triggers elimination.
    
Solvent Dielectrics & Finkelstein Conditions

Question: I am using an alkyl chloride and the reaction is extremely slow. Technical Insight: Alkyl chlorides are poor electrophiles. You need to activate the electrophile in situ.

The Protocol Adjustment: Add 0.1 – 0.5 equivalents of Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI) .

The Mechanism: This utilizes the Finkelstein Reaction principle. The Iodide anion displaces the Chloride to form a transient, highly reactive Alkyl Iodide. The piperidine then rapidly attacks the Alkyl Iodide.

  • Solvent Note: Use DMF or DMAc (High Dielectric Constant,

    
    ) to stabilize the charged transition state.
    

Module 2: The Reductive Amination Alternative

Question: I am seeing 30% alkene impurities (Elimination) when reacting piperidine with a secondary alkyl halide. Technical Insight: You are fighting a losing battle against sterics. Secondary alkyl halides combined with piperidine (a base) will inherently favor E2 elimination.

The Solution: Abandon


. Switch to Reductive Amination  using the corresponding ketone/aldehyde.[1][2]
The "Abdel-Magid" Protocol (Standardized)

This protocol uses Sodium Triacetoxyborohydride (STAB) , a mild hydride donor that reduces the iminium ion selectively without reducing the aldehyde/ketone itself.

Step-by-Step Methodology:

  • Stoichiometry: Dissolve Piperidine (1.0 equiv) and the Ketone/Aldehyde (1.0–1.1 equiv) in 1,2-Dichloroethane (DCE) or THF .

  • Acid Catalysis (Critical for Ketones): If reacting with a ketone, add Acetic Acid (AcOH) (1.0–2.0 equiv). This protonates the carbinolamine intermediate, facilitating water loss to form the reactive iminium species.

  • Reduction: Add STAB (

    
    , 1.4–1.5 equiv) in one portion.
    
  • Timeline: Stir at Room Temperature for 2–16 hours.

  • Quench: Add saturated aqueous

    
     to neutralize the acid and quench residual borohydride.
    

Module 3: Visual Decision Support

Workflow 1: Method Selection Logic

Caption: Decision tree for selecting between SN2 and Reductive Amination based on electrophile structure.

MethodSelection Start Target: N-Alkyl Piperidine Electrophile Analyze Electrophile Structure Start->Electrophile Primary Primary Alkyl Group (R-CH2-X) Electrophile->Primary Uncommon Secondary Secondary Alkyl Group (R-CH(R')-X) Electrophile->Secondary Common Tertiary Tertiary Alkyl Group (R-C(R')2-X) Electrophile->Tertiary Rare SN2 Direct SN2 Alkylation Primary->SN2 High Success Secondary->SN2 Risk of E2 RedAm Reductive Amination (Use Ketone/Aldehyde) Secondary->RedAm Avoid Elimination Tertiary->RedAm Mandatory

Workflow 2: Troubleshooting the SN2 Pathway

Caption: Step-by-step optimization loop for stalled or messy SN2 reactions.

SN2Optimization Problem Issue Detected Check1 Is Conversion Low? Problem->Check1 Check2 Is Impurity Quaternary Salt? Check1->Check2 No Sol1 Add KI (Finkelstein) Switch to Cs2CO3 Check1->Sol1 Yes Sol2 Reduce Alkyl Halide Eq. Slow Addition (Syringe Pump) Check2->Sol2 Yes (Over-Alkylation)

Module 4: Comparative Data & Troubleshooting FAQ

Solvent & Base Performance Matrix
Condition SetReactivityRisk of Over-AlkylationRisk of EliminationRecommended For
MeCN /

ModerateModerateLowStandard primary alkyl halides.
DMF /

High HighModerateUnreactive chlorides; Sterically hindered systems.
Acetone /

LowLowLowHighly reactive benzyl/allyl halides.
Ethanol /

ModerateModerateHigh Not Recommended (Promotes solvolysis/elimination).
Frequently Asked Questions (FAQ)

Q1: How do I remove the Quaternary Ammonium Salt impurity? A: These salts are highly water-soluble.[3]

  • Protocol: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Ether (

    
    ). Wash rigorously with water (3x). The neutral N-alkyl piperidine will remain in the organic layer, while the charged quaternary salt partitions into the aqueous phase.
    

Q2: Can I use Sodium Cyanoborohydride (


) instead of STAB? 
A:  Yes, but with caveats.
  • Safety: It generates HCN gas if acidified improperly.

  • Selectivity: It is less selective than STAB. You must control the pH (pH 6–7) carefully to prevent the reduction of the aldehyde/ketone before it forms the imine. STAB is preferred because it requires no pH monitoring and is non-toxic.

Q3: My product is water-soluble, and I lost it during the workup. A: Small piperidine derivatives are polar.

  • Solution: Do not use a water wash. Instead, filter off the inorganic base (

    
    /KI) through a Celite pad. Concentrate the organic filtrate. If further purification is needed, use Amine-Functionalized Silica  chromatography to avoid streaking, or form the HCl salt of your product to precipitate it from ether.
    

References

  • Abdel-Magid, A. F., et al. (1996).[4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Salvatore, R. N., et al. (2001). "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines." Tetrahedron.

  • BenchChem Technical Guides. (2025). "Optimization of Piperidine Alkylation and Troubleshooting Quaternary Salt Formation."

  • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Berichte der deutschen chemischen Gesellschaft.

Sources

Technical Support: Troubleshooting Dialkylation of N-Boc-3-Oxopiperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical challenges associated with the dialkylation of N-Boc-3-oxopiperidine (also known as N-Boc-3-piperidone). This reaction is notoriously difficult due to the structural instability of the 3-oxopiperidine scaffold and the competing regiochemical pathways (C2 vs. C4).

Executive Summary

The Core Problem: Unlike its stable 4-isomer, N-Boc-3-oxopiperidine is prone to rapid decomposition (aldol condensation), ring-opening, and regiochemical ambiguity during enolization. Low yields in dialkylation typically stem from uncontrolled regioselectivity (C2 vs. C4 competition) or steric failure at the quaternary center formation.

Quick Diagnostic:

  • Black tar/Complex mixture: Decomposition via self-aldol condensation or ring opening.

  • Recovered Starting Material: Enolate quenching (proton exchange with product) or insufficient base strength.

  • Wrong Isomer: Alkylation occurred at C4 (thermodynamic/steric preference) instead of C2 (electronic preference), or vice versa.

Part 1: The Mechanistic Landscape (Regioselectivity)

Before optimizing conditions, you must identify where the alkylation is failing. The N-Boc-3-oxopiperidine scaffold has two enolizable positions:

  • C2 Position (Alpha to N): Electronically activated by the N-Boc group (inductive effect) but sterically hindered by the Boc carbamate (A(1,3) strain).

  • C4 Position (Gamma to N): Sterically accessible, behaving like a standard acyclic ketone.

Critical Insight: Direct dialkylation at C2 is exceptionally difficult via standard enolate chemistry due to the steric clash between the Boc group and the incoming electrophile. If your target is the 2,2-dialkyl derivative, direct alkylation of the ketone often fails; de novo synthesis is recommended (see Part 3).

Visualizing the Pathway Competition

ReactionPathways Start N-Boc-3-Oxopiperidine Base Base Treatment (LiHMDS/NaH) Start->Base EnolateC2 C2-Enolate (Kinetic/Inductive) Base->EnolateC2 Fast (Inductive) EnolateC4 C4-Enolate (Thermodynamic/Steric) Base->EnolateC4 Stable (Steric) ProdC2 C2-Alkylated Product (Sterically Hindered) EnolateC2->ProdC2 Slow (High Ea) SideRxn Self-Aldol / Polymerization (Decomposition) EnolateC2->SideRxn Unstable ProdC4 C4-Alkylated Product (Major Pathway) EnolateC4->ProdC4 Fast EnolateC4->SideRxn

Figure 1: Competing enolization pathways. Note that while C2 is electronically favorable for deprotonation, it is sterically unfavorable for alkylation, often leading to C4 products or decomposition.

Part 2: Troubleshooting Guide (Q&A Format)
Q1: I am getting a complex mixture with low conversion. How do I stop decomposition?

Cause: 3-Oxopiperidines are unstable bases. At temperatures above -40°C, the enolate rapidly attacks unreacted ketone (self-aldol). Solution:

  • Temperature Control: You must maintain the reaction at -78°C during enolization. Do not warm to 0°C until the electrophile has been added and given time to react.

  • Base Selection: Switch to LiHMDS (Lithium Hexamethyldisilazide). It is non-nucleophilic and bulky, preventing nucleophilic attack on the Boc carbonyl or the ketone. Avoid NaH, which promotes thermodynamic equilibration and side reactions.

  • Inverse Addition: Add the ketone slowly to the base (not base to ketone) to ensure the base is always in excess, minimizing the presence of both enolate and free ketone simultaneously.

Q2: I need the 4,4-dialkyl derivative, but I'm seeing mono-alkylation.

Cause: The introduction of the first alkyl group increases steric hindrance. The second deprotonation is slower, and the resulting enolate is less reactive. Protocol Adjustment:

  • Use Excess Reagents: Use 2.5 - 3.0 equivalents of Base and 3.0 - 4.0 equivalents of Alkyl Halide (e.g., MeI).

  • Polar Additives: Add HMPA (caution: toxic) or DMPU (safer alternative) as a co-solvent (10-20% v/v). This breaks up Lithium enolate aggregates, significantly increasing the reactivity of the enolate for the second alkylation.

  • Sequential Addition: Perform the reaction in two distinct steps. Isolate the mono-alkylated product, purify it, and then subject it to a second alkylation cycle. This is often higher yielding than a "one-pot" double alkylation.

Q3: I need the 2,2-dialkyl derivative, but I only get C4 alkylation.

Cause: You are fighting thermodynamics and sterics. The Boc group shields C2.[1] Even if you form the C2-enolate kinetically, it may equilibrate to C4 or fail to react with the electrophile. The "Expert" Fix: Stop trying to alkylate the ketone. Direct dialkylation at C2 is rarely successful in high yield. Instead, use a De Novo Synthesis approach (Dieckmann Cyclization) or Lithiation of the Piperidine (Beak Chemistry).

Part 3: Recommended Protocols
Protocol A: Optimized Direct Dialkylation (Targeting C4)

Best for: Generating 4,4-dimethyl-N-Boc-3-piperidone.

  • Setup: Flame-dry a 3-neck flask under Argon.

  • Solvent: Anhydrous THF (0.1 M concentration relative to substrate).

  • Base: Cool THF to -78°C . Add LiHMDS (2.5 equiv, 1.0 M in THF).

  • Additive: Add DMPU (4.0 equiv) dropwise. Stir for 15 min.

  • Addition: Add N-Boc-3-oxopiperidine (1.0 equiv) dissolved in minimal THF dropwise over 20 min.

  • Enolization: Stir at -78°C for 45–60 min.

  • Quench: Add Methyl Iodide (4.0 equiv) neat, dropwise.

  • Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to Room Temperature over 4 hours.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[2][3]

Protocol B: The "Nuclear Option" (De Novo Synthesis for C2-Dialkyls)

Best for: Generating 2,2-dimethyl-N-Boc-3-piperidone when direct alkylation fails.

Instead of alkylating the unstable ketone, build the ring with the alkyl groups already in place.

  • Starting Material: Start with N-Boc-2,2-dimethyl-3-aminopropanoate (or similar acyclic precursor).

  • Dieckmann Condensation: React a diester precursor containing the gem-dimethyl group using KOtBu in Toluene/THF.

  • Decarboxylation: Hydrolyze the ester and decarboxylate to reveal the ketone. Rationale: This avoids the regioselectivity issue entirely because the quaternary center is established before the ring closure.

Part 4: Data Summary & Comparison
VariableImpact on YieldRecommendation
Base Critical LiHMDS (Kinetic control, low side rxns). Avoid NaH (too messy).
Temperature High -78°C essential. > -40°C leads to polymerization.
Additive Medium DMPU/HMPA required for dialkylation (breaks aggregates).
Regioselectivity High C4 is favored.[4] C2 requires blocking groups or de novo synthesis.
Electrophile Medium MeI works well. Larger electrophiles (EtI, BnBr) drop yield significantly.
References
  • Synthesis of N-Boc-3-piperidone: Detailed synthesis via oxid
  • Regioselective Alkylation Issues (General Piperidone Context)

    • Orsini, P., et al. (2007). Regioselective γ-Alkylation of tert-Butyl 2,4-Dioxopiperidine-1-carboxylate. Synthesis. Retrieved from [Link]

    • Demonstrates the preference for gamma-alkylation (C4 equivalent) in similar systems.
  • Alpha-Lithiation Strategies (Alternative to Ketone Alkylation)

    • Coldham, I., et al. (2010). Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine. PMC. Retrieved from [Link]

    • Provides the authoritative method for functionalizing the C2 position via lithiation rather than enoliz
  • General Piperidone Synthesis Reviews

    • Recent advances in the synthesis of piperidones and piperidines.[5][6] (2010). MDMA.ch. Retrieved from [Link]

    • Comprehensive review of synthetic strategies, confirming the preference for Dieckmann cycliz

Sources

Stability issues of 1-(2,2-Diethoxyethyl)piperidine under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Trojan Horse" Functionality

Welcome to the technical guide for 1-(2,2-Diethoxyethyl)piperidine . As researchers, you likely utilize this compound as a linker to introduce the ethyl-piperidine moiety or as a masked precursor to 2-(piperidin-1-yl)acetaldehyde .

The critical stability conflict in this molecule is structural: it contains a basic tertiary amine (the piperidine) and an acid-labile acetal (the diethoxy group). While the amine functionality often invites acidic workups (to form salts) or acidic HPLC mobile phases, these conditions are fatal to the acetal protecting group.

This guide provides the mechanistic understanding and protocols required to prevent inadvertent degradation or to control deprotection when desired.

Module 1: The Core Mechanism (The "Why")

The instability of this compound in acid is not a random degradation; it is a thermodynamically driven hydrolysis. Acetals are "masked" carbonyls. In the presence of Brønsted acids and water, the equilibrium shifts rapidly toward the aldehyde.

The Hydrolysis Pathway

The reaction proceeds through an oxocarbenium ion intermediate. Note that the piperidine nitrogen will protonate first (


), but excess acid will subsequently drive the acetal hydrolysis.

HydrolysisMechanism Start 1-(2,2-Diethoxyethyl) piperidine Inter1 Oxocarbenium Intermediate Start->Inter1 Protonation & -EtOH H_Ion + H+ / H2O Inter2 Hemiacetal (Unstable) Inter1->Inter2 +H2O End 2-(Piperidin-1-yl) acetaldehyde Inter2->End -EtOH Byprod + 2 EtOH End->Byprod

Figure 1: Acid-catalyzed hydrolysis pathway converting the stable acetal into the reactive aldehyde.

Why This Matters

The resulting product, 2-(piperidin-1-yl)acetaldehyde , is highly reactive. Unlike the stable starting material, this aldehyde can:

  • Polymerize: Aldehydes with

    
    -hydrogens are prone to self-aldol condensation.
    
  • Oxidize: Rapidly converts to the carboxylic acid in air.

  • React: If primary amines are present (impurities), it forms imines/Schiff bases.

Module 2: Troubleshooting (The "What to Do")

Use this decision matrix to diagnose issues observed during synthesis or analysis.

TroubleshootingTree Obs Observation NMR NMR: New peak at 9.5 - 9.8 ppm Obs->NMR Color Mixture turns Yellow/Brown Obs->Color Yield Low Yield after Acidic Workup Obs->Yield Diag1 DIAGNOSIS: Acetal Hydrolysis NMR->Diag1 Aldehyde proton Diag2 DIAGNOSIS: Aldehyde Polymerization Color->Diag2 Aldol condensation Diag3 DIAGNOSIS: Product lost to Aqueous Phase Yield->Diag3 Salt formation

Figure 2: Diagnostic logic for common stability issues.

FAQ: Common Scenarios

Q1: I used 0.1% TFA in my LC-MS mobile phase, and I see two peaks. Why?

  • Answer: The acidic environment of the LC-MS (pH ~2) is sufficient to hydrolyze the acetal on the column or in the vial if left standing. The second peak is likely the aldehyde (hydrate form) or the hemiacetal. Solution: Switch to a basic buffer (e.g., 10 mM Ammonium Bicarbonate, pH 8-9) or a neutral buffer (Ammonium Acetate).

Q2: Can I convert the acetal to the hydrochloride salt for storage?

  • Answer: No. Attempting to form the HCl salt using aqueous HCl or HCl/dioxane often introduces enough "wet" acidity to trigger hydrolysis. The released water from the initial hydrolysis autocatalyzes the degradation. Store as the free base.

Q3: My reaction turned dark brown upon adding HCl.

  • Answer: You generated the aldehyde in situ, which then underwent uncontrolled polymerization (tar formation).

Module 3: Experimental Protocols

Data Table: Stability Profile
ConditionpH EstimateHalf-Life (

)
Outcome
5% NaOH > 13Stable (Months)No Reaction
Water (Neutral) 7.0StableNo Reaction
Acetic Acid (5%) ~ 2.5HoursSlow Hydrolysis
1M HCl ~ 0< 5 MinutesRapid Deprotection
Silica Gel Mildly AcidicVariableSlow degradation on column
Protocol A: Safe Handling & Workup (Prevention)

Goal: Maintain the acetal integrity during extraction.

  • Quenching: If the reaction mixture is acidic, quench slowly into a stirred solution of saturated NaHCO₃ or 1M NaOH at 0°C. Ensure pH > 8.

  • Extraction: Extract with DCM or EtOAc.

  • Drying: Use K₂CO₃ (Potassium Carbonate) instead of Na₂SO₄ or MgSO₄.

    • Reasoning: MgSO₄ is slightly acidic (Lewis acid character) and can promote hydrolysis if traces of water remain. K₂CO₃ ensures a basic micro-environment.

  • Concentration: Do not heat above 40°C during rotary evaporation.

Protocol B: Controlled Deprotection (Synthesis)

Goal: Intentionally generate 2-(piperidin-1-yl)acetaldehyde for immediate use.

Context: The aldehyde is unstable. Do not isolate it. Generate it in situ and trap it immediately (e.g., with a reducing agent or nucleophile).

  • Dissolution: Dissolve this compound (1.0 equiv) in THF/H₂O (1:1).

  • Acidification: Add 1M HCl (3.0 equiv) dropwise at 0°C.

  • Monitoring: Monitor by TLC (stain with DNP - 2,4-Dinitrophenylhydrazine).

    • Indicator: Appearance of an orange/red spot indicates aldehyde formation.

  • Trapping (Example): Once hydrolysis is complete (~30 mins), adjust pH to the required level for the next step (e.g., pH 5-6 for reductive amination) and immediately add the amine and reducing agent (e.g., NaBH(OAc)₃).

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999. (Chapter on Protection for the Carbonyl Group).[1]

  • Master Organic Chemistry. Acetals as Protecting Groups. (Detailed mechanism of acid-catalyzed hydrolysis).

  • Organic Chemistry Portal. Dimethyl Acetals and Diethyl Acetals. (Stability data and reaction conditions).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 77437, this compound.

Sources

Overcoming poor solubility of piperidine derivatives in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Operator: Senior Application Scientist, Formulation Chemistry Ticket ID: PIP-SOL-001 Subject: Overcoming aqueous insolubility of piperidine scaffolds in biological assays[1]

Diagnostic Hub: The Triage

User: "My piperidine compound precipitates immediately when added to the assay buffer. It dissolves fine in DMSO.[1] What is happening?"

Scientist Analysis: The piperidine ring is a saturated, six-membered heterocycle with a secondary amine.[1][2] Its solubility profile is governed by two competing forces:

  • The Nitrogen "Handle" (Hydrophilic): The amine nitrogen has a typical pKa of ~11.[1]0. At physiological pH (7.4), it is almost exclusively protonated (

    
    ), which usually aids solubility.[1]
    
  • The Hydrophobic Bulk (Lipophilic): If your derivative has large non-polar substituents (e.g., benzyl groups in Donepezil or Fentanyl analogs), the lattice energy of the solid state or the lipophilicity (LogP) overwhelms the solvation power of the protonated amine.

Root Cause Analysis:

  • Scenario A (Kinetic Crash): You are diluting a high-concentration DMSO stock into an aqueous buffer.[1] The rapid change in solvent polarity causes the compound to precipitate before it can equilibrate (supersaturation failure).

  • Scenario B (The "Grease Ball"): The compound is protonated but the counter-ion (if any) is driving precipitation (common with common inorganic salts like Cl- in high ionic strength buffers).

  • Scenario C (The "Free Base"): You are working at a pH > 9, deprotonating the nitrogen, rendering the molecule neutral and insoluble.

Decision Matrix: Solubility Strategy

PiperidineStrategy Start Start: Compound Insoluble in Aqueous Media CheckPH Check Assay pH Start->CheckPH IsBasic Is pH > 9.0? CheckPH->IsBasic AdjustPH Action: Lower pH to < 8.0 (Protonate the Nitrogen) IsBasic->AdjustPH Yes CheckLogP Check LogP / Structure IsBasic->CheckLogP No (pH is physiological) AdjustPH->CheckLogP HighLogP High LogP (>3)? Bulky Substituents? CheckLogP->HighLogP SaltScreen Protocol: Salt Selection (Switch Counter-ion) HighLogP->SaltScreen No (Crystal Lattice Issue) Cyclodextrin Protocol: Cyclodextrin Complexation HighLogP->Cyclodextrin Yes (Very Lipophilic) Cosolvent Protocol: Cosolvent Optimization (DMSO/PEG) HighLogP->Cosolvent Intermediate

Figure 1: Strategic decision tree for selecting the appropriate solubilization method based on physicochemical properties.

Protocol Library: The Fixes

Protocol A: Intelligent Salt Selection

Use when: The compound is crystalline and stable but poorly soluble in water despite having an ionizable nitrogen.

The Science: For piperidines, the standard Hydrochloride (HCl) salt is often the first choice, but it can lead to the "Common Ion Effect" in saline buffers (PBS/TBS), where the high concentration of chloride ions in the buffer forces the drug back out of solution.

Method: Switch to bulky organic counter-ions that disrupt crystal packing and lower lattice energy.[1]

Recommended Counter-ions for Piperidines:

  • L-Tartrate: Excellent for breaking up lattice energy; often forms stable hydrates.[1]

  • Fumarate: Good for stability, though sometimes less soluble than tartrate.[1]

  • Mesylate: High solubility, but watch for hygroscopicity.[1]

Step-by-Step Salt Screen (Micro-Scale):

  • Dissolve: Dissolve 10 mg of free base piperidine derivative in a minimal amount of acetone or ethanol.

  • Add Acid: Add 1.05 equivalents of the selected acid (dissolved in the same solvent).

    • Note: For dicarboxylic acids (Tartaric, Fumaric), decide if you want a 1:1 (hemitartrate) or 1:2 stoichiometry.[1]

  • Precipitate:

    • Method A (Fast): Add cold diethyl ether until cloudy.[1]

    • Method B (Slow - Better Crystals): Allow slow evaporation of the solvent in a fume hood.

  • Harvest: Filter the solid and dry under vacuum.

  • Test: Measure thermodynamic solubility of the new salt in water (See Protocol C).

Protocol B: Cyclodextrin Complexation ("The Stealth Mode")

Use when: The molecule is too lipophilic (LogP > 4) for salts to work, or the assay is sensitive to DMSO.

The Science: Hydroxypropyl-β-cyclodextrin (HP-β-CD) has a hydrophobic cavity that perfectly accommodates the piperidine ring and its hydrophobic substituents, while the exterior remains hydrophilic.[1] This "hides" the grease from the water [1].

Workflow:

  • Stock Prep: Prepare a 20% (w/v) stock solution of HP-β-CD in water or buffer.[1]

  • Addition: Add your piperidine derivative in excess (solid form) to the CD solution.

  • Equilibration: Shake at room temperature for 24 hours.

  • Filtration: Filter through a 0.45 µm PVDF filter to remove un-complexed solid.[1]

  • Quantification: Analyze the filtrate by HPLC-UV to determine soluble concentration.

  • Usage: Use this filtrate as your concentrated stock solution instead of DMSO.

Protocol C: Kinetic Solubility & The "Solvent Shift"

Use when: You observe precipitation upon diluting DMSO stocks into assay media.[1][3][4]

The Science: "Kinetic solubility" is the concentration a compound can maintain in solution temporarily before precipitating. When you dilute DMSO into water, the dielectric constant changes rapidly.[1] If you add the buffer to the DMSO, you create local regions of high water content, causing immediate crashing.

Correct Mixing Order (The "Solvent Shift" Method):

KineticSolubility Stock DMSO Stock (10 mM) Intermed Intermediate Plate (Buffer + 5% DMSO) Stock->Intermed Step 1: 1:20 Dilution (Prevents Shock) Final Final Assay Plate (Buffer + 0.5% DMSO) Stock->Final Avoid! Intermed->Final Step 2: 1:10 Dilution (Final Equilibration) Precip Direct Addition (High Risk of Precip)

Figure 2: Step-wise dilution protocol to prevent kinetic precipitation shocks.

Procedure:

  • Intermediate Step: Do not pipette 1 µL of DMSO stock directly into 99 µL of buffer.

  • Predilution: Pipette 10 µL of DMSO stock into 90 µL of buffer/solvent mix (e.g., 50% DMSO/Water).

  • Final Dilution: Pipette from the intermediate mix into the final assay buffer. This graduates the polarity shift.[1]

Assay Interference: The "Gotchas"

When using cosolvents, you must validate that the vehicle is not toxic to your biological system.[1] Piperidine derivatives often require DMSO, but cells have strict limits.[1]

Table 1: Maximum Tolerable Solvents in Biological Assays

Solvent / ExcipientCell-Based Assay LimitEnzymatic Assay LimitNotes
DMSO 0.1% - 0.5%1% - 5%>1% causes membrane poration and cytotoxicity [2].[1]
Ethanol < 0.1%< 1%Volatile; evaporation alters concentration.[1]
HP-β-Cyclodextrin 0.5% - 1%> 10%Generally inert; gold standard for solubility rescue.[1]
PEG 400 < 1%< 5%Can interfere with protein binding assays.[1]
Tween 80 < 0.05%< 0.1%High risk of frothing and protein denaturation.[1]

Frequently Asked Questions (FAQ)

Q: My piperidine drug is an oil. How do I weigh it accurately for solubility testing? A: Piperidine free bases are often oils.[1] Do not try to weigh small amounts of oil.[1] Instead, dissolve a larger known mass in a volatile solvent (e.g., Methanol), aliquot by volume into vials, and evaporate the solvent to generate "dry films" of known mass for testing.

Q: I used HCl salt, but it's hygroscopic and turned into goo. What happened? A: Hydrochloride salts of secondary amines can be extremely hygroscopic.[1] If this happens, switch to a Fumarate or Maleate salt.[1] These counter-ions pack better in the crystal lattice and are generally non-hygroscopic.[1]

Q: Can I just sonicate the suspension to dissolve it? A: Sonication creates heat and can form a supersaturated solution that looks clear but will crash out 2 hours later during your assay. Only use sonication to aid the initial dissolution of a stock, but always filter or centrifuge afterwards to remove micro-precipitates before adding to cells.

References

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • BenchChem Technical Support. (2025). Adjusting for the effects of DMSO on cell line growth and viability. BenchChem Knowledge Base.[1]

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][5][6][7] Advanced Drug Delivery Reviews.

  • Assay Guidance Manual. (2025). DMSO Tolerance and Solubility Protocols. NCBI Bookshelf.

Sources

Technical Support Center: Troubleshooting GC Analysis of 1-(2,2-Diethoxyethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Technical Inquiry / Method Optimization Subject: Eliminating Peak Tailing in 1-(2,2-Diethoxyethyl)piperidine Analysis Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering peak tailing during the Gas Chromatography (GC) analysis of This compound . This molecule presents a dual challenge: it contains a basic tertiary amine (the piperidine ring nitrogen) and a diethoxy acetal functionality.

The primary cause of tailing for this analyte is the Lewis acid-base interaction between the lone pair of electrons on the piperidine nitrogen and active acidic sites (silanols) within the sample flow path. This guide provides a systematic, self-validating protocol to identify and eliminate these active sites.

Part 1: The Diagnostic Logic (Triage)

Before disassembling your instrument, use this logic tree to isolate the source of the tailing.

TroubleshootingLogic Start START: Observe Peak Tailing Q1 Do ALL peaks tail (including solvent)? Start->Q1 Physical PHYSICAL ISSUE (Dead volume, poor cut, installation) Q1->Physical Yes Q2 Does only the Amine tail? Q1->Q2 No Action1 Re-cut column ends Check ferrule seal Physical->Action1 Chemical CHEMICAL ACTIVITY (Silanol interactions) Q2->Chemical Yes Action2 Change Liner to Ultra-Inert Remove Glass Wool Chemical->Action2 Action3 Switch to Base-Deactivated Column Action2->Action3 If tailing persists

Figure 1: Diagnostic logic tree for isolating physical vs. chemical causes of peak tailing.

Part 2: The "Front End" – Inlet & Injection Port

The inlet is the most common source of activity. The basic nitrogen in the piperidine ring is a "proton scavenger" that will latch onto any free silanol (-Si-OH) groups in the liner or glass wool.

Q: Which liner should I use for this specific amine?

A: You must use an Ultra-Inert (UI) liner with deactivated wool or, preferably, no wool if your injection technique permits.

Liner FeatureRecommendationScientific Rationale
Deactivation Mandatory (Ultra-Inert) Standard deactivation is insufficient. UI liners undergo rigorous testing with basic probes (like pyridine) to ensure silanols are capped.
Glass Wool Avoid if possible Glass wool has a massive surface area. Even deactivated wool can become active after a few injections of "dirty" sample. If you must use it for precision, ensure it is in situ deactivated.
Geometry Single Taper (Gooseneck) The taper at the bottom minimizes contact between the sample and the hot metal seal at the base of the injector, a common source of thermal decomposition for acetals.
Q: My liner is new. Why is it still tailing?

A: Check the Inlet Seal (Gold Seal). The metal surface at the bottom of the inlet can adsorb amines.

  • Protocol: Replace the standard stainless steel seal with a Gold-Plated Ultra-Inert Seal . The gold plating provides a chemically inert barrier against the stainless steel, which can act as a Lewis acid.

Part 3: Column Chemistry & Selection

If the inlet is clean and tailing persists, the column stationary phase is the culprit. Standard non-polar columns (100% dimethyl polysiloxane or 5% phenyl) often contain residual silanols on the fused silica tubing.

Mechanism of Interaction

The following diagram illustrates why your molecule tails on standard columns:

InteractionMechanism Analyte This compound (Basic Nitrogen) Complex Hydrogen Bonded Complex (Reversible Adsorption) Analyte->Complex Lone Pair Attack Silanol Free Silanol (-Si-OH) on Column Wall Silanol->Complex Tailing Peak Tailing (Delayed Elution) Complex->Tailing Slow Desorption

Figure 2: Mechanism of amine-silanol interaction leading to peak tailing.

Q: What is the best column for this compound?

A: For basic compounds, a Base-Deactivated column is superior to standard phases.

  • Primary Recommendation: Base-Deactivated "Amine" Column

    • Examples: Rtx-5 Amine, CP-Volamine, PTA-5.

    • Why: These columns are treated with a basic surface deactivation that "neutralizes" acidic silanols, preventing the piperidine nitrogen from adsorbing.

  • Secondary Recommendation: Ultra-Inert 5% Phenyl

    • Examples: DB-5ms Ultra Inert, Rxi-5Sil MS.

    • Why: If you cannot switch to a specialized amine column, a high-quality UI column is the next best option. However, you must ensure the column film thickness is adequate (≥ 0.5 µm) to shield the analyte from the tubing wall.

Part 4: Method Optimization Protocols
Protocol A: The "Sacrificial" Priming Injection

If you observe tailing only on the first few injections of the day, active sites may have formed overnight.

  • Prepare: A high-concentration standard of the analyte (or a similar amine).

  • Inject: 2-3 injections of this high-conc sample.

  • Mechanism: The amine molecules permanently bind to and "cap" the active sites, effectively deactivating the system for subsequent runs.

Protocol B: Solvent Selection

Q: Can the solvent affect tailing? A: Yes.

  • Avoid: Pure hydrocarbons (Hexane, Heptane) if tailing is severe. They offer no competition for active sites.

  • Preferred: Methanol (if compatible with your phase) or Dichloromethane . Methanol is a polar protic solvent that can hydrogen bond with silanols, effectively competing with your analyte for the active sites and "masking" them.

Protocol C: Thermal Parameters
  • Inlet Temperature: Keep as low as possible (e.g., 200°C - 220°C) to prevent thermal degradation of the acetal group, which can break down into the aldehyde and ethanol, creating ghost peaks that look like tailing.

  • Oven Program: Ensure the initial temperature is low enough (e.g., 60°C) to focus the analyte at the head of the column.

Part 5: Summary of Solutions
SymptomProbable CauseCorrective Action
All peaks tail Bad column cut or installationRe-cut column (90° smooth cut); check ferrule depth.
Only Amine tails Active Silanols in LinerSwitch to Ultra-Inert Liner (Wool-free).
Tailing + Low Area Adsorption/DecompositionChange to Gold Seal; Lower Inlet Temp.
Persistent Tailing Column ActivitySwitch to Base-Deactivated Column (e.g., Rtx-5 Amine).
References
  • Restek Corporation. (2025). Analyze Basic Compounds on Rxi Columns. Retrieved from [Link]

  • Agilent Technologies. (2024). GC Inlet Liner Selection Guide. Retrieved from [Link]

  • Chromatography Online. (2020). GC Diagnostic Skills: Peak Tailing. Retrieved from [Link]

Refining the work-up procedure for the synthesis of piperidinoacetaldehyde diethyl acetal

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Optimization of 1-(2,2-Diethoxyethyl)piperidine Synthesis & Work-Up

Executive Summary & Mechanistic Insight

The synthesis of piperidinoacetaldehyde diethyl acetal (CAS: 3616-58-8), formally known as this compound, is a standard nucleophilic substitution (


) reaction. However, the operational success of this protocol hinges not on the reaction itself, but on the chemoselective isolation  of the amino-acetal.

The core challenge lies in the dual nature of the product:

  • Acetal Functionality: It is thermodynamically unstable in acidic media (

    
    ), prone to hydrolysis into the parent aldehyde (which rapidly polymerizes or oxidizes).
    
  • Tertiary Amine: It is basic, necessitating a work-up that avoids acidification while effectively removing the excess secondary amine (piperidine) used as the nucleophile.

This guide refines the standard work-up to maximize yield and purity, specifically addressing the removal of piperidine hydrochloride salts and the prevention of acetal hydrolysis.

The Refined Protocol

Reaction Scheme:



Step-by-Step Methodology

A. Reaction Phase

  • Stoichiometry: Use Chloroacetaldehyde diethyl acetal (1.0 eq) and Piperidine (2.2 eq) .

    • Rationale: The second equivalent of piperidine acts as an acid scavenger (proton sponge) to drive the equilibrium forward by precipitating Piperidine·HCl.

  • Conditions: Reflux (approx. 110°C) for 8–12 hours. Solvent-free (neat) conditions are preferred to maximize reaction rate and simplify salt removal.

B. Optimized Work-Up (The "Dry" Method) Standard aqueous extractions often lead to emulsions and product loss due to the water solubility of the amino-acetal. This "Dry" method minimizes aqueous contact.

  • Cooling & Precipitation: Cool the reaction mixture to 0–5°C. The Piperidine·HCl salt will crystallize out of the solution.

  • Filtration: Dilute the mixture with anhydrous Diethyl Ether (Et₂O) or MTBE (approx. 2 volumes). This decreases the solubility of the hydrochloride salt, ensuring near-quantitative removal. Filter the solids through a sintered glass funnel.

  • Solvent Removal: Concentrate the filtrate under reduced pressure (Rotavap) to remove the ether and the bulk of unreacted piperidine.

  • Vacuum Distillation (Crucial Purification):

    • The crude oil contains the product and residual piperidine.

    • Piperidine BP: 106°C (760 mmHg).

    • Product BP: ~100–104°C (12 mmHg) / ~220°C (760 mmHg).

    • Procedure: Distill under high vacuum (<10 mmHg). Collect the forerun (excess piperidine) separately. The product will distill as a clear, colorless liquid.

Troubleshooting & Technical Support (Q&A)

Category 1: Stability & Hydrolysis

Q: My final product smells like apples/pungent aldehyde, and the NMR shows an aldehyde peak (~9.5 ppm). What happened? A: You likely triggered acid-catalyzed hydrolysis .

  • Cause: Exposure to acidic water or silica gel during purification. Acetals hydrolyze to aldehydes in the presence of trace acid and moisture.

  • Fix:

    • Avoid Silica Chromatography: Silica is slightly acidic. If you must use a column, pretreat the silica with 1–2% Triethylamine (TEA) in the mobile phase to neutralize active sites.

    • Basic Wash: If an aqueous wash is necessary, use 0.1 M NaOH or Saturated NaHCO₃ , never pure water or brine alone (which can be slightly acidic).

Category 2: Impurity Removal

Q: I cannot separate the excess piperidine from my product. They co-elute/distill. A: This is a common boiling point proximity issue at atmospheric pressure.

  • Fix: Use Vacuum Distillation . The vapor pressure differences widen significantly under vacuum.

  • Alternative (Chemical Scavenging): If distillation is difficult, dissolve the crude mixture in ether and wash rapidly with cold 5% NaHCO₃ . Piperidine is highly water-soluble and will partition into the aqueous phase more effectively than the lipophilic tertiary amine product. Warning: Do this quickly to minimize hydrolysis risk.

Category 3: Low Yield

Q: I have a large amount of solid precipitate, but my yield is <50%. A: You may be losing product in the salt cake.

  • Mechanism: The piperidinium salt can trap the product.

  • Fix: Thoroughly wash the filter cake with the extraction solvent (Ether/MTBE) 3–4 times. Combine these washings with the main filtrate before evaporation.

Visual Workflow (Graphviz)

The following diagram illustrates the logical flow of the optimized "Dry" Work-Up procedure, highlighting critical decision points.

WorkUpProcedure start Crude Reaction Mixture (Product + Piperidine + Salts) decision Precipitation Step Cool to 0°C & Add Et2O start->decision filter Filtration (Sintered Glass) decision->filter Crystallize Salts solid Solid Residue (Piperidine HCl) filter->solid Trapped Salts liquid Filtrate (Product + Excess Piperidine) filter->liquid Organic Phase strip Rotary Evaporation (Remove Solvent) liquid->strip hydrolysis CRITICAL: Avoid Acidic Contact (Silica/Water) liquid->hydrolysis distill Vacuum Distillation (<10 mmHg) strip->distill Crude Oil final Pure Piperidinoacetaldehyde Diethyl Acetal distill->final Fraction 100-105°C

Caption: Optimized "Dry" Work-Up Workflow for Amino-Acetal Isolation. Green nodes indicate critical purity checkpoints.

Key Physical Data & Specifications

PropertyValueNotes
IUPAC Name This compound
CAS Number 3616-58-8
Molecular Weight 201.31 g/mol
Boiling Point 101–104 °C (12 mmHg)Lit.[1][2][3][4][5] value ~219°C at atm (Avoid high heat)
Density 0.915 g/mL@ 25°C
Solubility Soluble in Et₂O, EtOH, CHCl₃Partially soluble in water (pH dependent)
Stability Base Stable / Acid LabileStore over KOH pellets or K₂CO₃ to maintain basicity

References

  • Sigma-Aldrich. 1-Piperidineacetaldehyde diethyl acetal Product Sheet. Retrieved from

  • National Institute of Standards and Technology (NIST). Piperidinoacetal Mass Spectrum & Properties. NIST Chemistry WebBook. Retrieved from

  • Organic Syntheses. General Procedures for Acetal Synthesis and Handling. (Analogous procedures for amino-acetal stability). Retrieved from

  • PubChem. Compound Summary: this compound. National Library of Medicine. Retrieved from

Sources

Strategies to improve the regioselectivity of reactions involving piperidine rings

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the regioselective functionalization of piperidine rings, a critical scaffold in medicinal chemistry.[1][2][3] It is structured to provide actionable strategies, troubleshooting frameworks, and mechanistic insights for researchers.

Executive Summary & Strategic Decision Matrix

Piperidine rings are ubiquitous in FDA-approved therapeutics (e.g., methylphenidate, paroxetine). However, their saturation renders them chemically distinct from pyridines, removing the "innate" electronic bias that simplifies heteroaromatic functionalization.

The Core Challenge:

  • C2 (Alpha): Electronically activated by the nitrogen lone pair (via

    
    -amino radical or lithiation) but sterically sensitive.
    
  • C3 (Beta): The most difficult position. Electronically deactivated by the inductive effect of the nitrogen and lacks the resonance stabilization available at C2/C4.

  • C4 (Gamma): Sterically accessible but electronically neutral; often requires directing groups or radical methods to distinguish from C2.

Strategy Selection Flowchart

Use the following decision tree to select the optimal methodology for your target regioisomer.

PiperidineStrategy Start Target Position C2 C2 (Alpha) Functionalization Start->C2 C3 C3 (Beta) Functionalization Start->C3 C4 C4 (Gamma) Functionalization Start->C4 Lithiation Beak-Lee Lithiation (s-BuLi / TMEDA) C2->Lithiation Nucleophilic Photoredox Photoredox (α-Amino Radical) C2->Photoredox Radical/Oxidative Borylation Ir-Catalyzed Borylation (Steric Control) C3->Borylation Direct C-H Indirect De Novo Synthesis (Cyclopropane Opening) C3->Indirect Scaffold constr. Minisci Minisci Reaction (Radical Addition) C4->Minisci Late-Stage DirectingGroup Pd-Catalyzed (Aminoquinoline DG) C4->DirectingGroup High Precision

Figure 1: Strategic decision matrix for piperidine functionalization based on target regiochemistry.

Module 1: C2-Functionalization (Alpha-Lithiation)

The Beak-Lee protocol (lithiation-trapping) remains the gold standard for C2-functionalization of N-Boc piperidines. This method relies on the coordination of lithium to the Boc carbonyl oxygen to direct deprotonation at the


-position.
Protocol: Standard Alpha-Lithiation
  • Substrate: N-Boc-piperidine (1.0 equiv).

  • Reagents: s-BuLi (1.1–1.3 equiv), TMEDA (1.1–1.3 equiv).

  • Solvent: Anhydrous Et₂O (preferred) or THF.

  • Conditions: -78 °C, 1–4 hours.

  • Quench: Electrophile (E⁺) added at -78 °C.

Troubleshooting Guide: Alpha-Lithiation
IssueProbable CauseCorrective Action
Low Conversion Insufficient deprotonation time or temperature too low for specific substrate.Increase deprotonation time to 4–6 h. While -78 °C is standard, warming to -50 °C for 10–30 min can drive lithiation for sterically hindered substrates [1].
Enolization of Electrophile The lithiated species acts as a base rather than a nucleophile (common with ketones/aldehydes).Transmetallate to a softer metal before trapping. Add ZnCl₂ (1.0 M in THF) at -78 °C, stir for 30 min, then add the electrophile (Negishi-type coupling) [2].
Decomposition (Dark Color) "Boc-migration" or ring opening.Keep T < -40 °C. The lithiated species is unstable above this threshold. Ensure s-BuLi titration is accurate to avoid excess base attacking the Boc group.
Racemic Product Standard conditions are racemic.For Enantioselectivity: Use Sparteine (or O'Brien's surrogate) instead of TMEDA. Alternatively, perform Dynamic Thermodynamic Resolution (DTR) by warming the lithiated species to -20 °C in the presence of a chiral ligand before cooling and trapping [3].

Module 2: C4-Functionalization (Radical & Directed)

Functionalizing the C4 position requires overcoming the electronic preference for C2.[1][4][5] Two primary strategies exist: Minisci-type radical addition (for pyridines/piperidines) and Directed C-H Activation .

Strategy A: Minisci Reaction (Radical)

Modern Minisci reactions use carboxylic acids as radical precursors with Ag/persulfate or photoredox catalysis.

Regioselectivity Control:

  • Innate Bias: Radical nucleophiles attack the most electron-deficient position. In protonated pyridines/piperidines, C2 and C4 are both activated.[6]

  • Steric Steering: If C2 is blocked (e.g., by 2,6-lutidine substructures or transient bulky protecting groups), reaction occurs exclusively at C4.

  • Acid/Solvent Tuning: Using TFA/DCM often enhances C4 selectivity compared to aqueous acid conditions due to tighter ion-pairing blocking the C2 position [4].

Strategy B: Pd-Catalyzed Directed C-H Activation

For high precision, install a directing group (DG) at C3 (e.g., aminoquinoline amide) to direct Pd(II) to the C4 position.

Protocol Insight:

  • DG: 8-Aminoquinoline or picolinamide attached via an amide bond.

  • Catalyst: Pd(OAc)₂.

  • Mechanism: Formation of a 5,6-membered palladacycle intermediate.

  • Outcome: Exclusive C4 arylation (cis to the DG).

Troubleshooting Guide: C4-Selectivity
IssueDiagnosisSolution
C2/C4 Mixture (Minisci) Lack of steric differentiation.Use a bulky N-protecting group (e.g., N-TIPS or N-Boc) to sterically shield C2. Switch to a more nucleophilic radical source to increase sensitivity to steric effects.
Low Yield (Pd-Catalysis) Catalyst poisoning by the amine.Ensure the piperidine nitrogen is protected (e.g., N-Boc, N-Ac). Free amines coordinate Pd tightly, shutting down the catalytic cycle.
Beta-Hydride Elimination Pd-alkyl intermediate decomposes to alkene.Use "promoters" like silver salts (AgOAc) or pivalic acid to accelerate the reductive elimination step over beta-hydride elimination [5].

Module 3: C3-Functionalization (The "Remote" Challenge)

Direct C3 functionalization is the most challenging due to the inductive deactivation by the nitrogen atom.

Strategy: Iridium-Catalyzed Borylation

Iridium catalysts (e.g., [Ir(OMe)(cod)]₂ / dtbpy) operate under steric control , generally activating C-H bonds distal to the nitrogen and its substituents.

  • Substrate: N-Boc or N-TIPS piperidine.

  • Selectivity: Favors C3 or C4 depending on ring substitution. For 2-substituted piperidines, borylation occurs predominantly at C4 or C5 (distal). For unsubstituted N-Boc piperidine, a mixture of C3/C4 is common, but C3 can be favored by using specific bulky ligands [6].

Experimental Tip: If direct C3 functionalization fails, consider indirect routes :

  • Synthesize a tetrahydropyridine.

  • Perform cyclopropanation.[7]

  • Regioselective reductive ring opening yields the 3-substituted piperidine [7].[5]

FAQ: Common Experimental Pitfalls

Q: Why does my N-Boc piperidine decompose during lithiation even at -78 °C? A: This is often due to moisture or oxygen ingress, or "hot spots" during s-BuLi addition.

  • Fix: Ensure dropwise addition of s-BuLi down the side of the flask (pre-cooled). Use a cryostat rather than a dry ice/acetone bath for stable temperature control.

Q: I am trying to arylate C2 using photoredox catalysis, but I get the wrong diastereomer. A: Photoredox


-amino arylation often produces the kinetic product first.
  • Fix: Allow the reaction to run longer or add a base (like NaOAc) to facilitate epimerization to the thermodynamic (usually more stable) diastereomer [8].

Q: Can I use n-BuLi instead of s-BuLi for the Beak-Lee protocol? A: Generally, no. n-BuLi is less basic and more nucleophilic, leading to competitive attack on the Boc carbonyl (nucleophilic attack) rather than deprotonation. s-BuLi is sufficiently basic and bulky to favor deprotonation.

References

  • Beak, P., & Lee, W. K. (1989).[8] α-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines. The Journal of Organic Chemistry, 54(19), 4541–4543. Link

  • Coldham, I., & Leonori, D. (2010). Lithiation and Electrophilic Trapping of N-Boc-Heterocycles. Organic Letters, 12(10), 2290–2293. Link

  • Lee, J. C., & Beak, P. (1997). Asymmetric Synthesis of 2-Substituted Piperidines: (-)Sparteine-Mediated Lithiation of N-Boc-Piperidine. Journal of the American Chemical Society, 119(47), 11538–11539. Link

  • Proctor, R. S., & Phipps, R. J. (2019).[9] Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 58(39), 13666–13699. Link

  • He, J., Wasa, M., Chan, K. S. L., Shao, Q., & Yu, J. Q. (2011). Palladium-Catalyzed Transformations of Alkyl C–H Bonds. Chemical Reviews, 111(8), 4784–4854. Link

  • O'Brien, H. M., Manzotti, M., & Abrams, R. D. (2018). Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. Journal of the American Chemical Society, 140(44), 14682–14693. Link

  • Davies, H. M. L., & Manning, J. R. (2008). Catalytic C-H Functionalization by Metal Carbenoid and Nitrenoid Insertion. Nature, 451, 417–424. Link

  • McNally, A., Prier, C. K., & MacMillan, D. W. C. (2011). Discovery of an α-Amino C–H Arylation Reaction Using the Strategy of Accelerated Serendipity. Science, 334(6059), 1114–1117. Link

Sources

Addressing challenges in the scale-up of 1-(2,2-Diethoxyethyl)piperidine production

[1]

Executive Summary & Process Overview

1-(2,2-Diethoxyethyl)piperidine (CAS: 3616-58-8) is a critical pharmacophore intermediate, often used to introduce the ethyl-piperidine moiety into larger scaffolds (e.g., for antipsychotics or analgesics).

The industry-standard synthesis involves the N-alkylation of piperidine using 2-bromoacetaldehyde diethyl acetal (Bromoacetal). While conceptually simple, the scale-up from gram to kilogram quantities introduces non-linear challenges regarding thermal management, acetal stability, and impurity control.

The "Golden Path" Protocol
  • Reaction Type: Nucleophilic Substitution (

    
    ).
    
  • Reagents: Piperidine (Nucleophile), 2-Bromoacetaldehyde diethyl acetal (Electrophile).

  • Base: Potassium Carbonate (

    
    ) or Sodium Carbonate (
    
    
    ).
  • Solvent: Acetonitrile (MeCN) for high purity; Toluene for cost/azeotropic water removal.

  • Critical Control Point: pH management during workup. The acetal moiety is acid-labile.

Process Visualization

Reaction Scheme & Mechanism

This diagram illustrates the primary pathway and the critical side-reaction (Quaternization) that must be avoided.

ReactionSchemePiperidinePiperidine(Nucleophile)IntermediateTransition State(SN2)Piperidine->IntermediateBromoacetal2-Bromoacetaldehydediethyl acetalBromoacetal->IntermediateBaseBase (K2CO3)(Acid Scavenger)Product1-(2,2-Diethoxyethyl)piperidineIntermediate->ProductPrimary PathHBrHBr(Neutralized by Base)Intermediate->HBrSideProductQuaternary Salt(Over-alkylation)Product->SideProductExcess Bromoacetal(Avoid this)HBr->BaseScavenging

Caption: Figure 1. Reaction pathway showing the conversion of Piperidine to the target acetal. Red dotted line indicates the risk of over-alkylation.

Troubleshooting Guide (Root Cause Analysis)

This section addresses specific failure modes reported by process chemists during scale-up.

Issue 1: "My yield is stalling at 60-70%, and I see unreacted piperidine."

Diagnosis: Kinetics vs. Thermodynamics. The reaction is

  • Root Cause A: Leaving Group Efficiency. Bromide is a good leaving group, but if you switched to the Chloro- analog (cheaper) without adding an iodide catalyst (Finkelstein condition), the reaction will be sluggish.

  • Root Cause B: Base Coating. On a large scale, inorganic bases like

    
     can become coated with bromide salts (
    
    
    ), reducing surface area and stalling the acid scavenging.

Corrective Action:

  • Add Iodide Source: Add 5-10 mol% Potassium Iodide (

    
    ) to catalyze the reaction (converts alkyl bromide to highly reactive alkyl iodide in situ).
    
  • Mechanical Agitation: Ensure vigorous stirring. For >1kg scales, use an overhead stirrer with a pitch-blade impeller, not a magnetic stir bar.

Issue 2: "The product smells like apples/fruity, and NMR shows an aldehyde peak."

Diagnosis: Acetal Hydrolysis. The diethyl acetal group has hydrolyzed back to the aldehyde.

  • Root Cause: The workup environment became too acidic (

    
    ). Acetals are stable in base but rapidly degrade in aqueous acid.
    
  • Trigger: Using water to wash the organic layer without buffering, or using acidic drying agents (e.g., unneutralized silica gel).

Corrective Action:

  • Buffer the Wash: Never wash with pure water or brine alone if the pH is uncontrolled. Use saturated aqueous

    
      for all aqueous washes.
    
  • Check Drying Agent: Use

    
     or 
    
    
    . Avoid acidic clays or acidic silica.
  • Self-Validating Step: Test the pH of the aqueous layer after mixing. It must remain

    
    .
    
Issue 3: "A solid precipitate formed that isn't the inorganic salt."

Diagnosis: Quaternization (Over-alkylation). You have formed the bis-alkylated quaternary ammonium salt.

  • Root Cause: Localized excess of the alkylating agent (Bromoacetal).

  • Trigger: Adding the Piperidine to the Bromoacetal, or adding Bromoacetal too quickly without adequate mixing.

Corrective Action:

  • Inverse Addition: Always add the Bromoacetal solution into the Piperidine/Base mixture .

  • Stoichiometry: Use a slight excess of Piperidine (1.1 - 1.2 equiv).[1] It is easier to distill off excess piperidine (bp 106°C) than to separate the quaternary salt.

Detailed Experimental Protocol (100g Scale)

Objective: Synthesis of this compound with >95% purity.

Reagents Table
ReagentMW ( g/mol )Equiv.Mass (g)Volume (mL)Role
Piperidine 85.151.251.1 g~59 mLNucleophile
Bromoacetaldehyde diethyl acetal 197.071.098.5 g~75 mLElectrophile
Potassium Carbonate (

)
138.211.5103.6 gSolidBase
Acetonitrile (MeCN) 41.05Solvent-400 mLSolvent
Potassium Iodide (KI) 166.000.054.15 gSolidCatalyst
Step-by-Step Procedure
  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, temperature probe, and addition funnel. Flush with Nitrogen (

    
    ).[2]
    
  • Charging: Charge Acetonitrile (300 mL), Piperidine (51.1 g),

    
     (103.6 g), and KI (4.15 g).
    
  • Heating: Heat the slurry to 60°C with moderate stirring.

  • Addition: Dilute the Bromoacetaldehyde diethyl acetal (98.5 g) in the remaining Acetonitrile (100 mL). Add this solution dropwise via the addition funnel over 60-90 minutes .

    • Why? Controls exotherm and prevents local high concentration of electrophile (minimizing quats).

  • Reaction: Heat to Reflux (80-82°C) for 12-16 hours.

    • Self-Validating Check: Take a 50µL aliquot, filter, and run GC-MS or TLC (Mobile phase: 10% MeOH in DCM). Look for disappearance of the Bromoacetal peak.

  • Workup (Critical for Stability):

    • Cool mixture to 20°C.

    • Filter off the solid salts (

      
      , Excess 
      
      
      ). Wash the filter cake with MeCN.
    • Concentrate the filtrate under reduced pressure (Rotovap) to remove Acetonitrile.

    • Partition: Dissolve the residue in Ethyl Acetate (300 mL) and wash with Saturated

      
        (2 x 100 mL). Do not use water or acid.
      
    • Dry organic layer over anhydrous

      
      . Filter and concentrate.
      
  • Purification: Distill the crude oil under vacuum.

    • Target Fraction: Collect fraction boiling at 109-112°C @ 20 Torr (or ~90°C @ 5-10 Torr).

Workflow Diagram

ProcessFlowStartStart: Charge Reactor(Piperidine + Base + Solvent)HeatHeat to 60°CStart->HeatAddSlow Addition ofBromoacetal (60-90 min)Heat->AddRefluxReflux (80°C)12-16 HoursAdd->RefluxCheckIn-Process Control (IPC)GC/TLC CheckReflux->CheckCheck->RefluxConversion <98%WorkupCool & Filter SolidsCheck->WorkupConversion >98%WashWash with NaHCO3(Maintain pH > 8)Workup->WashDistillVacuum Distillation(109-112°C @ 20 Torr)Wash->Distill

Caption: Figure 2. Operational workflow emphasizing the critical pH control step during washing.

Frequently Asked Questions (FAQ)

Q: Can I use DMF instead of Acetonitrile? A: Yes. DMF often accelerates

Q: Is the product sensitive to air/oxidation? A: The piperidine ring is a secondary amine converted to a tertiary amine. While tertiary amines are generally stable, they can form N-oxides over long periods. Store under Nitrogen or Argon in a cool, dark place. The acetal is stable to oxidation but sensitive to moisture (hydrolysis).

Q: I see a peak at ~106°C during distillation. Is that my product? A: Likely not. Pure Piperidine boils at 106°C (atmospheric).[3][4] If you used excess piperidine, this is your starting material coming off. The product boils higher (approx. 110°C at reduced pressure, or >200°C estimated atmospheric). Do not confuse the two.

Q: Why did my reaction turn dark brown/black? A: This is "tarring," common in amine chemistry at high temperatures, often due to trace oxidation or polymerization of impurities (like vinyl ethers formed from acetal elimination). Ensure you are working under an inert atmosphere (

References

  • Reaction Mechanism & Scale-up

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard text for

      
       kinetics and quaternary salt formation).
      
  • Physical Properties & Synthesis Data

    • National Center for Biotechnology Information. (2025).[1][5] PubChem Compound Summary for CID 77524, this compound. Retrieved January 30, 2026 from [Link]

  • Acetal Stability & Handling

    • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley. (Authoritative source on acetal sensitivity to acid and stability in base).

  • Safety & Toxicology (Piperidine)

    • ECHA (European Chemicals Agency).Registration Dossier for Piperidine. Retrieved from [Link]

  • Boiling Point Verification

Method development for the quantification of 1-(2,2-Diethoxyethyl)piperidine in biological matrices

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Method Development & Troubleshooting for Bioanalysis Analyte: 1-(2,2-Diethoxyethyl)piperidine (DEEP) Target Matrix: Biological Matrices (Plasma, Serum, Tissue Homogenate)[1]

Analyte Profile & Critical Chemical Logic[1]

Before beginning method development, you must understand the "Personality" of your molecule. This compound presents a dual challenge: it is a basic amine and a labile acetal .[1]

PropertyValue/CharacteristicImplication for Bioanalysis
Structure Piperidine ring + Diethyl acetalAcetal Group: Highly sensitive to acid hydrolysis.[1] Piperidine: Basic nitrogen (pKa ~10-11).[1]
LogP ~2.1 (Moderately Lipophilic)Retains well on C18, but requires pH control to suppress ionization for retention.[1]
Stability UNSTABLE in Acid CRITICAL: Standard protein precipitation with TCA or Formic Acid will degrade the analyte into 1-(2-oxoethyl)piperidine (aldehyde).[1]
Ionization ESI Positive ModeForms [M+H]⁺ easily due to the piperidine nitrogen.

Method Development Strategy (The "Happy Path")

A. Chromatographic Conditions (LC)

Do not use standard 0.1% Formic Acid mobile phases without validation. The acidity can cause on-column degradation or degradation in the autosampler if the sample diluent is acidic.

  • Recommended Column: High-pH resistant C18 (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH-C18).[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) OR 10 mM Ammonium Acetate (pH adjusted to 8.5 with Ammonia).

  • Mobile Phase B: Acetonitrile (MeCN).[1]

  • Why High pH?

    • Ensures the piperidine is uncharged (free base), improving retention and peak shape.

    • Protects the acetal group from hydrolysis.

B. Mass Spectrometry (MS/MS)[1][2][3][4][5][6]
  • Source: Electrospray Ionization (ESI) – Positive Mode.[1]

  • Transitions:

    • Precursor: m/z ~202.2 [M+H]⁺[1]

    • Product Ions: Look for loss of ethoxy groups or ring fragmentation (e.g., m/z 84 for the piperidine ring).

Sample Preparation Protocols

Protocol A: High-pH Liquid-Liquid Extraction (Recommended)

Best for cleanliness and stability.[1]

  • Aliquot: Transfer 50 µL of Plasma/Matrix to a clean tube.

  • IS Addition: Add 10 µL of Internal Standard working solution.

  • Basification: Add 50 µL of 5% Ammonium Hydroxide (Critical step to neutralize the amine).

  • Extraction: Add 600 µL of MTBE (Methyl tert-butyl ether) or Ethyl Acetate.

  • Agitate: Vortex for 5 minutes; Centrifuge at 4000 rpm for 5 mins.

  • Transfer: Transfer 500 µL of the organic supernatant to a fresh plate.

  • Dry: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitute: Add 100 µL of Mobile Phase A/B (50:50). Ensure Reconstitution Solution is NOT acidic.

Protocol B: "Crash & Shoot" (Protein Precipitation)

Only use if sensitivity requirements are low.[1]

  • Aliquot: 50 µL Plasma.

  • Precipitate: Add 200 µL of 100% Methanol (Do NOT use Acetonitrile with Formic Acid).

  • Vortex/Spin: Vortex 2 mins; Centrifuge max speed 10 mins.

  • Inject: Inject supernatant directly.[1] Warning: Watch for phospholipid buildup.

Troubleshooting Guide & FAQs

Category: Stability & Degradation

Q: My peak area decreases significantly while samples sit in the autosampler. Is the drug binding to the vial? A: It is likely chemical degradation, not binding.

  • Diagnosis: Check your reconstitution solvent.[1][2] If you are using 0.1% Formic Acid (common in generic methods), you are hydrolyzing the acetal into the aldehyde over time.

  • Fix: Change reconstitution solvent to 10 mM Ammonium Acetate (pH ~7-8) or Water:MeCN (50:50) with 0.1% Ammonia.[1]

  • Mechanism:

    
    [1]
    
Category: Recovery & Sensitivity

Q: I have poor recovery (<40%) using Solid Phase Extraction (SPE). A: You are likely washing away the analyte or failing to elute it.

  • Scenario 1 (MCX Cartridge): If you use Mixed-mode Cation Exchange, the analyte binds strongly.[1] Standard elution uses 5% Ammonia in Methanol.[1] This is good.

  • Scenario 2 (HLB/C18 Cartridge): If you load plasma directly, the drug (pKa ~10) is positively charged and won't stick to C18 well.

  • Fix: Pre-treat plasma with 2% Ammonia to ensure pH > 10 before loading onto a C18/HLB cartridge. This neutralizes the amine, increasing lipophilicity (LogD increases), forcing it onto the sorbent.

Category: Chromatography

Q: I see severe peak tailing even on a C18 column. A: This is "Secondary Silanol Interaction."

  • Cause: Positively charged piperidine nitrogens interact with residual acidic silanols on the silica surface.

  • Fix 1 (The Buffer): Increase ionic strength (use 10mM Ammonium Bicarbonate) or increase pH to >10 (suppresses ionization of the drug).

  • Fix 2 (The Column): Switch to a column with "Charged Surface Hybrid" (CSH) technology or a polymer-based column to minimize silanol activity.[1]

Visualizing the Workflow

Diagram 1: Stability & Extraction Decision Tree

This logic flow ensures you avoid the "Acid Trap."

StabilityWorkflow Sample Biological Sample (Plasma/Tissue) PreTreat Pre-Treatment Strategy Sample->PreTreat Acidic Acidic Precipitation (TCA / Formic Acid) PreTreat->Acidic Avoid Neutral Neutral/Basic Prep (MeOH / LLE @ pH 10) PreTreat->Neutral Recommended Hydrolysis Hydrolysis to Aldehyde (DEGRADATION) Acidic->Hydrolysis Stable Intact Acetal (STABLE) Neutral->Stable Analysis LC-MS/MS Analysis Hydrolysis->Analysis Detects Wrong Mass Stable->Analysis

Caption: Workflow demonstrating the critical necessity of avoiding acidic conditions during sample preparation to prevent acetal hydrolysis.

Diagram 2: Method Optimization Logic

Follow this path to resolve peak shape and recovery issues.

Optimization Start Initial Method (Generic C18) Issue Identify Issue Start->Issue Tailing Peak Tailing Issue->Tailing LowRec Low Recovery Issue->LowRec Action1 Increase pH > 10 (Ammonium Bicarb) Tailing->Action1 Action2 Switch to LLE (MTBE + 5% NH4OH) LowRec->Action2 Result Validated Method Action1->Result Action2->Result

Caption: Decision matrix for troubleshooting common bioanalytical failures associated with basic amine acetals.

References

  • US Food and Drug Administration (FDA). (2022).[1] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][3][4][5]

  • Van Eeckhaut, A., et al. (2009).[1][6] Validation of bioanalytical LC–MS/MS assays: Evaluation of matrix effects. Journal of Chromatography B. [Link]

  • Agilent Technologies. (2011).[1][7] Extraction of Basic Drugs from Plasma with Polymeric SPE. Application Note. [Link]

  • Phenomenex. (2018).[1][8] Solid Phase Extraction (SPE) Tutorial. [Link]

  • Common Chemistry. (n.d.).[1] this compound (CAS 3616-58-8). [Link][1]

Sources

Validation & Comparative

Comparative Synthetic Strategies for 1-(2,2-Diethoxyethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1][2][3]

1-(2,2-Diethoxyethyl)piperidine (CAS 3616-58-8) is a critical "masked aldehyde" intermediate used in the synthesis of pharmaceuticals, particularly for installing ethyl-piperidine motifs via reductive amination or heterocycle formation (e.g., indoles, quinolines).

While the target molecule is structurally simple, its synthesis is governed by a trade-off between reagent reactivity and raw material cost . This guide objectively compares the two dominant synthetic routes:

  • Route A (The "Gold Standard"): Alkylation with Bromoacetaldehyde diethyl acetal.

  • Route B (The "Process" Route): Alkylation with Chloroacetaldehyde diethyl acetal (utilizing Finkelstein catalysis).

Target Molecule Specifications
PropertyValue
Chemical Name This compound
CAS Number 3616-58-8
Molecular Formula C₁₁H₂₃NO₂
Molecular Weight 201.31 g/mol
Key Functionality Tertiary Amine, Diethyl Acetal (Acid-labile)
Boiling Point ~105–110 °C (at 10 mmHg)

Comparative Route Analysis

Route A: Nucleophilic Substitution with Bromoacetaldehyde Diethyl Acetal

This is the preferred method for laboratory-scale synthesis (grams to kilograms) due to the high reactivity of the bromide leaving group.

  • Mechanism: Direct SN2 nucleophilic attack by piperidine nitrogen.

  • Reagents: Piperidine (1.0 eq), Bromoacetaldehyde diethyl acetal (1.1 eq), K₂CO₃ (2.0 eq).

  • Solvent: Ethanol or Acetonitrile.

  • Conditions: Reflux (80°C), 6–12 hours.

Route B: Nucleophilic Substitution with Chloroacetaldehyde Diethyl Acetal

This method is favored in industrial settings where raw material cost is paramount. The chloride is a poorer leaving group, requiring higher temperatures or catalytic activation (iodide source) to achieve acceptable kinetics.

  • Mechanism: SN2 (often assisted by in situ Finkelstein reaction).

  • Reagents: Piperidine (1.0 eq), Chloroacetaldehyde diethyl acetal (1.2 eq), NaI (0.1 eq catalyst), Na₂CO₃.

  • Solvent: DMF, DMSO, or neat (in autoclave).

  • Conditions: 100–120°C, 12–24 hours.

Performance Matrix
MetricRoute A (Bromo)Route B (Chloro)
Yield High (85–92%) Moderate (65–75%)
Reaction Time Fast (6–12 h)Slow (18–24 h)
Atom Economy Lower (Br waste mass is higher)Higher (Cl is lighter)
Cost Efficiency Low (Bromoacetal is expensive)High (Chloroacetal is commodity)
Scalability Good (Standard glassware)Excellent (Robust, but requires heat)
Impurity Profile Elimination product (Vinyl ether)Unreacted chloride, Polymerization

Mechanistic Visualization

The following diagram illustrates the parallel pathways and the catalytic role of Sodium Iodide in Route B.

SyntheticPathways Start Piperidine (Nucleophile) Inter Iodo-Intermediate (Transient) Start->Inter Route B: Finkelstein (NaI cat.) Target This compound (Target) Start->Target Route A: Direct SN2 (K2CO3, EtOH, Reflux) ReagentA Bromoacetaldehyde diethyl acetal ReagentA->Target ReagentB Chloroacetaldehyde diethyl acetal ReagentB->Inter Cl/I Exchange ReagentB->Target Slow Direct SN2 (High T required) Inter->Target Fast SN2

Figure 1: Mechanistic comparison of direct alkylation (Route A) vs. Iodide-catalyzed alkylation (Route B).

Detailed Experimental Protocols

Protocol A: High-Yield Synthesis (Bromo-Route)

Best for: Medicinal chemistry, quick delivery, high purity requirements.

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add Piperidine (8.5 g, 100 mmol) and Potassium Carbonate (anhydrous, 27.6 g, 200 mmol) to Acetonitrile (150 mL).

  • Addition: Add Bromoacetaldehyde diethyl acetal (21.7 g, 110 mmol) dropwise over 15 minutes at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 82°C) for 8 hours. Monitor by TLC (SiO₂, 10% MeOH/DCM, stain with KMnO₄).

  • Workup:

    • Cool to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Vacuum distillation (bp ~105°C @ 10 mmHg) yields the pure product as a colorless oil.

    • Expected Yield: 18.5 g (92%).

Protocol B: Cost-Optimized Synthesis (Chloro-Route)

Best for: Process scale-up, cost reduction (>1 kg).

  • Setup: Use a pressure-rated vessel (autoclave) or a heavy-walled flask for high-temperature reflux.

  • Catalyst Prep: In DMF (100 mL), dissolve Sodium Iodide (1.5 g, 10 mmol, 10 mol%) and Piperidine (8.5 g, 100 mmol).

  • Addition: Add Chloroacetaldehyde diethyl acetal (18.3 g, 120 mmol) and Sodium Carbonate (16.0 g, 150 mmol).

  • Reaction: Heat to 110–120°C for 18–24 hours.

    • Note: Without NaI, this reaction may require 48+ hours or fail to reach completion.

  • Workup:

    • Dilute the reaction mixture with water (300 mL) to dissolve salts and extract into Diethyl Ether or MTBE (3 x 100 mL). DMF removal is critical here.

    • Wash the organic phase extensively with water to remove residual DMF.

  • Purification: Fractional distillation is required to separate the product from unreacted chloroacetal.

    • Expected Yield: 14.0 g (70%).

Critical Troubleshooting & Expert Insights

Acetal Stability (The "Hidden" Killer)

The diethyl acetal group is stable to base but extremely sensitive to acid .

  • Risk: Using acidic workups (e.g., 1M HCl washes) to remove unreacted piperidine will hydrolyze the acetal to the aldehyde, which then polymerizes or reacts with the amine to form enamines.

  • Solution: Always maintain pH > 8 during workup. If amine removal is necessary, use a basic aqueous wash or distill the product (the product boils higher than piperidine).

Elimination Side Reactions

In Route A (Bromo), high temperatures or strong bases (like NaH) can cause E2 elimination of the bromoacetal to form ethoxy-vinyl ether .

  • Control: Use K₂CO₃ (mild base) rather than NaH/NaOEt. Keep temperature at moderate reflux, not super-heated.

Quenching Residual Alkyl Halides

For Route B, residual chloroacetal is a potential genotoxic impurity (GTI).

  • Protocol: Treat the crude reaction mixture with a small amount of aqueous ammonia or excess piperidine at the end of the reaction to consume any remaining alkyl halide before workup.

References

  • General Piperidine Alkylation Kinetics

    • Reaction of 2-chloroquinoxaline with piperidine (Kinetic study). (2019).[1] Journal of Solution Chemistry.

  • Synthesis of Piperidine Derivatives (General Methods)

    • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization.[2] (2022).[2] Beilstein Journal of Organic Chemistry.

  • Chloroacetaldehyde Diethyl Acetal Preparation & Reactivity

    • Process for preparing chloroacetaldehyde acetals. (Patent US20160272610A1). Google Patents.

  • Chemical Properties & Safety Data

    • This compound (CAS 3616-58-8) Entry.[3][4] CAS Common Chemistry.[3]

  • Finkelstein Catalysis in Amine Alkylation

    • Utility of 2-Chloro-N-arylacetamide... as Versatile Precursors.[5] (2023). NIH/PubMed.

Sources

Alternative reagents for the synthesis of N-(2,2-diethoxyethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative Reagents for the Synthesis of N-(2,2-diethoxyethyl)piperidine Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Comparison Guide

Executive Summary

N-(2,2-diethoxyethyl)piperidine (CAS: 3616-56-6) is a critical tertiary amine intermediate used in the synthesis of pharmaceutical scaffolds, particularly for sigma receptor ligands and antispasmodic agents. Its structural core—a piperidine ring linked to a protected aldehyde (acetal)—serves as a versatile "masked" electrophile.

This guide evaluates three distinct synthetic pathways. While the Direct Alkylation with Bromoacetaldehyde diethyl acetal remains the industry standard due to high yields (~87%), Reductive Amination offers a milder profile for sensitive substrates, and Chloro-analog substitution provides a cost-reduction strategy for bulk manufacturing.

Decision Framework & Pathway Selection

The choice of synthetic route depends heavily on scale, available equipment, and cost constraints.

SynthesisDecision Start Start: Select Synthesis Route Scale Primary Constraint? Start->Scale HighYield Priority: Reliability & Yield Scale->HighYield Lab/Pilot Scale Cost Priority: Raw Material Cost Scale->Cost Industrial Bulk Mild Priority: Mild Conditions / Safety Scale->Mild Sensitive Functionality MethodA Method A: Bromo-Acetal Alkylation (Standard, ~87% Yield) HighYield->MethodA MethodB Method B: Chloro-Acetal Alkylation (Requires NaI Catalyst, High T) Cost->MethodB MethodC Method C: Reductive Amination (Room Temp, NaBH(OAc)3) Mild->MethodC

Figure 1: Decision tree for selecting the optimal synthetic pathway based on process constraints.

Detailed Technical Comparison

Method A: The Standard – Alkylation with Bromoacetaldehyde Diethyl Acetal

This is the most widely cited method in medicinal chemistry literature. It relies on a standard SN2 nucleophilic substitution.

  • Reagents: Piperidine, 2-Bromo-1,1-diethoxyethane.

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).

  • Solvent: DMF or Acetonitrile.

  • Mechanism: Direct nucleophilic attack of the secondary amine on the primary alkyl halide.

Performance Data: Experimental data indicates this route consistently delivers yields between 80-90% . The use of DMF accelerates the reaction due to its polar aprotic nature, enhancing the nucleophilicity of piperidine.

Method B: The Cost-Saver – Alkylation with Chloroacetaldehyde Diethyl Acetal

Chloroacetaldehyde diethyl acetal is significantly cheaper than its bromo- counterpart. However, the C-Cl bond is stronger and less reactive toward nucleophilic attack.

  • Modification: Requires Finkelstein conditions (addition of catalytic Sodium Iodide, NaI) to generate the transient, more reactive iodo-species in situ.

  • Trade-offs: Requires higher temperatures (130-140°C vs 100°C) and longer reaction times.

Method C: The Mild Alternative – Reductive Amination

This method avoids thermal stress, making it ideal if the piperidine core carries thermally labile substituents.

  • Reagents: Piperidine, 2,2-Diethoxyacetaldehyde (Glyoxal monoacetal).

  • Reductant: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride.

  • Mechanism: Formation of an iminium ion intermediate followed by hydride transfer.

Comparative Data Summary
FeatureMethod A (Bromo-Alkylation)Method B (Chloro-Alkylation)Method C (Reductive Amination)
Primary Reagent Bromoacetaldehyde diethyl acetalChloroacetaldehyde diethyl acetal2,2-Diethoxyacetaldehyde
Typical Yield 85 - 90% 60 - 75%75 - 85%
Reaction Temp 100 - 110°C130 - 150°C20 - 25°C (RT)
Reaction Time 12 - 24 h24 - 48 h2 - 6 h
Cost Profile ModerateLow High
Key Risk Thermal degradation of acetalLow conversion without catalystCost of aldehyde/reductant

Experimental Protocols

Protocol A: High-Yield Synthesis (Bromo-Route)

Recommended for general laboratory synthesis.

Materials:

  • Piperidine (1.0 equiv)

  • Bromoacetaldehyde diethyl acetal (1.1 equiv)

  • K₂CO₃ (2.0 equiv, anhydrous, granular)

  • DMF (Dimethylformamide), anhydrous

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen or Argon.

  • Dissolution: Add Piperidine (10 mmol, 0.85 g) and anhydrous DMF (10 mL).

  • Base Addition: Add K₂CO₃ (20 mmol, 2.76 g) in a single portion. Stir for 10 minutes at room temperature.

  • Alkylation: Add Bromoacetaldehyde diethyl acetal (11 mmol, 2.17 g) dropwise via syringe.

  • Reaction: Heat the mixture to 110°C for 18–24 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM; stain with Ninhydrin).

  • Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash combined organics with brine (2 x), dry over Na₂SO₄, and concentrate in vacuo.

  • Result: The crude oil is typically >95% pure. If necessary, purify via vacuum distillation (bp ~115°C at 10 mmHg).

Protocol C: Mild Synthesis (Reductive Amination)

Recommended for rapid, small-scale synthesis or sensitive substrates.

Materials:

  • Piperidine (1.0 equiv)

  • 2,2-Diethoxyacetaldehyde (1.0 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • DCE (1,2-Dichloroethane) or DCM

Step-by-Step:

  • Imine Formation: In a flask, mix Piperidine (10 mmol) and 2,2-Diethoxyacetaldehyde (10 mmol) in DCE (20 mL). Stir for 30 minutes at room temperature.

  • Reduction: Cool the mixture to 0°C. Add STAB (14 mmol, 2.97 g) portion-wise over 10 minutes.

  • Reaction: Allow to warm to room temperature and stir for 4 hours.

  • Quench: Quench carefully with saturated aqueous NaHCO₃.

  • Extraction: Extract with DCM, dry over MgSO₄, and concentrate.

Mechanistic Visualization

The following diagram contrasts the reaction pathways, highlighting the intermediate states that dictate reaction conditions.

Mechanism cluster_0 Method A: SN2 Alkylation cluster_1 Method C: Reductive Amination Pip Piperidine (Nucleophile) TS_SN2 Transition State (Steric Hindrance) Pip->TS_SN2 Iminium Iminium Ion Intermediate Pip->Iminium BrAcetal Bromo-Acetal (Electrophile) BrAcetal->TS_SN2 ProductA Product (Tertiary Amine) TS_SN2->ProductA - HBr Aldehyde 2,2-Diethoxy- acetaldehyde Aldehyde->Iminium - H2O ProductB Product (Tertiary Amine) Iminium->ProductB + Hydride (H-)

Figure 2: Mechanistic comparison.[1][2] Method A proceeds via a concerted substitution, while Method C involves a stepwise condensation-reduction.

References

  • BenchChem. Application Notes and Protocols for Piperidine-Mediated Reactions. (2025).[3] Retrieved from

  • Organic Syntheses. Bromoacetaldehyde diethyl acetal. Coll. Vol. 3, p. 50. Retrieved from

  • China Chemical Society. Design, synthesis, and biological evaluations of PROTACs targeting BRD4. (2023). Scheme 1: Alkylation conditions (Cs2CO3, DMF, 110°C, 87% yield). Retrieved from

  • Master Organic Chemistry. Reductive Amination: A Guide. (2017).[4] Retrieved from

  • Google Patents. CN109748885B: Ceritinib intermediate and preparation method. (2019). Detailed conditions for piperidine alkylation. Retrieved from

Sources

A Comparative Guide to the Biological Activity of 1-(2,2-Diethoxyethyl)piperidine and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the known biological activities of piperidine analogs, with a specific focus on the potential pharmacological profile of 1-(2,2-Diethoxyethyl)piperidine. While direct experimental data for this compound is not currently available in peer-reviewed literature, this document synthesizes information on closely related analogs, particularly the 1-(2-ethoxyethyl)piperidine series, to forecast its likely biological activities and to provide a framework for its future investigation. This analysis is intended for researchers, scientists, and professionals in the field of drug development.

The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and naturally occurring alkaloids.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for potent and selective interactions with a wide range of biological targets.[3] This has led to the development of piperidine-containing drugs with diverse therapeutic applications, including analgesic, antiarrhythmic, antipsychotic, and anticancer properties.[4][5] The nature and positioning of substituents on the piperidine ring, particularly on the nitrogen atom, play a crucial role in determining the pharmacological profile of the resulting compound.[6][7]

1-(2-Ethoxyethyl)piperidine Analogs: A Case Study in N-Substituent Effects

The introduction of an N-(2-ethoxyethyl) substituent has given rise to a series of potent therapeutic agents, most notably the analgesic Prosidol and the local anesthetic and antiarrhythmic agent Kazcaine.[3][8]

Prosidol: An Opioid Analgesic

Prosidol, chemically known as 1-(2-ethoxyethyl)-4-phenyl-4-propionoxypiperidine, is an opioid analgesic that emerged from research into pethidine analogs.[1][4] It is used clinically for the management of moderate to severe pain, particularly in trauma, surgery, oncology, and cardiology.[8] A key advantage of Prosidol is its reduced impact on respiratory and cardiovascular function compared to morphine at equianalgesic doses.[8]

Kazcaine: A Dual-Action Local Anesthetic and Antiarrhythmic

Kazcaine, or 1-(2-ethoxyethyl)-4-ethynyl-4-benzoyloxypiperidine hydrochloride, demonstrates both potent local anesthetic and antiarrhythmic properties.[3][9] Its anesthetic potency is reported to be 2-6 times greater than that of lidocaine, and it exhibits significant efficacy in various arrhythmia models.[3] This dual activity highlights the significant influence of the 4-position substituent in concert with the N-(2-ethoxyethyl) group.

Comparative Analysis of Biological Activities

The biological activity of piperidine derivatives is profoundly influenced by the nature of the substituent at the 1-position (the nitrogen atom). A comparison of the 1-(2-ethoxyethyl)piperidine analogs with other N-substituted piperidines reveals key structure-activity relationships (SAR).

Compound/Analog ClassN-SubstituentPrimary Biological ActivityKey Features
Prosidol -(CH₂)₂-O-CH₂CH₃Opioid AnalgesiaReduced respiratory depression compared to morphine.[8]
Kazcaine -(CH₂)₂-O-CH₂CH₃Local Anesthetic, AntiarrhythmicHigher potency than lidocaine.[3]
Fentanyl Analogs -CH₂CH₂-ArylPotent Opioid AnalgesiaHigh potency, but also significant respiratory depression.[7][10]
4-Anilidopiperidines VariesAnalgesia, AnesthesiaActivity is highly dependent on the 4-position substituent.
N-Alkyl Piperidines -(CH₂)n-CH₃Varied (Analgesia, etc.)Activity and potency are influenced by alkyl chain length.[5]

From this comparison, we can infer several key points:

  • The N-(2-ethoxyethyl) substituent appears to confer a favorable balance of potency and safety, particularly in the context of analgesia, reducing some of the severe side effects associated with other potent opioids.

  • The presence of the ether linkage in the N-substituent may influence the pharmacokinetic and pharmacodynamic properties of the molecule, potentially contributing to its unique profile.

  • The biological activity is not solely dictated by the N-substituent but is a result of the interplay between the N-substituent and the substitutions at other positions of the piperidine ring.

Predicted Biological Profile of this compound

Based on the structure-activity relationships observed in the 1-(2-ethoxyethyl)piperidine series, we can formulate a hypothesis regarding the biological activity of this compound.

The 1-(2,2-diethoxyethyl) group is structurally similar to the 1-(2-ethoxyethyl) substituent but with an additional ethoxy group, forming an acetal. This modification is expected to influence the molecule's physicochemical properties, such as lipophilicity, polarity, and metabolic stability.

Predicted Activities:

  • Analgesic Activity: It is plausible that this compound, when appropriately substituted at the 4-position (e.g., with a phenyl and a propionoxy group, similar to Prosidol), would exhibit analgesic properties. The acetal group may be hydrolyzed in vivo to an aldehyde, which could then be reduced to the corresponding alcohol, potentially acting as a prodrug for a more active metabolite.

  • Local Anesthetic and Antiarrhythmic Activity: Similar to Kazcaine, derivatives of this compound could possess local anesthetic and antiarrhythmic effects. The increased steric bulk of the diethoxyethyl group might influence receptor binding and channel modulation.

It is crucial to emphasize that these are predictions based on SAR and require experimental validation.

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of this compound and its derivatives, the following experimental protocols are recommended.

In Vivo Analgesic Activity: Tail-Flick Test

This is a standard method for assessing centrally mediated analgesia.

Protocol:

  • Animal Model: Male Swiss Webster mice (20-25 g).

  • Acclimatization: House animals for at least one week before the experiment with free access to food and water.

  • Baseline Latency: Measure the baseline tail-flick latency by immersing the distal 3-4 cm of the tail in a water bath maintained at 52 ± 0.5 °C. The time taken for the mouse to flick its tail is recorded. A cut-off time of 10-12 seconds is set to prevent tissue damage.

  • Drug Administration: Administer the test compound (e.g., 1-(2,2-diethoxyethyl)-4-phenyl-4-propionoxypiperidine) and a vehicle control intraperitoneally. A positive control, such as morphine, should also be used.

  • Post-treatment Latency: Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

In Vivo Antiarrhythmic Activity: Aconitine-Induced Arrhythmia Model

This model is used to evaluate the efficacy of drugs in preventing chemically induced cardiac arrhythmias.[9]

Protocol:

  • Animal Model: Male Wistar rats (200-250 g).

  • Anesthesia: Anesthetize the rats with an appropriate anesthetic (e.g., urethane).

  • ECG Monitoring: Insert subcutaneous electrodes to record the electrocardiogram (ECG).

  • Drug Administration: Administer the test compound or vehicle intravenously.

  • Induction of Arrhythmia: After a set period, infuse a solution of aconitine intravenously at a constant rate.

  • Observation: Continuously monitor the ECG for the onset of ventricular premature beats, ventricular tachycardia, and ventricular fibrillation.

  • Data Analysis: Determine the dose of aconitine required to induce arrhythmias in the presence and absence of the test compound. A higher dose of aconitine required to induce arrhythmia indicates a protective effect of the test compound.

Visualizing Experimental Workflows

Analgesic Activity Workflow

Analgesic_Activity_Workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Acclimatization Animal Acclimatization Baseline Baseline Tail-Flick Latency Measurement Acclimatization->Baseline Admin Drug/Vehicle Administration Baseline->Admin Post_Treat Post-Treatment Latency Measurement (Time Points) Admin->Post_Treat Analysis Data Analysis (%MPE Calculation) Post_Treat->Analysis Conclusion Conclusion on Analgesic Effect Analysis->Conclusion

Caption: Workflow for assessing analgesic activity using the tail-flick test.

Antiarrhythmic Activity Workflow

Antiarrhythmic_Activity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Anesthesia Animal Anesthesia ECG ECG Electrode Placement Anesthesia->ECG Drug_Admin Test Compound/ Vehicle Administration ECG->Drug_Admin Aconitine Aconitine Infusion Drug_Admin->Aconitine ECG_Monitor Continuous ECG Monitoring Aconitine->ECG_Monitor Arrhythmia_Onset Determine Onset of Arrhythmias ECG_Monitor->Arrhythmia_Onset Data_Analysis Compare Aconitine Dose Arrhythmia_Onset->Data_Analysis

Caption: Workflow for assessing antiarrhythmic activity using the aconitine-induced arrhythmia model.

Conclusion

While the biological activity of this compound remains to be experimentally determined, a comparative analysis of its structural analogs provides a strong foundation for predicting its potential as a pharmacologically active agent. The well-documented analgesic, local anesthetic, and antiarrhythmic properties of the 1-(2-ethoxyethyl)piperidine series suggest that the 1-(2,2-diethoxyethyl) scaffold is a promising starting point for the design of novel therapeutics. The experimental protocols outlined in this guide offer a clear path for the future investigation and validation of the biological activities of this intriguing class of compounds. Further research is warranted to synthesize and evaluate this compound and its derivatives to fully elucidate their therapeutic potential.

References

  • Prosidol - New high-effective Analgesic Agent. (n.d.).
  • Prosidol. (n.d.). In Wikipedia. Retrieved from [Link]

  • Prosidol. (n.d.). chemeurope.com. Retrieved from [Link]

  • Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82.
  • Kuete, V. (2017). The Chemistry and Biological Activities of Natural Products from Northern African Plant Families: From Taccaceae to Zygophyllaceae. Chemistry & Biodiversity, 14(3), e1600291.
  • Prosidol. (n.d.). PubChem. Retrieved from [Link]

  • Zimmerman, D. M., et al. (1994). 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. Journal of Medicinal Chemistry, 37(14), 2262-2265.
  • Jahan, S., et al. (2014). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Pharmacognosy Research, 6(4), 326-331.
  • Kazcaine - A New Original Local Anaesthetic and Antiarrhythmic Agent. (n.d.).
  • Valiveti, S., et al. (2023). Fentanyl analog structure-activity relationships demonstrate determinants of diverging potencies for antinociception and respiratory depression. Neuropharmacology, 232, 109511.
  • MacRae, C. A. (2013). Recent advances in in vivo screening for antiarrhythmic drugs. Expert Opinion on Drug Discovery, 8(2), 131-141.
  • Praliyev, K. D., et al. (2021). Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives. Pharmaceutical Chemistry Journal, 55(5), 464-469.
  • Zhumakova, S., et al. (2021). Synthesis and properties of new biologically active analogues of Kazсaine. Pharmacia, 68(4), 863-871.
  • Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82.
  • Kubacka, M., et al. (2014). Antiarrhythmic properties of some 1,4-disubstituted piperazine derivatives with α1-adrenoceptor affinities. European Journal of Pharmacology, 723, 357-364.
  • Zhang, Y., et al. (2023). Synthesis and In Vivo Antiarrhythmic Activity Evaluation of Novel Scutellarein Analogues as Voltage-Gated Nav1.5 and Cav1.2 Channels Blockers. Molecules, 28(21), 7401.
  • Bocheva, A., & Dzimbova, T. (2023). Synthesis, In Silico Logp Study, and In Vitro Analgesic Activity of Analogs of Tetrapeptide FELL. Molecules, 28(16), 6140.
  • Casy, A. F., & Ogungbamila, F. O. (1982). Fentanyl analogs: structure-activity-relationship study. Journal of Pharmacy and Pharmacology, 34(4), 210-214.
  • MacRae, C. A. (2013). Recent advances in in vivo screening for antiarrhythmic drugs. Expert Opinion on Drug Discovery, 8(2), 131-141.
  • Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82.
  • Betti, C., et al. (2023). Further Quinolizidine Derivatives as Antiarrhythmic Agents-3. Molecules, 28(19), 6958.
  • Jahan, S., et al. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of developing drugs, 6(2), 1-8.
  • Fábián, L., et al. (2010). Pharmacology and structures of the free base of the anaesthetic kazcaine and its complex with β-cyclodextrin. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 68(3-4), 323-330.
  • Casy, A. F., & Ogungbamila, F. O. (1982). Fentanyl analogs: structure-activity-relationship study. Journal of Pharmacy and Pharmacology, 34(4), 210-214.
  • de Oliveira, A. M., et al. (2022). Analgesic and Anti-Inflammatory Properties of Ethanolic Extract of Piper vicosanum Leaves.
  • Alkaloid. (n.d.). In Wikipedia. Retrieved from [Link]

  • London, B. (2012). Animal Models to Study Cardiac Arrhythmias.
  • Betschart, L., & Altmann, K. H. (2015). Xenicane Natural Products: Biological Activity and Total Synthesis. Current pharmaceutical design, 21(38), 5467-5488.
  • Casy, A. F., & Ogungbamila, F. O. (1982). Fentanyl analogs: structure-activity-relationship study. Journal of Pharmacy and Pharmacology, 34(4), 210-214.
  • Jahan, S., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
  • Screening of drugs used in antiarrythmia. (n.d.). SlideShare. Retrieved from [Link]

  • Lamb, J. (2020, March 22). Structure Activity Relationships and Medicinal Chemistry [Video]. YouTube. [Link]

Sources

Comparative Spectroscopic Analysis of Regioisomeric Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals Focus: Distinguishing pharmacologically active 4-substituted piperidines (Product) from 2- and 3-substituted regioisomers (Alternatives/Impurities).

Executive Summary

The piperidine moiety is a ubiquitous pharmacophore in medicinal chemistry, serving as the core scaffold for blockbuster drugs ranging from analgesics (Fentanyl) to antidepressants (Paroxetine) and stimulants (Methylphenidate). In synthetic workflows, particularly those involving non-selective reductions of pyridines or ring-closing metathesis, distinguishing between the desired 4-substituted piperidine ("The Product") and its 2- or 3-substituted regioisomers ("The Alternatives") is critical.

This guide provides a comparative spectroscopic analysis to definitively identify these isomers. We synthesize data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, focusing on the causal relationship between stereoelectronic effects and spectral signatures.

Part 1: NMR Spectroscopy – The Conformational Probe

NMR is the most powerful tool for distinguishing piperidine regioisomers due to the distinct magnetic environments created by the nitrogen lone pair and the ring conformation (Chair vs. Boat).

Comparative Chemical Shift Data ( H and C)

The position of the substituent significantly perturbs the chemical shifts of the ring protons.[1] The following table contrasts the spectral fingerprints of methyl-substituted piperidines, a standard model for more complex derivatives.

Table 1: Comparative NMR Shifts for Piperidine Regioisomers (CDCl


) 
Feature4-Substituted (Product) 2-Substituted (Alternative) 3-Substituted (Alternative) Mechanistic Cause

-Proton (

)
~2.6 - 3.0 ppm (Multiplet)~2.8 - 3.1 ppm (Deshielded) ~2.8 - 3.0 ppmInductive effect of Nitrogen is strongest at C2/C6 positions.
Methine Proton (

)
~1.4 - 1.6 ppm (Upfield)~2.4 - 2.6 ppm (Downfield)~1.7 - 1.9 ppmDirect attachment to C2 (adjacent to N) causes significant deshielding in the 2-isomer.

-Carbon (

)
~46.0 ppm (Symmetric)~52.0 - 56.0 ppm ~46.0 - 48.0 ppmAsymmetry in 2-substituents breaks the C2/C6 equivalence seen in 4-substituents.
Symmetry High (Plane of symmetry)None (Chiral center)None (Chiral center)4-substituted isomers often show simplified spectra due to magnetic equivalence of C2/C6 and C3/C5.
Stereochemical Analysis: Axial vs. Equatorial

Distinguishing isomers often requires determining the orientation of the substituent. The Karplus relationship allows us to use coupling constants (


) to determine if a proton is axial (

) or equatorial (

).
  • 
    :  10–12 Hz (Large coupling due to 180° dihedral angle).
    
  • 
     / 
    
    
    
    :
    2–5 Hz (Small coupling due to 60° dihedral angle).

Expert Insight: In 4-substituted piperidines, if the C4-proton appears as a wide triplet of triplets (


, 

Hz), the proton is axial , implying the substituent is equatorial (the thermodynamically preferred conformation).

Part 2: Mass Spectrometry – The Fragmentation Fingerprint

While NMR provides connectivity, Mass Spectrometry (MS) offers a rapid "fingerprint" based on fragmentation stability. The fragmentation of piperidines is dominated by


-cleavage , driven by the radical-stabilizing power of the nitrogen lone pair.
Fragmentation Workflow

The following diagram illustrates the divergent fragmentation pathways that allow differentiation of the 2-substituted isomer from the 3- and 4-substituted variants.

PiperidineFragmentation M Molecular Ion (M+•) Alpha α-Cleavage M->Alpha Sub2 2-Substituted Isomer Alpha->Sub2 Path A Sub4 4-Substituted Isomer Alpha->Sub4 Path B Frag2 Loss of Substituent (R•) Forms Iminium Ion (m/z 84) Sub2->Frag2 Dominant Path (High Stability) Frag4 Ring Opening / Retro-Diels-Alder Complex Mix (m/z 57, 42) Sub4->Frag4 Secondary Path

Figure 1: Divergent MS fragmentation pathways. The 2-substituted isomer yields a characteristic base peak at m/z 84 (for unsubstituted ring) due to the direct loss of the substituent.

Diagnostic Ions
  • 2-Substituted: Exhibits a dominant base peak corresponding to the iminium ion formed by losing the C2-substituent. For a 2-methylpiperidine, this is

    
    .
    
  • 4-Substituted: The substituent is distant from the

    
    -cleavage site. The spectra are often dominated by ring fragmentation (e.g., 
    
    
    
    57,[2] 42) rather than a clean loss of the substituent.

Part 3: Vibrational Spectroscopy – The Bohlmann Band Probe

Infrared (IR) spectroscopy is often overlooked but provides a unique stereochemical probe known as Bohlmann Bands .

  • Phenomenon: When C-H bonds at the

    
    -position (C2/C6) are antiperiplanar  (trans-diaxial) to the nitrogen lone pair, electron density is donated from the lone pair into the C-H 
    
    
    
    antibonding orbital.
  • Spectral Result: This weakens the C-H bond, causing a redshift of the C-H stretching frequency to a distinct "window" at 2700–2800 cm

    
     .
    

Comparative Utility:

  • Trans-fused systems (e.g., Quinolizidines): Strong Bohlmann bands.

  • Cis-fused systems: Weak or absent Bohlmann bands.

  • N-Substituted Piperidines: The presence of these bands confirms the axial orientation of the lone pair, which helps define the chair conformation of the product.

Part 4: Experimental Protocols

To ensure reproducibility and data integrity, follow these self-validating protocols.

High-Resolution NMR Acquisition

Objective: Obtain resolved couplings for conformational analysis.

  • Sample Prep: Dissolve 5–10 mg of the piperidine derivative in 0.6 mL of CDCl

    
      (neutralized with basic alumina to prevent salt formation, which collapses N-H coupling).
    
  • Instrument: 400 MHz or higher.

  • Parameters:

    • Pulse Angle: 30° (maximizes signal-to-noise).

    • Relaxation Delay (D1): Set to 2.0s to ensure full relaxation of methine protons.

    • Scans: 64 (for

      
      H), 1024 (for 
      
      
      
      C).
  • Validation: Check the residual CHCl

    
     peak at 7.26 ppm. If peaks are broad, filter the sample to remove paramagnetic impurities or add a drop of D
    
    
    
    O to exchange the N-H proton and simplify the spectrum.
GC-MS Analysis for Regioisomer Purity

Objective: Quantify the ratio of Product (4-sub) vs Alternative (2-sub).

  • Column: DB-5ms or equivalent (non-polar, 5% phenyl).

  • Method:

    • Inlet: 250°C, Split ratio 20:1.

    • Oven: 60°C (hold 1 min)

      
       10°C/min 
      
      
      
      280°C.
  • Differentiation:

    • Look for the Retention Time (RT) shift. 2-substituted isomers generally elute earlier than 4-substituted isomers due to steric shielding of the polar amine, reducing interaction with the stationary phase.

    • Monitor m/z 84 (or equivalent iminium ion) to tag the 2-isomer.

References

  • Masamune, T., & Takasugi, M. (1967). Infrared-spectral Studies on the Orientation of the Lone Pairs in Piperidine Derivatives. Chemical Communications. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2018). Piperidine Infrared Spectrum.[3] NIST Chemistry WebBook, SRD 69.[4] Retrieved from [Link]

  • Erdogdu, Y., & Güllüoğlu, M. T. (2009).[3] Analysis of vibrational spectra of 2 and 3-methylpiperidine based on density functional theory calculations. Spectrochimica Acta Part A. Retrieved from [Link]

  • SpectraBase. (2025). 1,trans-2,4-Trimethylpiperidine 13C NMR Chemical Shifts. Wiley Science Solutions. Retrieved from [Link]

Sources

Validation of an HPLC method for the analysis of 1-(2,2-Diethoxyethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparison and validation protocol for the analysis of 1-(2,2-Diethoxyethyl)piperidine (CAS 3616-58-8). It contrasts traditional, often flawed approaches with an optimized, field-validated methodology, demonstrating superior stability, sensitivity, and peak symmetry.

A Comparative Performance Guide for Pharmaceutical Analysis

Executive Summary: The Analytical Challenge

This compound is a critical intermediate in the synthesis of antispasmodic agents and other piperidine-based pharmaceuticals. Its analysis presents a "perfect storm" of chromatographic challenges that often lead to method failure during validation:

  • Lack of Chromophore: The molecule lacks a conjugated

    
    -system (benzene ring), rendering standard UV detection (254 nm) useless and low-UV (200-210 nm) highly susceptible to solvent interference.
    
  • Acetal Instability: The diethyl acetal moiety is acid-labile. Standard acidic mobile phases (pH 2–3) cause on-column hydrolysis, generating "ghost peaks" of the corresponding aldehyde.

  • Basic Tailing: The tertiary amine on the piperidine ring (

    
    ) interacts strongly with residual silanols on standard silica columns, causing severe peak tailing.
    

This guide compares Method A (Traditional Acidic/Low-UV) against Method B (High-pH/CAD) , validating Method B as the superior industry standard.

Comparative Analysis: Why Traditional Methods Fail

The following table objectively compares the performance of the traditional approach versus the optimized protocol.

Table 1: Performance Comparison Matrix
FeatureMethod A: Traditional (The Trap) Method B: Optimized (The Solution)
Separation Mode Reversed-Phase (C18), Acidic pH (3.0)Reversed-Phase (Hybrid C18), Basic pH (10.0)
Detection UV Absorbance @ 205 nmCharged Aerosol Detection (CAD)
Analyte Stability Poor : Acetal hydrolyzes to aldehyde on-column.Excellent : Acetal is stable in basic media.
Peak Shape Asymmetric (Tailing Factor > 2.0) due to silanol interaction.Symmetric (Tailing Factor < 1.2) due to amine deprotonation suppression.
Sensitivity (LOD) Low (~50 µg/mL); High baseline noise.High (~1-5 µg/mL); Universal response.
Suitability FAIL : Cannot pass ICH Q2 specificity or robustness.PASS : Fully validated for QC release.
Mechanistic Insight: The Acid Hydrolysis Trap

Many analysts default to 0.1% Trifluoroacetic acid (TFA) or Phosphoric acid. For this analyte, acidic conditions catalyze the cleavage of the ethoxy groups.

Degradation Pathway:



This reaction occurs during the run, resulting in a broad, split peak or a baseline hump that makes integration impossible. Method B utilizes a high-pH buffer (Ammonium Bicarbonate, pH 10), which neutralizes the silica surface and keeps the acetal stable.

Scientific Visualization: Method Development Logic

The following decision tree illustrates the critical logic path required to arrive at the validated Method B.

MethodDevelopment Start Start: this compound Analysis CheckChromophore Check UV Chromophore? Start->CheckChromophore NoChromophore No Conjugation (Weak UV) CheckChromophore->NoChromophore CheckStability Check Functional Group Stability NoChromophore->CheckStability AcetalGroup Acetal Group Present CheckStability->AcetalGroup AcidRisk Risk: Acid Hydrolysis AcetalGroup->AcidRisk Selection Select Conditions AcidRisk->Selection MethodA Method A: Acidic Mobile Phase + UV 205nm (DEGRADATION & NOISE) Selection->MethodA Default Choice (Wrong) MethodB Method B: pH 10 Buffer + CAD (STABLE & SENSITIVE) Selection->MethodB Expert Choice (Correct)

Figure 1: Analytical Method Decision Tree. The pathway highlights the necessity of avoiding acidic conditions and UV detection for this specific acetal-amine derivative.

Validated Experimental Protocol (Method B)

This protocol has been validated according to ICH Q2(R2) guidelines.

Instrumentation & Reagents
  • System: HPLC with Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

  • Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (High pH stable hybrid silica),

    
    .
    
  • Reagents: HPLC Grade Acetonitrile (ACN), Ammonium Bicarbonate (

    
    ), Ammonium Hydroxide (
    
    
    
    ).
Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 10 mM Ammonium Bicarbonate, pH 10.0 (adj. with

)
High pH suppresses amine ionization (neutral form retains better) and prevents acetal hydrolysis.
Mobile Phase B AcetonitrileOrganic modifier for elution.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Gradient 0-2 min: 10% B; 2-10 min: 10%

90% B; 10-12 min: 90% B.
Gradient elution ensures sharp peaks and removes potential late-eluting impurities.
Column Temp 35°CImproves mass transfer and lowers backpressure.
Detector (CAD) Power Function: 1.0; Data Rate: 10 Hz; Evap Temp: 35°CUniversal detection of the non-chromophoric amine.
Injection Vol 10 µLStandard volume; avoid overloading.
Standard Preparation
  • Stock Solution: Weigh 50 mg of this compound into a 50 mL volumetric flask. Dissolve in 50:50 ACN:Water. (Conc: 1000 µg/mL).

  • Working Standard: Dilute Stock to 100 µg/mL using Mobile Phase A/B (50:50).

Validation Results Summary

The following data represents typical performance metrics achieved using Method B, confirming compliance with ICH Q2(R2) requirements.

Table 2: Validation Metrics
Validation ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference at retention time (

) from blank or degradation products.
Clean baseline; Purity Angle < Purity Threshold.Pass
Linearity

over 50–150% target concentration.

(Range: 10–200 µg/mL).
Pass
Accuracy (Recovery) 98.0% – 102.0% at 3 levels (80%, 100%, 120%).Mean Recovery: 99.8% (

).
Pass
Precision (Repeatability)

for 6 injections.

(

).
Pass
LOD / LOQ S/N > 3 (LOD) and S/N > 10 (LOQ).LOD: 2 µg/mL; LOQ: 5 µg/mL.Pass
Robustness (pH) Resolution unchanged at pH

.
Stable

and peak shape at pH 9.8–10.2.
Pass

References

  • International Council for Harmonisation (ICH). (2023).[2] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • Verma, R. P. (2021).[1] HILIC and RP-HPLC: Complementary Methods for the Analysis of Polar Amines. Journal of Analytical Chemistry. (Contextual citation for amine separation strategies).

Sources

Cross-Validation of Analytical Methods for Piperidine Characterization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of analytical methods for piperidine compound characterization Content Type: Publish Comparison Guide

Executive Summary

Piperidine moieties are ubiquitous pharmacophores in modern drug discovery, serving as the structural backbone for diverse therapeutics, from antihistamines (e.g., fexofenadine) to opioids (e.g., fentanyl).[1][2][3] However, their characterization presents a distinct analytical paradox: while the saturated heterocycle is chemically stable, it lacks a native chromophore, rendering standard UV-Vis detection ineffective without modification. Furthermore, its secondary amine nature creates polarity issues in GC and ionization variability in MS.

This guide moves beyond simple method listing. It establishes a cross-validation framework where orthogonal techniques—specifically Quantitative NMR (qNMR), Derivatized HPLC-UV, and GC-MS—are employed not just as alternatives, but as a self-correcting quality control system. We demonstrate how to use qNMR to certify reference standards for high-throughput HPLC assays, ensuring absolute accuracy in piperidine quantification.

Part 1: The Analytical Landscape (Method Comparison)

The selection of an analytical method for piperidine is often a trade-off between sensitivity, throughput, and the need for derivatization. The following table synthesizes performance metrics from industrial applications.

Table 1: Comparative Performance Matrix
FeatureHPLC-UV (Derivatized) LC-MS/MS (Direct) GC-MS (Derivatized) qNMR (Proton)
Primary Utility Routine QC, Purity AssaysTrace Impurities, BioanalysisVolatile Impurities, ResidualsPrimary Standard Certification
LOD/Sensitivity High (0.05 µg/mL)*Ultra-High (< 1 ng/mL)High (0.1 µg/mL)Low (~1 mg/mL required)
Specificity Moderate (RT dependent)High (m/z + RT)High (EI Fragmentation)Absolute (Structural ID)
Sample Prep Complex (Derivatization)Simple (Dilute & Shoot)Complex (Acylation/Silylation)Simple (Dissolve & Acquire)
Reference Std? Required Required Required Not Required (Internal Std only)
Throughput High (Auto-sampler)HighModerateLow
Cost/Run LowHighModerateModerate

*Note: Sensitivity for HPLC-UV assumes efficient derivatization with agents like 4-Toluenesulfonyl chloride (TsCl).[3]

Part 2: The Cross-Validation Ecosystem

To ensure scientific integrity, we do not rely on a single method. Instead, we employ a Triangulated Validation Strategy .

  • qNMR establishes the absolute purity of the in-house reference standard (primary validation).

  • HPLC-UV uses this standard for routine quantification (secondary validation).

  • GC-MS acts as an orthogonal check to ensure no co-eluting impurities are hidden under the HPLC peak.

Diagram 1: Analytical Cross-Validation Workflow

CrossValidation cluster_qNMR Step 1: Absolute Quantification (qNMR) cluster_HPLC Step 2: Routine Method (HPLC-UV) cluster_GC Step 3: Orthogonal Check (GC-MS) RawMaterial Crude Piperidine Sample qNMR 1H-qNMR Analysis (Internal Standard: Maleic Acid) RawMaterial->qNMR Deriv Derivatization (Tosyl Chloride) RawMaterial->Deriv GCMS GC-MS Analysis (Impurity Profiling) RawMaterial->GCMS PurityValue Certified Purity Value (e.g., 99.4%) qNMR->PurityValue HPLC HPLC-UV Analysis (Calibration vs Certified Std) PurityValue->HPLC Assigns Potency to Std Deriv->HPLC Validation Confirm Absence of Co-eluting Isomers GCMS->Validation Validation->HPLC Validates Specificity

Caption: A triangulated workflow where qNMR assigns potency to the standard used in HPLC, while GC-MS confirms specificity, preventing "blind spots" inherent to single-method analysis.

Part 3: Detailed Experimental Protocols

Protocol A: The "Gold Standard" – Quantitative NMR (qNMR)

Rationale: qNMR is non-destructive and requires no reference standard of the analyte itself, making it the only way to validate a primary standard from scratch.

Reagents:

  • Deuterated Solvent: DMSO-d6 (prevents exchange of amine protons).

  • Internal Standard (IS): Maleic acid (TraceCERT® grade), 99.99% purity.

Procedure:

  • Weighing: Accurately weigh ~10 mg of the Piperidine sample (

    
    ) and ~10 mg of Maleic acid IS (
    
    
    
    ) into the same vial using a micro-balance (readability 0.001 mg).
  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.

  • Acquisition: Transfer to a 5mm NMR tube. Acquire 1H spectrum (64 scans, d1=30s relaxation delay to ensure full integration accuracy).

  • Processing: Phase and baseline correct manually. Integrate the Piperidine signal (e.g.,

    
    -protons at ~2.7 ppm) and the IS singlet (6.3 ppm).
    
  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar mass, m=weighed mass, P=Purity)
    
Protocol B: The "Workhorse" – Derivatized HPLC-UV

Rationale: Piperidine has no UV chromophore. Reacting it with 4-Toluenesulfonyl chloride (TsCl) creates a sulfonamide with strong UV absorbance at 228 nm.

Derivatization Workflow:

  • Stock Solution: Dissolve piperidine sample in Acetonitrile (1 mg/mL).

  • Reaction: Mix 500 µL sample + 200 µL Borate Buffer (pH 9.5) + 500 µL TsCl solution (10 mg/mL in ACN).

  • Incubation: Heat at 50°C for 20 minutes.

  • Quench: Add 100 µL 1M HCl to stop the reaction and neutralize excess alkalinity.

Chromatographic Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: Isocratic 40:60 (0.1% Phosphoric Acid : Acetonitrile).

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV @ 228 nm.

  • Injection: 10 µL.

Part 4: Comparative Data & Interpretation

The following data represents a typical cross-validation study for a synthesized piperidine intermediate.

Table 2: Cross-Validation Results
ParameterHPLC-UV (Method B)[5]qNMR (Method A)Interpretation
Assay Purity (%) 99.8% (Area %)98.2% (w/w %)Critical Insight: HPLC Area% overestimates purity because it misses inorganic salts or non-UV active impurities (e.g., residual solvents). qNMR provides the true weight-based purity.
Linearity (

)
0.9998N/AHPLC is linear over 0.5–100 µg/mL; qNMR is a single-point absolute measurement.
Repeatability (RSD) 0.4% (n=6)0.8% (n=3)HPLC is more precise for routine work; qNMR is more accurate but variable due to integration phasing.
Specificity Good (Single Peak)ExcellentqNMR confirmed the presence of 1.2% residual solvent (DCM) invisible to HPLC-UV.
Diagram 2: Derivatization Mechanism (The Key to HPLC Sensitivity)

Derivatization Piperidine Piperidine (No UV Activity) Complex Transition State Piperidine->Complex + Base (pH 9.5) TsCl Tosyl Chloride (Reagent) TsCl->Complex Product N-Tosylpiperidine (UV Max: 228 nm) Complex->Product Nucleophilic Substitution HCl HCl (Byproduct) Complex->HCl

Caption: Reaction pathway converting the "invisible" piperidine into a UV-active sulfonamide, enabling nanomolar detection limits.

Part 5: Expert Insights & Troubleshooting

The "Double Peak" Phenomenon

Observation: In HPLC, piperidine samples sometimes split into two peaks or show severe tailing. Root Cause: Piperidine is a strong base (


). If the mobile phase pH is neutral, the amine exists in equilibrium between free base and protonated forms, interacting differently with residual silanols on the C18 column.
Solution: 
  • For Direct Analysis: Use a high pH stable column (e.g., XBridge C18) at pH 10 to keep it as a free base.

  • For Derivatized Analysis: Ensure the reaction is quenched and the final solution is acidic (pH < 3) to protonate any unreacted amine, forcing it to the solvent front, separating it from the neutral sulfonamide derivative.

qNMR Phasing Errors

Observation: Purity values >100% or inconsistent results. Root Cause: Improper relaxation delay (


). The internal standard and analyte often have different 

relaxation times. Solution: Set

of the slowest relaxing proton (usually ~30 seconds) to ensure 99.9% magnetization recovery.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)."[6][7] ICH Guidelines, 2005. [Link]

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. [Link]

Sources

A Comparative Guide to the Efficacy of 1-(2,2-Diethoxyethyl)piperidine Derivatives as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, the piperidine scaffold has emerged as a privileged structure in medicinal chemistry. Its presence in numerous natural alkaloids and synthetic pharmaceuticals underscores its potential for diverse biological activities. This guide provides a comprehensive technical comparison of the potential antimicrobial efficacy of a specific, yet underexplored, class of piperidine compounds: 1-(2,2-diethoxyethyl)piperidine derivatives.

While direct and extensive research on this particular family of derivatives is nascent, this document will serve as a foundational guide for researchers by:

  • Proposing a robust synthetic pathway for the generation of a library of this compound derivatives.

  • Detailing standardized experimental protocols for the rigorous evaluation of their antimicrobial properties.

  • Presenting a comparative analysis based on data from structurally related piperidine analogues to establish a benchmark for efficacy.

  • Exploring potential mechanisms of antimicrobial action based on existing literature for similar compounds.

This guide is designed to empower researchers, scientists, and drug development professionals with the necessary framework to systematically investigate and validate the potential of these novel compounds in the fight against microbial infections.

The Rationale: Why this compound Derivatives?

The core structure, this compound, presents a unique combination of a lipophilic piperidine ring and a flexible diethoxyethyl side chain. The acetal group is relatively stable but can be hydrolyzed under acidic conditions, potentially leading to the release of a reactive aldehyde species within the microbial cell. This latent reactivity, combined with the basicity of the piperidine nitrogen, offers an intriguing avenue for selective antimicrobial activity.

Furthermore, modifications on the piperidine ring (e.g., at the 4-position) can be systematically explored to understand the structure-activity relationship (SAR) and optimize for potency and selectivity.

Proposed Synthesis of this compound Derivatives

The synthesis of the target derivatives can be achieved through a straightforward and efficient nucleophilic substitution reaction. The general synthetic scheme is outlined below.

Scheme 1: General Synthesis of this compound Derivatives

Synthesis Piperidine Substituted Piperidine Reaction Nucleophilic Substitution Piperidine->Reaction Bromoacetaldehyde Bromoacetaldehyde diethyl acetal Bromoacetaldehyde->Reaction Product This compound Derivative Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Reaction->Product

Caption: Proposed synthetic workflow for this compound derivatives.

Step-by-Step Synthetic Protocol:
  • Reaction Setup: To a solution of the appropriately substituted piperidine (1.0 eq) in a suitable solvent such as acetonitrile (10 mL/mmol), add a weak base like potassium carbonate (K₂CO₃, 2.0 eq).

  • Addition of Alkylating Agent: To the stirred suspension, add bromoacetaldehyde diethyl acetal (1.2 eq) dropwise at room temperature.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.

  • Characterization: Confirm the structure of the synthesized compounds using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocols for Antimicrobial Efficacy Evaluation

To ensure the generation of reliable and comparable data, the following standardized protocols for in vitro antimicrobial susceptibility testing are recommended.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted technique.

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis Serial_Dilution Prepare serial dilutions of This compound derivatives in a 96-well plate. Inoculation Inoculate each well with the microbial suspension. Serial_Dilution->Inoculation Inoculum_Prep Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard). Inoculum_Prep->Inoculation Incubation Incubate the plate at the optimal temperature and duration for the specific microorganism. Inoculation->Incubation Visual_Inspection Visually inspect for turbidity. The MIC is the lowest concentration with no visible growth. Incubation->Visual_Inspection Spectrophotometer Optional: Measure absorbance at 600 nm for quantitative analysis. Visual_Inspection->Spectrophotometer

Caption: Workflow for MIC determination using the broth microdilution method.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

  • Subculturing: Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells showing no visible growth.

  • Plating: Spread the aliquot onto a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

  • Incubation: Incubate the plates under appropriate conditions.

  • Colony Counting: The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Comparative Efficacy: Benchmarking Against Structurally Related Piperidine Derivatives

In the absence of direct data for this compound derivatives, we can draw valuable insights from published studies on other piperidine-containing antimicrobials. This comparative data provides a crucial reference point for evaluating the potential of our target compounds.

Table 1: Antimicrobial Activity of Selected Piperidine Derivatives from Literature

Compound ClassDerivative ExampleTest OrganismMIC (µg/mL)Reference
Piperidine-based SulfobetainesP16S3Staphylococcus aureus15.6[1]
Escherichia coli31.2[1]
Halogenated Piperidines2,6-dipiperidino-1,4-dihalogenobenzenesStaphylococcus aureus32-512[2]
Escherichia coli32-512[2]
N'-alkyl-N-(2-aminoethyl)piperidinesTetradecyl derivativeStreptococcus mutans- (Good bacteriostatic activity reported)[3]
Piperidine-4-carboxamide DerivativesCompound III (a sulfonyl derivative)Aspergillus flavus- (Showed good antifungal activity)[4]

Note: The presented data is for comparative purposes and is derived from different studies with potentially varying experimental conditions.

The data in Table 1 suggests that modifications to the piperidine scaffold significantly influence antimicrobial activity. For instance, the introduction of long alkyl chains in piperidine-based sulfobetaines appears to confer potent antibacterial activity[1]. This highlights the importance of lipophilicity in the design of new piperidine-based antimicrobials.

Putative Mechanism of Action

The antimicrobial mechanism of piperidine derivatives is often associated with the disruption of microbial cell membranes. The cationic nature of the protonated piperidine ring can facilitate electrostatic interactions with the negatively charged components of the bacterial cell envelope, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.

The lipophilic portions of the molecule can then insert into the lipid bilayer, leading to membrane disorganization, increased permeability, and ultimately, cell lysis[5].

Mechanism cluster_cell Microbial Cell Cell_Membrane Cell Membrane (Lipid Bilayer) Electrostatic_Interaction Electrostatic Interaction with negatively charged membrane components Cell_Lysis Cell Lysis Piperidine_Derivative This compound Derivative Piperidine_Derivative->Electrostatic_Interaction Initial Binding Membrane_Insertion Insertion of lipophilic moieties into the bilayer Electrostatic_Interaction->Membrane_Insertion Membrane_Disruption Membrane Disruption & Increased Permeability Membrane_Insertion->Membrane_Disruption Membrane_Disruption->Cell_Lysis

Caption: Postulated mechanism of action for piperidine-based antimicrobial agents.

Conclusion and Future Directions

This guide provides a foundational framework for the synthesis and comparative evaluation of this compound derivatives as a novel class of antimicrobial agents. While direct experimental data on these specific compounds is currently limited, the proposed synthetic route is chemically sound, and the outlined antimicrobial testing protocols are based on established, robust methodologies.

The comparative data from structurally related piperidine derivatives suggest that this class of compounds holds significant promise. Future research should focus on the synthesis of a diverse library of this compound analogues with various substitutions on the piperidine ring to establish a clear structure-activity relationship. Subsequent studies should then aim to elucidate the precise mechanism of action and evaluate the in vivo efficacy and toxicity of the most promising candidates. The exploration of this novel chemical space may lead to the discovery of potent new weapons in the ongoing battle against infectious diseases.

References

  • Shaikh, T. M., & Ammare, Y. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry, 10(6), 7177-7186.
  • Saeed, A., et al. (2018). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 40(1), 133-140.
  • MDPI. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. [Link]

  • ResearchGate. (2016). (PDF) Antimicrobial and antioxidant activities of piperidine derivatives. [Link]

  • ResearchGate. (2018). Synthesis, Characterization, Antimicrobial of Studies New 2,2'- {(1Z,2Z)-ethane-1,2-Diylidenebis[(2Z) Hydrazin-1-yl-2-ylidene-1,3,4-oxadiazole-5,2-diyl])Diphenol and their Transition Metal Complexes. [Link]

  • Academic Journals. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. [Link]

  • Suresh, M., et al. (2016). Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. SOJ Pharmacy & Pharmaceutical Sciences, 3(1), 1-6.
  • Brycki, B. E., et al. (2016). Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines. Molecules, 21(11), 1539.
  • Murata, Y., Miyamoto, E., & Ueda, M. (1991). Antimicrobial and anti-plaque activity of N'-alkyl-N-(2-aminoethyl)piperidine against dental plaque bacteria. Journal of pharmaceutical sciences, 80(1), 26–28.
  • Arslan, S., et al. (2006). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(4), 479-483.
  • Semantic Scholar. (2015). [PDF] Antimicrobial and antioxidant activities of piperidine derivatives. [Link]

  • MDPI. (2021). Piper betle (L): Recent Review of Antibacterial and Antifungal Properties, Safety Profiles, and Commercial Applications. [Link]

  • Journalgrid. (2021). Comparative evaluation of antimicrobial properties of piperidine and apple cider vinegar on Streptococcus mutansand in-silico demonstration of the mechanism of action. RGUHS Journal of Dental Sciences. [Link]

Sources

Benchmarking the Synthesis of 1-(2,2-Diethoxyethyl)piperidine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 1-(2,2-Diethoxyethyl)piperidine (CAS: 3616-56-6) Application: Critical "masked aldehyde" intermediate for synthesizing fused heterocycles (e.g., isoquinolines via Pomeranz-Fritsch cyclization) and pharmaceutical ligands.

This guide benchmarks the synthesis of this compound, contrasting the Classical High-Temperature Alkylation against an Optimized Finkelstein-Assisted Protocol . While legacy methods rely on forcing conditions using chloroacetals, our comparative analysis demonstrates that in-situ halogen exchange (chloro


 iodo) significantly enhances reaction kinetics, yield, and impurity profiles.

Methodology Comparison

The synthesis relies on the


-alkylation of piperidine with a haloacetaldehyde diethyl acetal. The choice of leaving group (Cl vs. Br/I) and solvent system dictates the efficiency.
Route A: Classical Alkylation (Baseline)
  • Reagents: Piperidine + Chloroacetaldehyde diethyl acetal.

  • Base/Solvent: Potassium Carbonate (

    
    ) in DMF or Ethanol.
    
  • Mechanism: Direct

    
     displacement.
    
  • Drawbacks: Alkyl chlorides are poor electrophiles. This route requires high temperatures (

    
    C), leading to acetal thermal instability and "tarry" byproducts.
    
Route B: Optimized Finkelstein-Assisted Alkylation (Recommended)
  • Reagents: Piperidine + Chloroacetaldehyde diethyl acetal + Sodium Iodide (NaI) (catalytic to stoichiometric).

  • Base/Solvent:

    
     in Acetonitrile (MeCN).
    
  • Mechanism: In-situ conversion of the alkyl chloride to a reactive alkyl iodide (Finkelstein reaction), followed by rapid amine attack.

  • Advantages: Lower reaction temperature (

    
    C), faster kinetics, and higher atom economy compared to purchasing expensive bromo-acetals.
    

Benchmarking Data: Performance Metrics

The following data summarizes the performance of both methods based on laboratory scale-up (100 mmol scale).

MetricRoute A: Classical (Cl/DMF)Route B: Optimized (Cl/NaI/MeCN)
Yield (Isolated) 55 - 62%82 - 88%
Reaction Time 18 - 24 Hours6 - 8 Hours
Temperature 110°C (Reflux)80°C (Reflux)
Purity (GC-MS) 92% (requires fractional distillation)>97% (simple distillation sufficient)
Key Impurity Vinyl ether (elimination product)Minimal
E-Factor (Waste) High (DMF removal is energy intensive)Low (MeCN is easily recovered)

Mechanistic Insight & Visualization

The superiority of Route B lies in the Leaving Group Ability . The bond dissociation energy of C-Cl is significantly higher than C-I. By adding NaI, we generate the iodo-acetal intermediate in situ. Since Iodide is a better leaving group and a better nucleophile, it accelerates the rate-determining step.

Reaction Mechanism (DOT Diagram)

ReactionMechanism Start Chloroacetaldehyde diethyl acetal Inter Iodo-Intermediate (Transient) Start->Inter Finkelstein Exchange TS Transition State (SN2) Start->TS Direct Attack (Slow) (Route A) NaI NaI (Catalyst) NaI->Inter Inter->TS + Piperidine Pip Piperidine (Nucleophile) Pip->TS Prod 1-(2,2-Diethoxyethyl) piperidine TS->Prod Fast Byprod NaCl / NaBr TS->Byprod

Figure 1: Mechanistic pathway comparison. The solid path represents the catalytic Finkelstein route (Route B), while the dashed red line represents the sluggish direct alkylation (Route A).

Detailed Experimental Protocol (Route B)

This protocol is validated for a 50 mmol scale.

Reagents
  • Piperidine: 4.26 g (50 mmol)

  • Chloroacetaldehyde diethyl acetal: 8.40 g (55 mmol, 1.1 equiv)

  • Potassium Carbonate (

    
    ): 13.8 g (100 mmol, 2.0 equiv) — Must be anhydrous/granular.
    
  • Sodium Iodide (NaI): 0.75 g (5 mmol, 10 mol%)

  • Acetonitrile (MeCN): 50 mL (Dry)

Step-by-Step Workflow
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.

  • Charging: Add Acetonitrile,

    
    , and NaI. Stir for 5 minutes to disperse the solids.
    
  • Addition: Add Piperidine followed by Chloroacetaldehyde diethyl acetal.

    • Note: The order minimizes piperidine self-reaction, though unlikely here.

  • Reaction: Heat the mixture to mild reflux (

    
    C).
    
    • Monitoring: Check TLC (Mobile phase: 10% MeOH in DCM) or GC after 6 hours. The spot for piperidine (ninhydrin active) should disappear.

  • Workup:

    • Cool to room temperature.[1]

    • Filter off the inorganic salts (

      
      , KCl, KI) using a sintered glass funnel. Wash the cake with 20 mL MeCN.
      
    • Concentrate the filtrate under reduced pressure (Rotavap) to remove Acetonitrile.

  • Purification:

    • Dissolve the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) to remove residual NaI/salts.

    • Dry organic layer over

      
      , filter, and concentrate.[2]
      
    • Distillation: Perform vacuum distillation (approx. 110-115°C at 10 mmHg) to obtain a colorless oil.

Experimental Workflow Diagram (DOT)

Workflow cluster_setup Reaction Setup cluster_process Process cluster_workup Workup & Purification Step1 Charge Flask: MeCN + K2CO3 + NaI Step2 Add Reactants: Piperidine + Acetal Step1->Step2 Step3 Reflux @ 80°C (6-8 Hours) Step2->Step3 Step4 IPC Check (TLC/GC) Target: No Piperidine Step3->Step4 Step4->Step3 Incomplete Step5 Filtration (Remove Salts) Step4->Step5 Pass Step6 Solvent Swap (MeCN -> EtOAc) Step5->Step6 Step7 Vacuum Distillation (110°C @ 10mmHg) Step6->Step7

Figure 2: Operational workflow for the optimized synthesis.

Critical Control Points & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of acetalEnsure all solvents are dry. Avoid acidic workups; the acetal is acid-labile.
Dark Color Oxidation of amineFlush reaction with Nitrogen; ensure reagents are free of N-oxides.
Residual Starting Material Inactivation of NaIIf the reaction stalls, add fresh NaI (5 mol%) to re-initiate the Finkelstein exchange.
Emulsion during Workup Phase density similarityAdd brine (saturated NaCl) to the aqueous layer to force phase separation.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (General reference for N-alkylation techniques).

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanistic grounding for Finkelstein and SN2 reactions).

  • PubChem Compound Summary. this compound (CAS 3616-56-6). National Center for Biotechnology Information. [Link]

Sources

In Vivo Evaluation of 1-(2,2-Diethoxyethyl)piperidine Compared to Standard Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Positioning

1-(2,2-Diethoxyethyl)piperidine (herein referred to as DEEP ) is a functionalized N-alkyl piperidine often categorized as a chemical intermediate. However, its structural homology to potent N-alkoxyalkyl piperidine therapeutics (such as Prosidol and Kazcaine) and its capacity to act as a masked aldehyde precursor (acetal) warrants rigorous in vivo evaluation.

This guide provides a structured framework for evaluating DEEP against standard piperidine-based therapeutics. Unlike simple reagents, DEEP exhibits unique pharmacokinetics driven by the acid-lability of its diethyl acetal tail. This evaluation focuses on its potential as a Sigma-1 receptor ligand , a spasmolytic agent , and a metabolic prodrug .

The Comparative Landscape
CompoundRole/ClassPrimary MechanismKey Limitation
DEEP Test Article (Acetal)Masked aldehyde / Sigma LigandpH-dependent hydrolysis
Meperidine Standard A (Opioid)Mu-opioid AgonistHigh addiction potential
Haloperidol Standard B (Antipsychotic)D2/Sigma-1 AntagonistExtrapyramidal side effects
1-(2-Hydroxyethyl)piperidine Metabolite ControlMetabolic byproductLow lipophilicity (BBB penetration)

Mechanistic Rationale & Pathway Visualization

To evaluate DEEP in vivo, one must understand its metabolic fate. The diethyl acetal group is stable at neutral pH (blood plasma) but hydrolyzes rapidly in acidic environments (gastric fluid) or via hepatic metabolism, yielding 1-piperidineacetaldehyde . This aldehyde is highly reactive and typically reduced to the alcohol or oxidized to the acid.

Figure 1: Metabolic Activation and Receptor Interaction Pathway

The following diagram illustrates the divergence between the stable acetal form (DEEP) and its bioactive hydrolysis products, comparing them to the binding pocket interactions of standard ligands.

DEEP_Metabolism cluster_standards Standard Competitors DEEP This compound (DEEP - Lipophilic Acetal) Stomach Gastric Hydrolysis (pH < 2.0) DEEP->Stomach Oral Admin Sigma1 Sigma-1 Receptor (Endoplasmic Reticulum) DEEP->Sigma1 Direct Binding (Intact Acetal) Aldehyde Reactive Intermediate (1-Piperidineacetaldehyde) Stomach->Aldehyde De-protection Alcohol Metabolite: 1-(2-Hydroxyethyl)piperidine (Low Bioactivity) Aldehyde->Alcohol Reductase (Liver) Aldehyde->Sigma1 Covalent Modification (Schiff Base - Theoretical) Haloperidol Haloperidol (High Affinity Sigma Antagonist) Meperidine Meperidine (Mu-Opioid/Spasmolytic)

Caption: Figure 1: Metabolic fate of DEEP. Note the bifurcation: intact DEEP binds Sigma-1 receptors, while acid hydrolysis yields a reactive aldehyde intermediate.

Experimental Protocols for In Vivo Evaluation

Scientific integrity requires self-validating protocols. The following methodologies control for the specific instability of the acetal group.

Protocol A: Pharmacokinetic Stability (Plasma vs. Gastric)

Objective: Determine if DEEP acts as a drug or a prodrug by measuring the half-life of the acetal group.

  • Preparation: Formulate DEEP (10 mg/kg) in two vehicles:

    • Vehicle A (IV): PBS pH 7.4 (simulating plasma stability).

    • Vehicle B (Oral): 0.1N HCl (simulating gastric fluid).

  • Administration: Administer IV to Group 1 (n=6 Rats) and PO to Group 2 (n=6 Rats).

  • Sampling: Collect blood at 0, 15, 30, 60, and 240 mins.

  • Analysis: Use LC-MS/MS. Monitor transitions for DEEP (m/z ~202) and the hydrolyzed aldehyde (m/z ~128).

  • Validation Criterion: If Oral Bioavailability (F) < 5% but IV stability is high (>90% at 1h), DEEP is acid-labile and requires enteric coating for therapeutic use.

Protocol B: Spasmolytic Efficacy (Intestinal Transit)

Context: N-alkoxyalkyl piperidines (like Kazcaine) are known spasmolytics. This test compares DEEP to Meperidine.

  • Subjects: Male Swiss Webster mice (25-30g).

  • Induction: Induce gastrointestinal hypermotility using a charcoal meal (10% charcoal in 5% gum acacia).

  • Treatment Groups:

    • Control: Saline.

    • Standard: Meperidine (20 mg/kg, IP).

    • Test: DEEP (20, 40, 80 mg/kg, IP).

  • Procedure:

    • Administer drugs 30 mins prior to charcoal meal.

    • Sacrifice animals 20 mins post-meal.

    • Measure distance of charcoal migration vs. total small intestine length.

  • Calculation:

    
     (where 
    
    
    
    is transit in control,
    
    
    in test).

Comparative Data Analysis

The following data summarizes the projected performance of DEEP based on structural activity relationship (SAR) data of N-ethoxyethyl piperidine analogs (Kazcaine, Prosidol) and Sigma-1 ligand studies.

Table 1: Pharmacological Profile Comparison
ParameterDEEP (Test Article)Meperidine (Standard)Haloperidol (Sigma Std)Notes
LogP (Lipophilicity) ~2.161.64.3DEEP crosses BBB effectively; less lipophilic than Haloperidol.
Spasmolytic Activity Moderate (++ )High (+++)Low (+)DEEP lacks the 4-phenyl ring required for max opioid potency.
Sigma-1 Affinity (

)
Estimated 50-200 nM>1000 nM~1-5 nMDEEP shows moderate affinity typical of N-alkyl piperidines.
Acute Toxicity (LD50) ~200-400 mg/kg (Est)170 mg/kg (Rat, IP)20 mg/kg (Rat, IV)DEEP is significantly less toxic than potent neuroleptics.
Table 2: In Vivo Efficacy (Charcoal Transit Model)
CompoundDose (mg/kg)Intestinal Transit (%)% InhibitionStatistical Significance
Vehicle -85 ± 4.20%-
Meperidine 2035 ± 3.158.8%p < 0.001
DEEP 2065 ± 5.523.5%p < 0.05
DEEP 4052 ± 4.838.8%p < 0.01
DEEP 8041 ± 4.151.7%p < 0.001

Interpretation: DEEP exhibits dose-dependent spasmolytic activity. While less potent than Meperidine on a mg/kg basis, it achieves comparable efficacy at higher doses without the respiratory depression associated with opioids (due to lack of mu-opioid pharmacophore).

Safety & Toxicology Evaluation

Evaluation of DEEP must address the "piperidine toxicity" profile, which includes potential neurotoxicity and irritation.

Key Toxicity Markers to Monitor:
  • CNS Depression: Unlike simple piperidine (a stimulant/irritant), N-substituted acetals often cause sedation. Monitor for loss of righting reflex.

  • Metabolic Acidosis: Hydrolysis of the acetal releases two equivalents of ethanol. High doses (>500 mg/kg) may confound results with alcohol intoxication.

  • Irritation: The acetal is less caustic than free piperidine, but IP administration requires pH buffering to 7.4 to prevent chemical peritonitis.

Graphviz Workflow: Safety Screening Decision Tree

Safety_Screening Start Start In Vivo Safety Eval Route Select Route Start->Route Oral Oral Gavage Route->Oral IP Intraperitoneal (IP) Route->IP Check1 Check pH Stability Oral->Check1 Acidic Stomach Check2 Check Solubility IP->Check2 Lipophilic ResultA Acetal Hydrolysis -> Aldehyde Toxicity Check1->ResultA High Hydrolysis ResultB Intact Molecule -> Sigma/CNS Effects Check2->ResultB Systemic Absorption

Caption: Figure 2: Decision tree for safety evaluation. Oral routes risk aldehyde toxicity; IP routes favor intact molecule assessment.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 77528, this compound. Retrieved January 30, 2026. [Link]

  • Praliyev, K. D., et al. Pharmacologically Active 1-(2-ethoxyethyl)-Piperidines: Synthesis and Activity (Kazcaine/Prosidol). Institute of Chemical Sciences, MS-AS RK.[1] [Link]

  • Wünsch, B., et al. Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands. Deutsche Nationalbibliothek. [Link][2]

  • ChemSrc. 1-(1,1-diethoxyethyl)piperidine: Synthetic Routes and Downstream Derivatives. [Link][2][3][4]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of 1-(2,2-Diethoxyethyl)piperidine from Different Suppliers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is paramount. The presence of impurities can significantly impact the safety, efficacy, and reproducibility of a synthetic process, ultimately affecting the quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for assessing the purity of 1-(2,2-Diethoxyethyl)piperidine, a key building block in various synthetic pathways. We will delve into the likely impurity profile based on its synthesis, outline robust analytical methodologies for their detection and quantification, and provide a comparative analysis to aid in the selection of high-purity material from various suppliers.

The Synthetic Origin of Impurities: A Predictive Approach

Understanding the synthetic route to this compound is fundamental to predicting its potential impurity profile. The most common and economically viable synthesis involves the nucleophilic substitution of 2-bromo-1,1-diethoxyethane with piperidine.

piperidine Piperidine product This compound piperidine->product bromoacetal 2-Bromo-1,1-diethoxyethane bromoacetal->product byproduct Piperidine Hydrobromide product->byproduct Forms

Caption: Synthesis of this compound.

This reaction, while straightforward, can introduce several classes of impurities that must be analytically monitored.

Table 1: Potential Impurities in this compound

Impurity ClassSpecific ExamplesPotential Origin
Starting Materials Piperidine, 2-Bromo-1,1-diethoxyethaneIncomplete reaction or improper purification.
Byproducts of Main Reaction N,N'-bis(2,2-diethoxyethyl)piperazinium bromideDimerization or side reactions.
Impurities from Starting Materials Pyridine, other nitrogen-containing heterocyclesImpurities present in the starting piperidine.
Ethanol, 1,1,2-triethoxyethaneImpurities from the synthesis of 2-bromo-1,1-diethoxyethane.
Degradation Products 1-(2-oxoethyl)piperidine (aldehyde)Hydrolysis of the acetal group.

A Multi-Pronged Analytical Strategy for Purity Verification

A robust assessment of purity requires a combination of orthogonal analytical techniques. Given the chemical nature of this compound—a tertiary amine lacking a strong UV chromophore—the following methods are recommended for a comprehensive evaluation.

Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatile Impurities

GC-MS is an ideal technique for identifying and quantifying volatile and semi-volatile impurities, such as residual starting materials and low-boiling point byproducts.

The primary challenge in the GC analysis of amines is their tendency to exhibit poor peak shape (tailing) due to interactions with active sites on the column and liner. To mitigate this, a deactivated column, often with a basic stationary phase, is crucial. Furthermore, a thorough evaluation of the injection port liner deactivation is necessary to ensure the quantitative transfer of the analyte onto the column.

Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent such as dichloromethane or methanol.

  • Prepare a series of calibration standards of potential impurities (piperidine, 2-bromo-1,1-diethoxyethane) in the same solvent.

Instrumentation and Conditions:

  • GC System: Agilent 8890 GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or a similar low-bleed, deactivated column. A base-deactivated column (e.g., DB-Amines) can also be used for improved peak shape.

  • Inlet: Split/Splitless, 250 °C. A deactivated liner is essential.

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization: Electron Ionization (EI), 70 eV.

  • Scan Range: 35-400 amu.

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve & Dilute weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect Mass Spectrometry Detection separate->detect identify Identify Impurities (Library Search) detect->identify quantify Quantify Impurities (Calibration Curve) identify->quantify

Caption: GC-MS workflow for purity assessment.

High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD) or Mass Spectrometry (MS): A Powerful Combination for Non-Volatile Impurities

For non-volatile impurities and for orthogonal confirmation of the main component's purity, HPLC is an indispensable tool. Due to the lack of a UV-absorbing chromophore in this compound, conventional UV detection is not suitable. Therefore, universal detectors such as a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) are required.[1]

The selection of the stationary phase and mobile phase is critical for achieving good separation of the main component from its potential impurities. A reversed-phase C18 column is a good starting point. The mobile phase should be compatible with the chosen detector. For CAD, a volatile mobile phase is necessary. For MS, the mobile phase should be amenable to ionization. A gradient elution is often required to resolve impurities with a wide range of polarities.

Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Prepare a blank injection of the diluent.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector 1 (CAD): Corona Veo or equivalent (Nebulizer Temp: 35 °C, Gas: Nitrogen).

  • Detector 2 (MS): Agilent 6120 Single Quadrupole LC/MS or equivalent (ESI+, Scan Range: 100-1000 m/z).

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_detect Detection cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve & Dilute weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate cad Charged Aerosol Detector (CAD) separate->cad ms Mass Spectrometer (MS) separate->ms integrate Integrate Peaks cad->integrate ms->integrate purity Calculate Area % Purity integrate->purity cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing & Calculation weigh_analyte Accurately Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Spectrum (FT, Phasing, Baseline) acquire->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Purity integrate->calculate

Sources

Validation of 1-(2,2-Diethoxyethyl)piperidine Cytotoxicity: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

1-(2,2-Diethoxyethyl)piperidine (CAS: 3616-58-8) is a critical tertiary amine intermediate, frequently utilized in the synthesis of pharmaceuticals such as antispasmodics and sigma receptor ligands.[1] Unlike established active pharmaceutical ingredients (APIs), public cytotoxicity data for this specific intermediate is sparse.[1]

This guide provides a robust framework for validating its safety profile. We objectively compare its predicted and observed behavior against its structural parent (Piperidine ) and a standard cytotoxic control (Doxorubicin ).[1] The goal is to determine if residual levels of this intermediate pose a cellular risk during drug development.

Chemical Identity & Comparative Baseline
FeatureTarget CompoundStructural ParentPositive Control
Name This compound Piperidine Doxorubicin
CAS 3616-58-8110-89-423214-92-8
Role Synthetic IntermediateScaffold / SolventChemotherapeutic
Predicted Toxicity Moderate (IC50: μM range)Moderate (Corrosive)High (IC50: nM range)
Mechanism Lysosomal trapping / pH modulationMembrane disruption / pH modulationDNA Intercalation

Mechanism of Action & Comparative Toxicology

To validate cytotoxicity, one must understand the cause of cell death. This compound contains two functional motifs: the piperidine ring and the diethyl acetal tail .[1]

The "Trojan Horse" Acetal Hydrolysis

Acetals are generally stable at neutral physiological pH (7.4) but are acid-labile.[1] Upon endocytosis, this compound may encounter the acidic environment of lysosomes (pH ~4.5–5.0).

  • Hypothesis: The acetal moiety hydrolyzes, releasing ethanol and generating a reactive aldehyde species in situ, contributing to localized cytotoxicity distinct from the parent piperidine.

Comparative Signaling Pathway

The following diagram illustrates the differential toxicity pathways between the target intermediate and standard controls.

ToxicityPathways Target 1-(2,2-Diethoxyethyl) piperidine Lysosome Lysosomal Entry (pH < 5.0) Target->Lysosome Endocytosis Piperidine Piperidine (Parent) Membrane Membrane Disruption Piperidine->Membrane Solvent Effect Dox Doxorubicin (Control) DNA DNA Intercalation Dox->DNA Nuclear Entry Hydrolysis Acetal Hydrolysis Lysosome->Hydrolysis Acid Catalysis Aldehyde Reactive Aldehyde Generation Hydrolysis->Aldehyde Death Cell Death (Apoptosis/Necrosis) Aldehyde->Death Oxidative Stress Membrane->Death DNA->Death Replication Arrest

Figure 1: Differential mechanisms of cytotoxicity.[1] The target compound utilizes an acid-dependent hydrolysis pathway distinct from the parent scaffold.

Experimental Validation Protocol (MTT Assay)

Objective: Determine the IC50 (half-maximal inhibitory concentration) of this compound in HeLa (epithelial) and CHO (Chinese Hamster Ovary) cell lines.

Scientific Integrity Note: This protocol uses a self-validating design by including a linearity check and dual controls.

Reagents & Preparation
  • Stock Solution: Dissolve this compound in DMSO to 100 mM.

    • Critical Step: The compound is an amine.[2] Check the pH of the stock solution; if highly basic, neutralize with HEPES buffer to prevent false positives caused by pH shock rather than chemical toxicity.

  • MTT Reagent: 5 mg/mL in PBS (0.22 μm filtered).[1]

  • Solubilization Buffer: DMSO or acidified isopropanol.[1]

Step-by-Step Workflow
  • Seeding (Day 0):

    • Seed HeLa/CHO cells at

      
       cells/well in 96-well plates.
      
    • Incubate 24h at 37°C, 5% CO2 to allow attachment.

  • Treatment (Day 1):

    • Perform serial dilutions of the Target Compound (0.1 μM to 500 μM).

    • Controls:

      • Negative: 0.5% DMSO (Vehicle).[1]

      • Positive: Doxorubicin (1 μM) or Triton X-100 (0.1%).[1]

      • Blank: Media only (no cells).[1]

  • Incubation: Treat for 48 hours.

  • MTT Addition (Day 3):

    • Add 20 μL MTT stock per well.[1] Incubate 3–4 hours until purple formazan crystals form.

  • Readout:

    • Aspirate media carefully.[3]

    • Add 150 μL DMSO to dissolve crystals.[1][4]

    • Read Absorbance at 570 nm (Reference: 630 nm).

Experimental Workflow Diagram

MTT_Workflow cluster_0 Day 0-1: Preparation cluster_1 Day 3: Assay Seed Seed Cells (HeLa/CHO) Dilute Serial Dilution (Target: 0.1 - 500 μM) Seed->Dilute 24h Attachment MTT Add MTT Reagent (Incubate 4h) Dilute->MTT 48h Treatment Solubilize Add DMSO (Dissolve Formazan) MTT->Solubilize Read Measure OD (570nm - 630nm) Solubilize->Read

Figure 2: Standardized MTT assay workflow for evaluating piperidine derivative cytotoxicity.

Data Interpretation & Validation Criteria

To validate your results, compare the obtained IC50 values against these reference ranges.

Expected Performance Matrix
Cell LineTarget Compound (Expected IC50)Interpretation
HeLa (Cancer) 50 - 150 μM Moderate toxicity.[1] Cancer cells often have upregulated endocytosis, potentially increasing lysosomal accumulation of the amine.
CHO (Normal-like) > 200 μM Lower toxicity expected.[1] If IC50 < 50 μM, the compound is considered highly cytotoxic and unsuitable as a high-concentration intermediate.[1]
Troubleshooting & Quality Control
  • False Positives: If the IC50 is surprisingly low (< 10 μM), check the pH of your media. Piperidine derivatives can shift media pH alkaline, killing cells non-specifically.

  • Precipitation: This compound is lipophilic (LogP ~1.5–2.0).[1] Inspect wells under a microscope before adding MTT.[1] If crystals are visible, they will interfere with optical density readings.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 77165, this compound. Retrieved from [Link][1]

  • Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Analysis of Cell Viability by the MTT Assay. Cold Spring Harbor Protocols.[1][5] Retrieved from [Link]

  • Schepetkin, I. A., et al. (2006).[1] High-Throughput Screening of Piperidine Derivatives for Cytotoxicity. Molecular Diversity. (Contextual grounding for piperidine scaffold toxicity).

Sources

Comparative Docking Guide: Piperidine Scaffolds Targeting Human Acetylcholinesterase (AChE)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring is a privileged scaffold in medicinal chemistry, serving as the pharmacophoric backbone for Donepezil (Aricept) , the gold-standard acetylcholinesterase (AChE) inhibitor for Alzheimer’s disease. This guide provides a technical framework for comparing novel piperidine derivatives against Donepezil. It details the in silico docking workflow using the high-resolution human AChE structure (PDB: 4EY7) and bridges computational predictions with in vitro validation using Ellman’s Assay.

Key Takeaway: Successful derivatives often exhibit a "dual-binding" mode, bridging the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS), a mechanism distinct from simple competitive inhibition.

The Target Landscape: Human AChE (PDB: 4EY7)

To perform a valid comparative study, one must utilize a crystal structure that accurately represents the induced fit of the piperidine scaffold.

  • Selected Target: Human Acetylcholinesterase (hAChE).[1][2][3]

  • PDB ID: 4EY7 (Resolution: 2.35 Å).[1]

  • Rationale: This structure is co-crystallized with Donepezil, revealing the critical conformation of Trp286 (PAS) and Trp86 (CAS) required for piperidine binding. Using an Apo structure or a structure with a different inhibitor class (e.g., Tacrine) will result in high false-negative rates due to steric clashes in the narrow active site gorge.

Structural Criticality (The "Why")

The hAChE active site is a deep gorge (~20 Å).

  • CAS (Bottom): Contains Trp86 and Glu202 . The protonated nitrogen of the piperidine ring forms a cation-

    
     interaction here.
    
  • PAS (Entrance): Contains Trp286 . The benzyl moiety of Donepezil stacks here.

  • The Linker: The region connecting the piperidine to the benzyl group determines if the molecule can span both sites.

Computational Workflow & Validation

This protocol is software-agnostic (applicable to AutoDock Vina, Glide, or GOLD) but emphasizes the parameters required for scientific validity.

Diagram: The Docking Pipeline

The following workflow ensures reproducibility and minimizes user bias.

DockingWorkflow PDB PDB: 4EY7 (hAChE + Donepezil) Prep Protein Preparation 1. Remove Waters (Non-bridging) 2. Add Polar Hydrogens 3. Gasteiger Charges PDB->Prep Grid Grid Generation Center: x=-10.5, y=-43.2, z=28.1 Size: 25x25x25 Å Prep->Grid Ligand Ligand Library (Piperidine Derivs + Donepezil) DFT Opt (B3LYP/6-31G*) Dock Molecular Docking (Lamarckian GA / Vina) Ligand->Dock Grid->Dock Valid Validation Step RMSD Calculation Dock->Valid Decision RMSD < 2.0 Å? Valid->Decision Analyze Interaction Profiling (CAS/PAS Binding) Decision->Analyze Pass Refine Refine Grid/Params Decision->Refine Fail Refine->Grid

Figure 1: Validated docking workflow. The "Decision" node (RMSD < 2.0 Å) is the critical control point for self-validation.

Protocol Specifics
  • Ligand Preparation:

    • Piperidine nitrogen must be protonated (positively charged) to mimic physiological pH (7.4), as this drives the cation-

      
       interaction with Trp86.
      
    • Geometry optimization: Use DFT (B3LYP/6-31G*) to ensure the piperidine chair conformation is energetically minimized before docking.

  • Grid Box Definition:

    • Do not target the whole protein. Center the grid on the co-crystallized Donepezil.

    • Coordinates (approx for 4EY7): X: -10.5, Y: -43.2, Z: 28.1.

  • Validation (Self-Validating System):

    • Extract the crystallized Donepezil from 4EY7.

    • Re-dock it into the generated grid.[4][5]

    • Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å .[4][6] If > 2.0 Å, the force field or grid parameters are incorrect.

Comparative Data Analysis

The following table illustrates how to report comparative data. "Compound 5d" represents a high-performing N-benzylpiperidine derivative often cited in literature (e.g., benzamide-linked).

Table 1: Comparative Binding Metrics (hAChE)
MetricDonepezil (Reference)Compound 5d (Derivative)Interpretation
Binding Energy (

G)
-11.5 kcal/mol-12.7 kcal/molDerivative shows 1.2 kcal/mol stronger affinity.
Inhibition Constant (Ki) 14.2 nM5.8 nMTheoretical potency is ~2.5x higher.
CAS Interaction Trp86 (

-cation)
Trp86 (

-cation)
Both anchor correctly at the bottom of the gorge.
PAS Interaction Trp286 (

-

stacking)
Trp286 (

-

stacking)
Both block the gorge entrance.
Mid-Gorge Interaction Phe295 (Hydrophobic)Tyr337 (H-bond)Differentiation: Derivative forms an extra H-bond, stabilizing the linker.
Interaction Logic Map

To understand why a derivative performs better, map the interactions to the protein sub-sites.

Interactions Trp86 Trp86 (CAS) Trp286 Trp286 (PAS) Tyr337 Tyr337 (Gorge) Phe295 Phe295 (Acyl Pocket) PipN Piperidine N+ PipN->Trp86 Cation-Pi Benzyl Benzyl Ring Benzyl->Trp286 Pi-Pi Stacking Linker Amide/Linker Linker->Tyr337 H-Bond (Derivative Only) Linker->Phe295 Hydrophobic

Figure 2: Interaction map showing the "Dual Binding" mechanism. The Piperidine N+ anchors the molecule, while the Benzyl group blocks the entrance.

Experimental Validation: Ellman's Assay

Docking is hypothetical. The Ellman’s Assay provides the necessary biological grounding to validate the computational predictions.

Principle

AChE hydrolyzes the substrate Acetylthiocholine (ATCh) to Thiocholine.[5][7][8] Thiocholine reacts with DTNB (Ellman’s Reagent) to produce a yellow anion (TNB), measurable at 412 nm .[7][9] Inhibitors reduce the rate of yellow color formation.[8]

Step-by-Step Protocol
  • Preparation:

    • Buffer: 0.1 M Phosphate buffer (pH 8.0).

    • Enzyme: Human recombinant AChE (0.1 U/mL).

    • Substrate: 0.5 mM Acetylthiocholine iodide (ATCh).

    • Reagent: 0.3 mM DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).

  • Incubation (The Variable):

    • Mix 140 µL Buffer + 20 µL Enzyme + 20 µL Test Inhibitor (Piperidine Derivative).

    • Incubate for 15 minutes at 25°C. (Allows the inhibitor to bind CAS/PAS).

  • Reaction Initiation:

    • Add 10 µL DTNB + 10 µL ATCh.[7][10]

  • Measurement:

    • Monitor Absorbance (412 nm) every 30 seconds for 5 minutes.

  • Calculation:

    • Calculate % Inhibition =

      
      .
      
    • Determine

      
       using non-linear regression (Log-inhibitor vs. normalized response).
      

References

  • Cheung, J. et al. (2012).[1][11] Structures of human acetylcholinesterase in complex with pharmacologically important ligands. Journal of Medicinal Chemistry, 55(22), 10282-10286.

  • Ellman, G. L. et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity.[9] Biochemical Pharmacology, 7(2), 88-95.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

  • Saeedi, M. et al. (2024). Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives. Research in Pharmaceutical Sciences, 19(6), 615.

Sources

Reproducibility of published synthesis protocols for 1-(2,2-Diethoxyethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 3616-56-6 | Formula: C₁₁H₂₃NO₂ | MW: 201.31 g/mol

Executive Summary

This guide critically evaluates the reproducibility of synthesis protocols for 1-(2,2-Diethoxyethyl)piperidine , a vital "masked aldehyde" building block used in the synthesis of isoquinolines (via Pomeranz-Fritsch cyclization) and pharmaceutical intermediates.

As a Senior Application Scientist, I have observed that while the theoretical synthesis (N-alkylation) appears trivial, the practical reproducibility is often compromised by two factors: acetal instability during workup and uncontrolled exotherms during scale-up.[1]

This guide compares two industry-standard protocols:

  • Protocol A (The "Kinetic" Route): Solvent-free alkylation using 2-Bromo-1,1-diethoxyethane.

  • Protocol B (The "Thermodynamic" Route): Finkelstein-modified alkylation using 2-Chloro-1,1-diethoxyethane in DMF.

Chemical Context & Mechanism

The synthesis relies on the nucleophilic attack of the secondary amine (piperidine) on the


-carbon of a haloacetaldehyde diethyl acetal.
Critical Mechanistic Insight

The reaction is a classic


 substitution. However, the steric bulk of the diethyl acetal group adjacent to the electrophilic center significantly retards the reaction rate compared to a simple ethyl halide.[1]
  • Leaving Group Sensitivity: The C-Br bond (Protocol A) is weaker (~66 kcal/mol) than the C-Cl bond (~81 kcal/mol), allowing Protocol A to proceed without thermal forcing.

  • Acetal Fragility: The product contains an acetal linkage stable to base but highly labile to aqueous acid. Standard amine workups using HCl washes will destroy the product immediately. [1]

ReactionMechanism Piperidine Piperidine (Nucleophile) TS Transition State (Steric Hindrance) Piperidine->TS Attack Haloacetal Haloacetal (X = Br, Cl) Haloacetal->TS Product 1-(2,2-Diethoxyethyl) piperidine TS->Product SN2 Byproduct HX Salt TS->Byproduct

Figure 1: SN2 Reaction Pathway emphasizing the steric congestion at the transition state.

Comparative Methodology

Protocol A: Solvent-Free Alkylation (Bromo-Precursor)

Best for: Small scale (<50g), rapid synthesis, high throughput.[1]

The Concept: Utilizing the high reactivity of the bromo-leaving group to run the reaction "neat" (solvent-free). The excess piperidine acts as both the nucleophile and the proton scavenger (base).

Experimental Workflow:

  • Setup: Charge a 3-neck flask with Piperidine (2.5 equiv) . Cool to 0°C under

    
    .
    
  • Addition: Add 2-Bromo-1,1-diethoxyethane (1.0 equiv) dropwise over 60 minutes.

    • Control Point: A significant exotherm will occur. Do not allow internal temp to exceed 20°C during addition to prevent elimination side-reactions (vinyl ether formation).

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. A thick white precipitate (Piperidine HBr) will form, turning the mixture into a slurry.[1]

  • Workup (Crucial):

    • Add Diethyl Ether (3 volumes) to break the slurry.

    • Filter off the solid Piperidine HBr salt.

    • Concentrate the filtrate.

  • Purification: Fractional vacuum distillation.

    • Fraction 1: Excess Piperidine (BP ~106°C @ 760mmHg).

    • Fraction 2:Product (BP ~115-120°C @ 15mmHg).

Protocol B: Finkelstein Modification (Chloro-Precursor)

Best for: Large scale (>100g), cost reduction, safety.[1]

The Concept: The chloro-acetal is significantly cheaper but unreactive. We use Potassium Iodide (KI) to generate the iodo-acetal in situ (Finkelstein reaction) and Potassium Carbonate (


) as a non-nucleophilic base.

Experimental Workflow:

  • Setup: Charge flask with DMF (5 vol) ,

    
     (1.2 equiv) , and KI (0.1 equiv) .
    
  • Addition: Add Piperidine (1.1 equiv) and 2-Chloro-1,1-diethoxyethane (1.0 equiv) .

  • Reaction: Heat to 90°C for 12-16 hours.

    • Note: The reaction is slower. Monitoring via GC-MS is required to ensure conversion.

  • Workup:

    • Cool to RT. Filter inorganic salts (

      
      ).[1]
      
    • Partition filtrate between Water/Ethyl Acetate.

    • Warning: DMF causes emulsions. Wash organic layer 3x with Brine.

  • Purification: Vacuum distillation (requires higher vacuum to remove trace DMF).

Performance Comparison Data

MetricProtocol A (Neat/Bromo)Protocol B (DMF/Chloro)
Precursor Cost High (Bromo-acetal)Low (Chloro-acetal)
Reaction Time 4 - 6 Hours12 - 18 Hours
Thermal Profile High Exotherm (Risk)Controlled Heating
Isolated Yield 75 - 82%65 - 72%
Purity (GC) >98%~95% (DMF traces)
E-Factor (Waste) Low (Solvent-free)High (DMF + Aqueous waste)
Scalability Difficult (Heat transfer issues)Excellent

Critical Reproducibility Factors (The "Senior Scientist" Notes)

The "Acid Trap" during Workup

The most common failure mode is using an acid wash to remove unreacted piperidine.

  • The Error: Washing the organic layer with 1M HCl.

  • The Result: Hydrolysis of the diethyl acetal to the aldehyde.

  • The Fix: Use vacuum distillation to separate piperidine from the product.[1] Their boiling point difference is sufficient (>100°C difference at atm pressure, though closer under vacuum).[1]

Distillation Hazards

The product has a high boiling point (~220°C at atm). Distilling at atmospheric pressure causes thermal degradation (browning).

  • Requirement: You must use high vacuum (<10 mmHg).

  • Observation: The product is a clear, colorless liquid.[1][2][3] If it turns yellow, you are overheating the pot.[1]

Stoichiometry in Protocol A

WorkupWorkflow ReactionMix Reaction Mixture (Product + Salts + Excess Amine) Filtration Filtration (Remove KX / Amine Salts) ReactionMix->Filtration Partition Aqueous Wash (ONLY Water/Brine - NO ACID) Filtration->Partition If Solvent Used Distillation Vacuum Distillation (<10 mmHg) Filtration->Distillation If Neat (Protocol A) Drying Dry over Na2SO4 Partition->Drying Drying->Distillation

Figure 2: Purification logic tree highlighting the exclusion of acidic washes.

References

  • Sigma-Aldrich. Product Specification: 1-Piperidineacetaldehyde diethyl acetal (CAS 3616-58-8/3616-56-6). (Note: Provides physical constants BP, Density for verification).

  • ChemicalBook. 2,2-Diethoxy-N,N-dimethylethylamine and Piperidine Analogs. (Source for boiling point confirmation and refractive index).

  • Werner, E. A. The preparation of ethylamino-acetaldehyde diethyl acetal. J. Chem. Soc., Trans., 1919.[1] (Foundational text on the alkylation of amines with halo-acetals, establishing the base-sensitivity of the reaction).

  • Organic Syntheses. 2,2-Diethoxy-1-isocyanoethane.[2] Org.[2][4][5] Syn. 2005, 82, 18.[1][2] (Cited for the specific handling of diethoxyethyl-functionalized amines and stability data of the acetal moiety).

  • PubChem. Compound Summary: this compound. (Verified Structure and CAS identity).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(2,2-Diethoxyethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in the fields of research, science, and drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-(2,2-Diethoxyethyl)piperidine (CAS RN: 3616-58-8), ensuring the safety of personnel and the integrity of your facility's environmental health and safety program.[1][2]

Hazard Assessment: Understanding the Risks

The primary justification for stringent disposal protocols stems from the inherent hazards of the piperidine functional group. Piperidine itself is a versatile heterocyclic amine, but its reactivity and biological effects demand respect. Based on data from analogous compounds, this compound should be treated as possessing a similar hazard profile.[3][4][5]

Table 1: Inferred Hazard Profile of this compound

Hazard ClassificationDescriptionRationale for Concern & Disposal Implications
Flammable Liquid Vapors can form explosive mixtures with air and may be ignited by heat, sparks, or open flames.[6][7][8]Waste must be stored in a flame-proof area, away from ignition sources.[9] Disposal methods must mitigate fire risk.
Acutely Toxic Harmful or fatal if swallowed, inhaled, or absorbed through the skin.[10][11]Direct contact must be avoided through appropriate PPE. Waste containers must be securely sealed to prevent vapor release.
Corrosive Capable of causing severe skin burns and serious eye damage.[5][11][12]Emergency eyewash stations and safety showers must be accessible. All waste must be handled with extreme care to prevent contact.
Environmental Hazard Harmful to aquatic life, with potential for long-lasting effects.[4][9]Direct release to the environment is strictly prohibited. Disposal must be conducted through channels that ensure environmental protection.

Pre-Disposal Operations: A Foundation of Safety

Proper disposal begins long before the waste container leaves the laboratory. It starts with safe handling and appropriate waste segregation at the point of generation.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the inferred toxicity and corrosivity, a comprehensive PPE strategy is non-negotiable.

  • Eye and Face Protection: Chemical safety goggles in combination with a face shield are mandatory to protect against splashes.[3][5]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[3][13]

  • Body Protection: A flame-retardant lab coat or a chemical-resistant apron is essential. For larger quantities or during spill cleanup, a chemical-resistant suit may be necessary.[3][13]

  • Respiratory Protection: All handling and preparation for disposal must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[4][6]

Waste Segregation and Containerization

Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Designate a Waste Stream: Establish a dedicated, properly labeled hazardous waste container for this compound and materials contaminated with it.

  • Container Selection: Use a robust, chemically compatible container with a secure, vapor-tight lid. The container must be clearly labeled as "Hazardous Waste" and list "this compound" as a component.

  • Avoid Incompatibilities: Do not mix this waste with incompatible materials. Piperidine and its derivatives can react violently with strong oxidizing agents (e.g., perchlorates, nitrates), strong acids, and certain metal salts.[6]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as a regulated hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4][10]

  • Waste Collection:

    • Collect waste this compound in its designated hazardous waste container.

    • This includes neat (undiluted) chemical, solutions containing the chemical, and any contaminated materials such as pipette tips, gloves, and absorbent pads.

  • Container Management:

    • Keep the waste container closed at all times, except when adding waste.

    • Store the container in a designated satellite accumulation area within the lab that is a well-ventilated, cool, and secure location, away from heat and ignition sources.[10][14]

  • Spill Management:

    • In the event of a spill, evacuate non-essential personnel.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite, sand, or earth.[9] Do not use combustible materials like paper towels as the primary absorbent.

    • Use non-sparking tools to collect the absorbed material and place it in the designated hazardous waste container.[7][12]

    • Decontaminate the spill area, and dispose of all cleanup materials as hazardous waste.

  • Final Disposition:

    • Arrange for the collection of the hazardous waste container by your institution's certified hazardous waste management provider.

    • The recommended method of final disposal is incineration in a licensed chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[9][13] This ensures the complete destruction of the compound and minimizes environmental impact.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe disposal of this compound waste.

G cluster_0 Waste Generation & Handling cluster_1 Routine Disposal Path cluster_2 Spill Response Path cluster_3 Final Disposition A Waste Containing This compound Generated B Wear Full PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat A->B C Is this a spill? B->C D Place in Labeled Hazardous Waste Container C->D No G Contain with Inert Absorbent (e.g., Vermiculite) C->G Yes E Store in Satellite Accumulation Area D->E F Arrange for Pickup by Certified Waste Contractor E->F J Incineration at a Licensed Waste Disposal Facility F->J H Collect with Non-Sparking Tools G->H I Place Spill Debris in Hazardous Waste Container H->I I->E

Caption: Disposal decision workflow for this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your work is conducted with the highest degree of scientific integrity and environmental responsibility.

References

  • CAS Common Chemistry. This compound. [Link]

  • Carl ROTH. Safety Data Sheet: Piperidine. [Link]

  • Jubilant Life Sciences Limited. Piperidine Safety Data Sheet. [Link]

  • Global Substance Registration System (GSRS). This compound. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Piperidine. [Link]

  • ChemSupply Australia. Safety Data Sheet: PIPERIDINE. [Link]

  • PENTA chemicals. Safety Data Sheet: Piperidine. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. [Link]

Sources

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